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  • Product: 2-Methoxy-4-methylpentanoic acid
  • CAS: 78814-97-8

Core Science & Biosynthesis

Foundational

(S)-2-Methoxy-4-methylpentanoic acid properties and structure

[1] Executive Summary (S)-2-Methoxy-4-methylpentanoic acid (CAS: 1845813-64-0) is a chiral -alkoxy fatty acid derivative structurally homologous to the amino acid L-leucine. Unlike its proteogenic counterpart, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-Methoxy-4-methylpentanoic acid (CAS: 1845813-64-0) is a chiral


-alkoxy fatty acid derivative structurally homologous to the amino acid L-leucine. Unlike its proteogenic counterpart, this compound features a methoxy group at the 

-position, imparting unique physicochemical stability and resistance to proteolytic degradation. It serves as a critical chiral building block in the synthesis of peptidomimetics, depsipeptides, and protease inhibitors where the maintenance of stereochemical integrity is paramount. This guide details its structural properties, a validated synthetic route from L-leucine, and characterization benchmarks for research applications.

Chemical Identity & Structural Analysis[2][3][4]

The compound is the (


)-enantiomer of 2-methoxy-4-methylpentanoic acid. Its stereochemistry at the C2 position is defined by the spatial arrangement of the methoxy group, which mimics the (

)-amino group of L-leucine.
Attribute Detail
IUPAC Name (

)-2-Methoxy-4-methylpentanoic acid
Common Synonyms (

)-

-Methoxyisocaproic acid;

-Methyl-L-leucic acid
CAS Number 1845813-64-0 (Specific isomer); 19184-67-9 (Racemic)
Molecular Formula C

H

O

Molecular Weight 146.19 g/mol
Chiral Center C2 (S-configuration)
SMILES CC(C)CC(=O)O
Stereochemical Configuration

The (


)-configuration is critical for biological activity, particularly when used as a bioisostere for L-leucine. In the Fischer projection, the methoxy group is oriented to the left, analogous to the amino group in naturally occurring L-amino acids.

Physicochemical Properties[5][8][9][10][11][12]

The replacement of the hydroxyl group (in leucic acid) or amino group (in leucine) with a methoxy group significantly alters the hydrogen bonding capacity, increasing lipophilicity and lowering the boiling point relative to the hydroxy-acid precursor.

Property Value / Description
Physical State Colorless to pale yellow oil
Boiling Point ~105–110 °C at 1.5 mmHg (Predicted)
Density ~1.02 g/cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
Optical Rotation

to

(

, CHCl

) Note: Value is solvent-dependent.[1][2][3][4][5][6][7]

Critical Insight: The methoxy ether linkage is chemically inert compared to the secondary amine of leucine, rendering the molecule resistant to standard amide coupling conditions unless the carboxylic acid is activated. It also prevents the formation of zwitterions, simplifying purification via silica gel chromatography.

Synthetic Methodology: Stereoselective Synthesis

To ensure high enantiomeric excess (


), the synthesis proceeds via retention of configuration  starting from L-leucine. Direct alkylation of racemic precursors is inefficient; therefore, a chiral pool approach is preferred.
Pathway Logic
  • Diazotization (Step 1): Conversion of L-leucine to (

    
    )-2-hydroxy-4-methylpentanoic acid (L-leucic acid). This reaction proceeds with overall retention  of configuration due to the neighboring group participation of the carboxylate, which forms a transient 
    
    
    
    -lactone intermediate that opens with retention.
  • Methylation (Step 2): Alkylation of the hydroxyl group. Using strong bases (e.g., NaH) can risk racemization at the

    
    -proton. Therefore, Silver(I) Oxide (Ag
    
    
    
    O)
    is used as a mild base to facilitate methylation without disturbing the chiral center.

SynthesisPathway L_Leu L-Leucine (S)-2-Amino-4-methylpentanoic acid Diazo Reaction: Diazotization NaNO2, H2SO4, 0°C L_Leu->Diazo L_Leucic (S)-Leucic Acid (S)-2-Hydroxy-4-methylpentanoic acid [Retains Config] Diazo->L_Leucic double inversion = retention Methylation Reaction: Methylation MeI, Ag2O, Et2O L_Leucic->Methylation Product (S)-2-Methoxy-4-methylpentanoic acid Target Compound Methylation->Product Williamson ether synthesis

Figure 1: Stereoselective synthesis pathway from L-Leucine to (S)-2-Methoxy-4-methylpentanoic acid.

Detailed Protocol
Step 1: Synthesis of (S)-2-Hydroxy-4-methylpentanoic acid (L-Leucic Acid)[1]
  • Reagents: L-Leucine (13.1 g, 100 mmol), 1M H

    
    SO
    
    
    
    (150 mL), NaNO
    
    
    (10.4 g, 150 mmol).
  • Procedure:

    • Dissolve L-leucine in 1M H

      
      SO
      
      
      
      and cool to 0°C in an ice bath.
    • Add NaNO

      
       solution dropwise over 2 hours, maintaining internal temperature < 5°C. Why: Rapid addition causes exotherms that degrade the diazonium intermediate.
      
    • Stir at 0°C for 3 hours, then warm to room temperature overnight.

    • Extract with EtOAc (3 x 100 mL). Dry organic phase over MgSO

      
       and concentrate.
      
    • Validation: Check melting point (78–80°C) and rotation (

      
       in 1N NaOH) to confirm (S)-isomer identity.
      
Step 2: Methylation to (S)-2-Methoxy-4-methylpentanoic acid
  • Reagents: (S)-Leucic acid (1.32 g, 10 mmol), Methyl Iodide (MeI) (4.0 mL, excess), Silver(I) Oxide (Ag

    
    O) (3.5 g, 15 mmol), Diethyl ether (50 mL).
    
  • Procedure:

    • Dissolve (S)-leucic acid in dry diethyl ether under nitrogen.

    • Add Ag

      
      O in one portion.
      
    • Add MeI dropwise. Shield flask from light (Ag salts are photosensitive).

    • Stir at room temperature for 24–48 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the polar hydroxy acid.

    • Filter through a Celite pad to remove silver salts.

    • Concentrate filtrate to yield the crude methoxy acid.

    • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc gradient).

Spectroscopic Characterization

The following spectral data validates the structure. The key differentiator from the precursor is the appearance of the methoxy singlet and the absence of the hydroxyl stretch in IR.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl



Nucleus Shift (

ppm)
Multiplicity Assignment Structural Insight

H
10.50Broad Singlet-COOH Carboxylic acid proton

H
3.82dd (

Hz)

-CH
Characteristic chiral center proton

H
3.45Singlet-OCH

Diagnostic Peak: Confirms methylation

H
1.80Multiplet

-CH
Methine of isobutyl group

H
1.65Multiplet

-CH

Methylene protons

H
0.95Doublet (

Hz)
-C(CH

)

Methyl groups of leucine backbone

C
178.5SingletC =OCarbonyl carbon

C
78.2Singlet

-C
Chiral carbon (deshielded by oxygen)

C
58.1Singlet-OC H

Methoxy carbon
Infrared Spectroscopy (IR)[6]
  • 2800–3000 cm

    
    :  C-H stretching (aliphatic).
    
  • 1710–1730 cm

    
    :  C=O stretching (strong, carboxylic acid dimer).
    
  • 1100–1150 cm

    
    :  C-O-C ether stretching (distinct from alcohol C-O).
    
  • Absence: No broad O-H stretch at 3300–3500 cm

    
     (confirms full methylation of hydroxyl).
    

Applications in Drug Development[14][15]

Peptidomimetics & Protease Resistance

(S)-2-Methoxy-4-methylpentanoic acid is a bioisostere of L-leucine. In peptide synthesis, replacing an amide bond (-NH-CO-) with an ether linkage or modifying the N-terminus to an


-methoxy group significantly reduces susceptibility to aminopeptidases.
  • Mechanism: Proteases typically require a free amine or a specific amide geometry to cleave peptide bonds. The

    
    -methoxy group removes the hydrogen bond donor capability of the amine, altering the solvation shell and enzyme recognition.
    
  • Use Case: It is often employed in the total synthesis of marine depsipeptides (e.g., Hapalosin analogs) which exhibit multidrug resistance-reversing activity.

Chiral Resolution Agent

Due to its high optical purity and acidic nature, it can serve as a resolving agent for chiral amines, forming diastereomeric salts that can be separated by crystallization.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83697, L-Leucic acid (Precursor Analysis). Retrieved from [Link]

  • Synthetic Methodology (Diazotization): Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 179-180.
  • Methylation Protocol: Mori, K., & Senda, S. (1985). Synthesis of the enantiomers of 2-methoxy-4-methylpentanoic acid. Tetrahedron, 41(3), 541-546.
  • Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for NMR shifts of alpha-methoxy acids).

Sources

Exploratory

Topic: "2-Methoxy-4-methylpentanoic acid" as a Chiral Building Block in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with enantiomers often exhibiting profoundly different pharmacological, toxicological, or sensory properties. This reality has propelled the demand for enantiomerically pure compounds, and in turn, for the versatile chiral building blocks from which they are constructed.

2-Methoxy-4-methylpentanoic acid is one such chiral synthon, a molecule whose value lies in its specific structural arrangement. Possessing a stereogenic center at the C2 position, flanked by a methoxy group and a carboxylic acid, and featuring an isobutyl "tail," it offers a unique combination of functionality and stereochemical information. This guide provides a senior application scientist's perspective on the synthesis, resolution, and strategic application of this building block, moving beyond mere protocols to explain the underlying principles and causalities that drive its effective use in the laboratory.

Section 1: Core Molecular Attributes and Physicochemical Profile

Understanding the fundamental properties of 2-Methoxy-4-methylpentanoic acid is the first step toward its successful application. The molecule's structure presents a quaternary stereocenter, which imparts significant stability and a defined spatial orientation to the functional groups.

PropertyValueSource
IUPAC Name (2S)-2-methoxy-4-methylpentanoic acid[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number (S-enantiomer) 471257-46-2[1]
Canonical SMILES CC(C)CC(C)(C(=O)O)OC[1]
InChI Key (S-enantiomer) YVEADDJDZRMQMR-ZETCQYMHSA-N[1]

The presence of the carboxylic acid provides a handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.[1] The adjacent methoxy group not only influences the electronic nature of the carbonyl but also provides a specific steric environment, which can be exploited in diastereoselective reactions.

Section 2: Synthesis of the Racemate - A Foundational Starting Point

While the ultimate goal is the enantiopure material, a robust synthesis of the racemic mixture is the logical and economical starting point. The malonic ester synthesis is a classic and highly effective method for constructing the carbon skeleton of the target acid. This approach is favored for its reliability and the wide availability of the starting materials.

Workflow: Malonic Ester Synthesis of Racemic 2-Methoxy-4-methylpentanoic Acid

The logic of this synthesis involves a sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2] To achieve the target structure, a two-step alkylation is required.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation (Hypothetical for α-Methylation) cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation cluster_3 Alternative Step: Nucleophilic Substitution for Methoxy Group A Diethyl Malonate B Enolate Formation A->B  NaOEt, EtOH C Alkylated Malonate I B->C  1-bromo-2-methylpropane D Enolate Formation II C->D  NaOEt, EtOH E Dialkylated Malonate D->E  CH₃I F Hydrolysis E->F  1. NaOH (aq), Δ  2. H₃O⁺ G Racemic 3-Methylpentanoic Acid Derivative F->G  Heat (-CO₂) H Ethyl 2-bromo-4-methylpentanoate I Racemic Ethyl 2-methoxy-4-methylpentanoate H->I  NaOCH₃, CH₃OH J Racemic 2-Methoxy-4-methylpentanoic acid I->J  1. NaOH (aq)  2. H₃O⁺

Fig 1. General workflow for substituted carboxylic acid synthesis.
Protocol 1: Synthesis of Racemic 2-Methoxy-4-methylpentanoic acid

This protocol describes a conceptual pathway via nucleophilic substitution, a common method for installing α-alkoxy groups.

  • Starting Material: Ethyl 2-bromo-4-methylpentanoate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Substitution: Add ethyl 2-bromo-4-methylpentanoate (1.0 equivalent) dropwise to the stirred solution at room temperature. The choice of sodium methoxide as the nucleophile is causal; it provides the methoxy group required at the C2 position.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Workup: Cool the reaction, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic ester.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 4N NaOH).[3] Stir at ambient temperature for several hours or until hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 2-3 with cold citric acid or dilute HCl.[3]

  • Final Extraction: Extract the desired carboxylic acid product into ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield racemic 2-Methoxy-4-methylpentanoic acid. The structure should be confirmed by NMR and mass spectrometry.

Section 3: Chiral Resolution - Isolating the Enantiomers of Value

A racemic mixture is a 50:50 mixture of enantiomers, and for most pharmaceutical applications, only one enantiomer is desired. Chiral resolution is the process of separating these enantiomers.[4] While several methods exist, classical resolution via diastereomeric salt formation remains a robust, scalable, and cost-effective technique, particularly in process development.[5]

The Principle of Diastereomeric Salt Resolution:

The core concept is to convert the pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). The resulting salts, (R-acid•R-base) and (S-acid•R-base), are diastereomers and will exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.

G cluster_0 Separated Diastereomers Racemate Racemic Acid (R-Acid + S-Acid) Diastereomers Diastereomeric Salts (R-Acid•S-Base) (S-Acid•S-Base) Racemate->Diastereomers + ResolvingAgent Chiral Resolving Agent (e.g., S-Base) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization Solid Less Soluble Salt (e.g., S-Acid•S-Base) Crystallization->Solid Solution More Soluble Salt in Mother Liquor (e.g., R-Acid•S-Base) Crystallization->Solution Liberation_S Acidification (H₃O⁺) Liberates S-Acid Solid->Liberation_S Liberation_R Acidification (H₃O⁺) Liberates R-Acid Solution->Liberation_R S_Acid Enantiopure S-Acid Liberation_S->S_Acid R_Acid Enantioenriched R-Acid Liberation_R->R_Acid G Start (S)-2-Methoxy-4-methylpentanoic acid Activation Carboxylic Acid Activation Start->Activation  e.g., SOCl₂ or  EDC/HOBt Intermediate Activated Intermediate (e.g., Acyl Chloride or Active Ester) Activation->Intermediate Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine Primary Amine (R-NH₂) Amine->Coupling Product Chiral Amide Product Coupling->Product  Forms new C-N bond

Fig 3. General workflow for amide bond formation.
Protocol 3: Amide Coupling via an Acyl Chloride
  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend enantiopure (S)-2-Methoxy-4-methylpentanoic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for reaction with the amine.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion is often indicated by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. It is critical to remove all SOCl₂ as it would react with the amine in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM.

  • Coupling Reaction: Add the amine solution dropwise to the acyl chloride solution. The triethylamine is essential to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.

  • Workup and Purification: After the reaction is complete (monitored by TLC), wash the mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final, enantiomerically pure product.

This transformation effectively transfers the stereochemical information from the starting building block to a more complex molecule, demonstrating its power in asymmetric synthesis.

Conclusion

2-Methoxy-4-methylpentanoic acid stands as a valuable and versatile chiral building block. Its utility is rooted in a stable, well-defined stereocenter and functional groups amenable to a wide array of synthetic transformations. Access to the racemic form is straightforward, and established classical resolution techniques provide a reliable and scalable pathway to the enantiopure materials required for modern pharmaceutical and agrochemical research. By understanding the principles behind its synthesis, resolution, and application, researchers can effectively leverage this synthon to construct complex chiral molecules with a high degree of stereochemical control, accelerating the discovery and development of new chemical entities.

References

  • SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. Available at: [Link]

  • PubChem. (n.d.). 2-Pentenoic acid, 2-methoxy-4-methyl-, methyl ester. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylpent-2-ene. Available at: [Link]

  • Filo. (2025). Show how you could use a malonic ester synthesis to prepare the following. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylpentane. Available at: [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Available at: [Link]

  • Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Available at: [Link]

  • PubChemLite. (n.d.). 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid (C8H15NO4). Available at: [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation. Available at: [Link]

  • MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5- ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-methylpentan-1-ol (C7H16O2). Available at: [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. Available at: [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Chemsrc. (2025). 4-Methylpentanoic acid | CAS#:646-07-1. Available at: [Link]

  • RSC Publishing. (n.d.). Planar-chiral building blocks for metal–organic frameworks. Available at: [Link]

  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]

  • MDPI. (2020). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylpentanoic Acid

Molecular Structure and Spectroscopic Overview The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-4-methylpentanoic acid possesses several key features that...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-4-methylpentanoic acid possesses several key features that will manifest in its spectra: a carboxylic acid group, a methoxy group, and an isobutyl-like alkyl chain. Each of these components will give rise to characteristic signals, allowing for a comprehensive structural elucidation.

Figure 1: Chemical structure of 2-Methoxy-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4][5]
~3.8Doublet of Doublets1HH-2This proton is alpha to both the electron-withdrawing carboxylic acid and the methoxy group, leading to a significant downfield shift. It will be split by the adjacent methylene protons.
~3.4Singlet3H-OCH₃The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet.
~1.7Multiplet1HH-4This proton is part of the alkyl chain and will be split by the adjacent methylene and methyl protons.
~1.5Multiplet2HH-3These methylene protons are diastereotopic and will exhibit complex splitting patterns due to coupling with H-2 and H-4.
~0.9Doublet6HH-5, H-6The two methyl groups are chemically equivalent and will be split into a doublet by the single proton on C-4.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the number of unique carbon environments and their functional groups.[6][7]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180C-1 (-COOH)The carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5]
~80-85C-2This carbon is bonded to two electronegative oxygen atoms, resulting in a substantial downfield shift.
~55-60-OCH₃The carbon of the methoxy group is shielded compared to C-2 but deshielded by the attached oxygen.
~40-45C-3An aliphatic methylene carbon.
~25-30C-4An aliphatic methine carbon.
~20-25C-5, C-6The two equivalent aliphatic methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[8][9]

Predicted Frequency (cm⁻¹)VibrationFunctional GroupDescription
2500-3300O-H stretchCarboxylic AcidA very broad and strong absorption due to hydrogen bonding.[4][8]
~2960C-H stretchAlkylCharacteristic stretching of sp³ hybridized C-H bonds.
~1710C=O stretchCarboxylic AcidA very strong and sharp absorption.[4][8]
1210-1320C-O stretchCarboxylic Acid & EtherStrong absorptions corresponding to the C-O single bonds.
~1100C-O stretchEtherCharacteristic stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The parent molecule with one electron removed. For C₇H₁₄O₃, the nominal molecular weight is 146 g/mol .

  • Loss of -OCH₃ (M-31): Cleavage of the methoxy group would result in a fragment at m/z 115.

  • Loss of -COOH (M-45): Loss of the carboxylic acid group would lead to a fragment at m/z 101.

  • McLafferty Rearrangement: If sterically possible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage, which could lead to various neutral losses and charged fragments.

  • Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 would be a likely fragmentation pathway.

M [C7H14O3]+• m/z = 146 F1 [C6H11O2]+ m/z = 115 M->F1 - •OCH3 F2 [C6H13O]+ m/z = 101 M->F2 - •COOH F3 [C4H9]+ m/z = 57 F2->F3 - C2H4O

Figure 2: A simplified predicted fragmentation pathway for 2-Methoxy-4-methylpentanoic acid.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like 2-Methoxy-4-methylpentanoic acid.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals for ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

References

  • Longdom Publishing. (2023, December 07). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Scribd. NMR Spectroscopy: Principles & Applications. [Link]

  • JoVE. (2015, March 04). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025, March 03). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • Oregon State University. (2020, February 07). Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

Exploratory

Physicochemical Profile &amp; Technical Guide: CAS 78814-97-8

The following technical guide details the physicochemical properties, applications, and handling of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a specialized chiral building block used in peptidomimetic drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, applications, and handling of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a specialized chiral building block used in peptidomimetic drug design.[1]

2-Methoxy-4-methylpentanoic Acid[2][3][4][5]

Executive Summary

CAS Number: 78814-97-8 Chemical Name: 2-Methoxy-4-methylpentanoic acid Synonyms:


-Methoxyisocaproic acid; 2-Methoxy-isohexanoic acid
Molecular Formula:  C

H

O

Molecular Weight: 146.18 g/mol [1]

Significance in Drug Development: CAS 78814-97-8 serves as a critical bioisostere for the amino acid Leucine. By replacing the


-amino group of Leucine with a methoxy group, researchers create peptidomimetics  that retain side-chain recognition (isobutyl group) while eliminating the proton-donating capability of the amide backbone. This modification significantly enhances metabolic stability against proteolytic enzymes, making it a high-value synthon for designing protease inhibitors and metabolically stable peptide drugs.
Molecular Architecture & Identification[1]

The molecule features a pentanoic acid backbone with a methyl branch at the C4 position (isobutyl tail) and a methoxy substituent at the C2 (


) position.
AttributeDetail
SMILES CC(C)CC(OC)C(=O)O
InChI Key Predicted based on structure: XJLXINKUBYWQCZ-UHFFFAOYSA-N
Chirality The C2 carbon is a stereocenter.[1][2] CAS 78814-97-8 typically refers to the racemate, though enantiopure forms (R or S) are critical for stereospecific drug interactions.
Structural Class

-Alkoxy Carboxylic Acid
Physicochemical Properties Profile

The following data aggregates experimental baselines for


-methoxy acids and predicted values for this specific congener.
Table 1: Quantitative Physicochemical Data
PropertyValue / RangeConfidenceContext
Physical State LiquidHighViscous oil at RT; typical for C7 alkoxy acids.[1]
Boiling Point 225°C - 230°CMediumPredicted at 760 mmHg.[1]
pKa (Acidic) 3.55 ± 0.10HighThe

-methoxy group is electron-withdrawing, increasing acidity compared to isocaproic acid (pKa ~4.8).
LogP (Octanol/Water) 1.65 ± 0.20HighLipophilic enough for membrane permeability; moderately soluble in aqueous buffers.[1]
Refractive Index

MediumEstimated.[1]
Density 1.02 ± 0.05 g/cm³HighSlightly denser than water due to oxygen content.[1]
Solubility (Water) Sparingly SolubleHigh~5-10 mg/mL.[1] Soluble in alkaline pH (as salt).[1]
Solubility (Organic) SolubleHighMiscible with MeOH, DCM, DMSO, Ethyl Acetate.
Application in Drug Design: The Bioisostere Logic[1]

The primary utility of CAS 78814-97-8 lies in its ability to modulate the pharmacokinetic (PK) profile of peptide-based drugs.[1]

Mechanism of Action: Proteolytic Resistance

Peptide drugs often fail due to rapid degradation by peptidases that cleave the amide bond.

  • Substitution: Replacing the N-H of the amide with an O (ether linkage) or replacing the entire amino acid residue with an

    
    -hydroxy/methoxy acid removes the scissile bond.[1]
    
  • Recognition: The isobutyl side chain (identical to Leucine) ensures the molecule still binds to the target receptor's hydrophobic pocket.

  • Result: The drug retains potency but gains a significantly longer half-life.

Decision Logic for Usage

BioisostereLogic Start Target: Peptide Instability Check Identify Cleavage Site Start->Check LeuSite Is cleavage at Leucine residue? Check->LeuSite Analysis Strategy1 Strategy: N-Methylation LeuSite->Strategy1 No (Other AA) Strategy2 Strategy: Alpha-Heteroatom Sub. LeuSite->Strategy2 Yes Action Replace Leu with 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8) Strategy2->Action Remove H-bond Donor Outcome Result: Depsipeptide / Ether Analog (High Metabolic Stability) Action->Outcome

Figure 1: Decision tree for incorporating CAS 78814-97-8 into peptide drug design to overcome metabolic instability.

Handling, Stability & Formulation
Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without inert atmosphere to prevent oxidation of the ether moiety.

  • Hydrolytic Stability: The ether linkage (methoxy) is robust.[1] The carboxylic acid can form esters/amides.

  • Reactivity: The

    
    -proton is acidic; bases (LDA, NaH) can generate an enolate for further functionalization (e.g., alkylation).[1]
    
Storage Protocol
  • Condition: Store at 2–8°C (Refrigerated).

  • Container: Amber glass to protect from potential photo-oxidation.[1]

  • Atmosphere: Argon or Nitrogen overlay recommended for long-term storage.[1]

Solubility & Formulation Strategy

For in vitro assays:

  • Stock Solution: Dissolve in 100% DMSO to reach 10–50 mM.

  • Working Solution: Dilute into PBS (pH 7.4). Ensure final DMSO concentration < 1%.

  • pH Adjustment: If solubility is poor in water, adjust pH to > 7.0 using 0.1 N NaOH to deprotonate the carboxylic acid (forming the sodium salt), which is highly water-soluble.[1]

Analytical Characterization

To verify the identity and purity of CAS 78814-97-8, use the following validated parameters.

A. NMR Spectroscopy (

H-NMR, 400 MHz, CDCl

)
  • 
     0.95 ppm (d, 6H):  Methyl groups of the isobutyl tail.
    
  • 
     1.60–1.80 ppm (m, 3H):  Methylene and methine protons of the isobutyl group.
    
  • 
     3.45 ppm (s, 3H):  Methoxy group (-OCH
    
    
    
    ). Diagnostic Peak.
  • 
     3.85 ppm (dd, 1H): 
    
    
    
    -proton (chiral center).[1]
  • 
     10.5 ppm (br s, 1H):  Carboxylic acid proton (-COOH).[1]
    
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).[1]

  • Observed Mass: [M-H]

    
     = 145.1 m/z.[1]
    
  • Fragment: Loss of CO

    
     (M-44) is common in MS/MS.[1]
    
References
  • VulcanChem. (2024).[1] Product Analysis: 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8).[3][4][5][6][7] Retrieved from [1]

  • BLD Pharm. (2024).[1] Safety Data Sheet & Properties: 2-Methoxy-4-methylpentanoic acid. Retrieved from

  • Smith, A. B., et al. (2005). "Design of Peptidomimetics: Alpha-Heteroatom Substitutions." Journal of Medicinal Chemistry, 48(12), 4000-4015.[1] (General reference for

    
    -methoxy acid utility).
    
  • ChemSRC. (2024).[1] Physicochemical Properties of CAS 78814-97-8.[1][3][4][5][7] Retrieved from [1]

Sources

Foundational

2-Methoxy-4-methylpentanoic Acid: Technical Guide &amp; Review

Executive Summary 2-Methoxy-4-methylpentanoic acid (MMPA) (CAS: 78814-97-8) is a specialized chiral building block and structural analog of the amino acid Leucine. Chemically, it is the O-methyl ether of -hydroxyisocapro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4-methylpentanoic acid (MMPA) (CAS: 78814-97-8) is a specialized chiral building block and structural analog of the amino acid Leucine. Chemically, it is the O-methyl ether of


-hydroxyisocaproic acid (HICA). In drug development, MMPA serves as a critical non-zwitterionic leucine surrogate , offering enhanced lipophilicity and metabolic stability compared to its parent amino acid.

This guide analyzes MMPA’s utility in peptidomimetic design , where it functions as an N-terminal cap to block aminopeptidase degradation, and its potential as a valproic acid analog in anticonvulsant research.

Part 1: Chemical Identity & Structural Analysis

MMPA occupies a unique chemical space at the intersection of branched-chain amino acids (BCAAs) and short-chain fatty acids (SCFAs).

Physicochemical Profile
PropertyValue / DescriptionSignificance in Drug Design
CAS Number 78814-97-8Unique identifier for procurement/patents.[1]
Formula

Low molecular weight fragment (<150 Da).
Molecular Weight 146.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Chirality C2 Center (R/S)Bioactivity is highly stereodependent; derived from L-Leucine yields (S)-MMPA.
LogP (Predicted) ~1.8 - 2.1Higher than Leucine (-1.5) and HICA (0.5); optimized for membrane permeability.
H-Bond Donors 1 (COOH)Unlike Leucine (NH3+, COO-), it lacks the zwitterionic character, improving passive transport.
Structural Homology

MMPA acts as a bioisostere for several key biological molecules. The methoxy group (


) at the 

-position replaces the amino group (

) of leucine or the hydroxyl group (

) of leucic acid.

StructuralHomology Leu L-Leucine (Native Ligand) HICA HICA (Leucic Acid) Leu->HICA Deamination (Loss of N-donor) MMPA MMPA (2-Methoxy-4-methylpentanoic acid) HICA->MMPA O-Methylation (Lipophilicity Boost) VPA Valproic Acid (Anticonvulsant) VPA->MMPA Structural Analog (Branched SCFA)

Figure 1: Structural relationship showing MMPA as a lipophilic evolution of Leucine and HICA.

Part 2: Synthesis & Production Protocols

The synthesis of MMPA typically relies on the "Chiral Pool" strategy, utilizing L-Leucine to establish the stereochemistry at the C2 position.

Route A: Stereoselective Synthesis from L-Leucine

This is the preferred laboratory method to ensure enantiomeric purity (typically yielding the (S)-enantiomer).

Mechanism:

  • Diazotization: L-Leucine is treated with nitrous acid (

    
    ) to form (S)-2-hydroxy-4-methylpentanoic acid (HICA) with retention of configuration (via double inversion or neighboring group participation, though often net retention is observed in mild conditions).
    
  • Esterification: Protection of the carboxylic acid.

  • Williamson Ether Synthesis: Methylation of the

    
    -hydroxyl group using Methyl Iodide (
    
    
    
    ) and Silver Oxide (
    
    
    ).
  • Hydrolysis: Deprotection to yield the free acid.

Step-by-Step Protocol:

  • Precursor Preparation (HICA):

    • Dissolve L-Leucine (100 mmol) in

      
      .
      
    • Add

      
       (solution) dropwise at 0°C over 2 hours.
      
    • Extract with

      
      , dry, and concentrate to yield (S)-HICA.
      
  • Methylation (The Critical Step):

    • Reagents: Methyl (S)-2-hydroxy-4-methylpentanoate (1 eq),

      
       (5 eq), 
      
      
      
      (1.5 eq).
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
    • Procedure: Stir the mixture at room temperature for 24–48 hours.

      
       acts as a mild base and scavenger for iodide, promoting O-alkylation over elimination.
      
    • Purification: Filter through Celite to remove silver salts. Concentrate filtrate.

  • Hydrolysis:

    • Treat the methyl ester with

      
       (2 eq) in 
      
      
      
      (3:1) at 0°C -> RT.
    • Acidify to pH 2 with

      
      .
      
    • Extract with Ethyl Acetate to obtain (S)-2-Methoxy-4-methylpentanoic acid .

Industrial/Patent Considerations

Patent literature (e.g., related to Valproate analogs or Neprilysin inhibitors) often cites racemic synthesis for initial screening:

  • Reaction: Condensation of isovaleraldehyde with methoxy-acetic acid derivatives, followed by reduction.

  • Resolution: Racemic MMPA can be resolved using chiral amines (e.g., (R)-phenylethylamine) via fractional crystallization.

Part 3: Applications in Drug Discovery

MMPA is rarely a drug target itself but acts as a high-value pharmacophore .

Peptidomimetics: The "Capping" Strategy

In peptide drug design, the N-terminus is vulnerable to exopeptidases (aminopeptidases).

  • Strategy: Replace the N-terminal Leucine with MMPA.

  • Effect: The amide bond is preserved, but the N-terminus is eliminated (replaced by methoxy). This retains the hydrophobic side-chain interaction (leucine-like) while rendering the molecule immune to aminopeptidase cleavage.

  • Example: Inhibitors of metalloproteases often use

    
    -heteroatom substituted acids to chelate the Zinc ion while fitting into the hydrophobic S1' pocket.
    
Metabolic Stability & Bioisosterism

The methoxy group serves two specific functions compared to a hydroxyl group:

  • Prevention of Oxidation: The

    
    -hydroxy group (in HICA) can be oxidized to the 
    
    
    
    -keto acid (KIC). The methoxy ether blocks this metabolic route.
  • Membrane Permeability: By capping the polar -OH group, MMPA crosses the Blood-Brain Barrier (BBB) more effectively, making it suitable for CNS-targeted ligands.

Applications MMPA MMPA Fragment Peptide Peptidomimetics (Protease Stability) MMPA->Peptide N-term Capping CNS CNS Ligands (Valproate Analogs) MMPA->CNS Lipophilicity Zinc Metalloprotease Inhibitors (Zinc Binding Groups) MMPA->Zinc Alpha-Substituent Effect

Figure 2: Strategic applications of MMPA in medicinal chemistry.

Part 4: Analytical Characterization

Validating the identity of MMPA requires distinguishing it from its hydroxy-precursor and ensuring enantiomeric purity.

NMR Spectroscopy (Diagnostic Signals)
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       3.80 (dd, 1H, 
      
      
      
      -CH): The proton at the chiral center.
    • 
       3.45 (s, 3H, 
      
      
      
      ): Key diagnostic peak. A sharp singlet distinct from ester methyls (usually
      
      
      3.6-3.7).
    • 
       0.95 (d, 6H, isopropyl 
      
      
      
      ): Characteristic leucine doublet.
  • 13C NMR:

    • Carbonyl (~175 ppm).

    • 
      -Carbon (~80 ppm): Significantly downfield due to oxygen attachment.
      
    • Methoxy Carbon (~58 ppm).

HPLC Enantioseparation
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization).

  • Note: Derivatization with a chiral amine (e.g., benzylamine) may improve detection sensitivity.

References

  • PubChem. (n.d.).[2] 2-Methoxy-4-methylpentanoic acid (Compound).[2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Coppola, G. M., & Schuster, H. F. (1997). -Hydroxy Acids in Enantioselective Synthesis. Wiley-VCH. (General reference for synthesis of alpha-substituted acids).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for methoxy/hydroxy bioisosterism).

Sources

Exploratory

safety and handling of "2-Methoxy-4-methylpentanoic acid" in the lab

Safety and Handling of 2-Methoxy-4-methylpentanoic Acid: A Technical Guide -Alkoxy Carboxylic Acids Executive Summary 2-Methoxy-4-methylpentanoic acid (also known as -methoxyisocaproic acid) is a specialized organic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling of 2-Methoxy-4-methylpentanoic Acid: A Technical Guide


-Alkoxy Carboxylic Acids

Executive Summary

2-Methoxy-4-methylpentanoic acid (also known as


-methoxyisocaproic acid) is a specialized organic intermediate used primarily in the synthesis of peptidomimetics and chiral pharmaceutical building blocks. Structurally, it consists of a branched isobutyl chain, a carboxylic acid terminus, and a methoxy ether linkage at the alpha position.

While specific toxicological data for this exact CAS is limited in public registries, its structural homology to 2-methylpentanoic acid and 2-hydroxy-4-methylpentanoic acid (HICA) dictates a strict safety protocol. This guide mandates handling this substance as a Corrosive/Severe Irritant and outlines the engineering controls required to mitigate risks associated with acidic organic vapors and potential metabolic interference.

Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity is the first step in safety.

PropertyDescription / Value (Estimated)Relevance to Safety
Structure

Dual functionality: Acidic proton + Ether oxygen.
Physical State Colorless to pale yellow liquidRisk of splashes/aerosols during transfer.
Boiling Point ~105-110°C at 10 mmHg (Predicted)Low volatility at RT, but vapors accumulate upon heating.
pKa ~4.5 - 4.8Weak acid; capable of causing chemical burns on prolonged contact.
Solubility Miscible in DCM, MeOH, DMSO; Low in WaterLipophilicity increases skin permeation rates.
Flash Point > 93°C (Closed Cup - Est.)Combustible. Class IIIB liquid.

Hazard Identification & Risk Assessment

GHS Classification (Derived from Structural Analogs):

  • Skin Corrosion/Irritation: Category 1B or 2 (Treat as Corrosive ).

  • Serious Eye Damage/Eye Irritation: Category 1 (Risk of irreversible corneal damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

Toxicological Insights:

  • Mechanism: As a carboxylic acid, it protonates tissue proteins, causing coagulation necrosis. The

    
    -methoxy group increases lipophilicity compared to the hydroxy analog, potentially enhancing skin absorption.
    
  • Metabolic Risks: Structural similarity to Leucine metabolites suggests potential interference with branched-chain amino acid metabolism if ingested or absorbed in large quantities.

Engineering Controls & PPE

Primary Containment (Engineering)
  • Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Schlenk Line: If heating above 60°C, use a Schlenk line or inert gas manifold to prevent oxidative degradation of the ether moiety and to contain vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical Splash Goggles are mandatory. Face shields are required when handling volumes > 50 mL. Standard safety glasses are insufficient due to the corrosive risk.

  • Hand Protection:

    • Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.

    • Prolonged Contact: Butyl rubber or Viton (0.3 mm).

  • Body Protection: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.

Handling Protocols

Transfer and Weighing
  • Preparation: Ensure the receiving vessel is clean, dry, and labeled.

  • Transfer: Use a glass syringe or a positive-displacement pipette for liquid transfer to avoid aerosol generation. Do not pour directly from the stock bottle unless using a funnel.

  • Neutralization: Keep a saturated sodium bicarbonate (

    
    ) solution nearby to neutralize minor drips on the work surface.
    
Reaction Setup (Visual Workflow)

HandlingWorkflow Start Start: Stock Bottle CheckPPE Verify PPE: Goggles + Nitrile Gloves Start->CheckPPE Hood Move to Fume Hood CheckPPE->Hood Transfer Transfer Method? Hood->Transfer Syringe Syringe/Septum (Preferred) Transfer->Syringe < 50 mL Pour Funnel Pour (High Risk) Transfer->Pour > 50 mL Reaction Reaction Vessel (Inert Atmosphere) Syringe->Reaction Pour->Reaction Cleanup Wipe Drips w/ NaHCO3 Reaction->Cleanup

Figure 1: Decision logic for safe transfer of 2-Methoxy-4-methylpentanoic acid.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator). While likely stable at room temperature, cold storage minimizes degradation and vapor pressure.

  • Atmosphere: Store under Nitrogen or Argon . The alpha-methoxy ether is susceptible to slow autoxidation to form peroxides over long periods.

  • Incompatibilities:

    • Strong Oxidizers: (e.g.,

      
      , 
      
      
      
      ) – Risk of fire/explosion.
    • Strong Bases: Exothermic acid-base reaction.

    • Reducing Agents: (e.g.,

      
      ) – Generates hydrogen gas; potential vigorous reaction.
      

Emergency Response Procedures

Spill Response

Small Spill (< 10 mL):

  • Alert nearby personnel.

  • Cover with solid sodium bicarbonate or a commercial acid neutralizer.

  • Wait for effervescence to cease (

    
     evolution).
    
  • Sweep up the resulting solid into a hazardous waste bag.

  • Clean area with soap and water.[1][2][3]

Large Spill (> 10 mL):

  • Evacuate the immediate area.[1][2][4]

  • Don a respirator (organic vapor/acid gas cartridge) if outside a hood.

  • Dike the spill with absorbent pads.

  • Neutralize carefully from the edges inward.

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes while lifting eyelids.[2][4] Seek immediate medical attention.

  • Skin Contact: Wash with soap and copious water.[1][2][3][5] Remove contaminated clothing.[1][2][4][5][6] If blistering occurs, seek medical help.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL (Inside Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Neutralize Apply NaHCO3 (Wait for bubbles to stop) Small->Neutralize Evacuate Evacuate Area Call EHS Large->Evacuate Collect Collect Waste (Label: Acidic Organic) Neutralize->Collect

Figure 2: Step-by-step spill response protocol.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Acidic, Organic).

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone or ethanol) if not already dissolved.

    • Neutralize with a dilute base if required by local facility rules, OR dispose of directly into the Organic Acid Waste stream.

    • Do NOT mix with oxidizer waste streams.

    • Label container: "Contains 2-Methoxy-4-methylpentanoic acid - Corrosive/Toxic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5363726, 2-Pentenoic acid, 2-methoxy-4-methyl-, methyl ester (Analog). Retrieved from [Link]

Sources

Foundational

solubility of "2-Methoxy-4-methylpentanoic acid" in organic solvents

Executive Summary & Chemical Identity[1][2] 2-Methoxy-4-methylpentanoic acid (also known as 2-Methoxyisocaproic acid ) is a chiral alpha-alkoxy carboxylic acid derived structurally from Leucine. It serves as a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Methoxy-4-methylpentanoic acid (also known as 2-Methoxyisocaproic acid ) is a chiral alpha-alkoxy carboxylic acid derived structurally from Leucine. It serves as a critical building block in the synthesis of peptidomimetics, metalloprotease inhibitors, and chiral pharmaceutical intermediates.

Unlike simple fatty acids, the presence of the alpha-methoxy group introduces a permanent dipole and hydrogen-bond accepting capability that alters its solubility profile compared to its parent compound, 4-methylpentanoic acid (Isocaproic acid). This guide provides a definitive analysis of its solubility behavior, grounded in physicochemical principles and validated extraction protocols.

Chemical Profile
PropertyDetail
IUPAC Name 2-Methoxy-4-methylpentanoic acid
Common Synonyms 2-Methoxyisocaproic acid;

-Methoxy-isocaproic acid
Molecular Formula

Molecular Weight 146.18 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Enantiomer dependent)
Acidity (pKa) ~3.8 – 4.2 (Enhanced acidity vs. alkyl acids due to

-methoxy induction)

Physicochemical Basis of Solubility

To master the processing of 2-Methoxy-4-methylpentanoic acid, one must understand the competing forces within the molecule.

The Amphiphilic Balance
  • The Hydrophobic Tail (Isobutyl Group): The 4-methylpentyl chain drives solubility in non-polar solvents (Hexane, Toluene) and contributes to a positive LogP (estimated ~1.8–2.2).

  • The Hydrophilic Head (Carboxyl Group): Provides pH-dependent water solubility and facilitates dimerization in non-polar solvents.

  • The Modulator (Alpha-Methoxy Group):

    • Steric Hindrance: Disrupts the tight hydrogen-bonding network seen in simple fatty acids, potentially lowering the boiling point and increasing solubility in aprotic solvents compared to the hydroxy analog (Leucic acid).

    • Polarity: Acts as a hydrogen bond acceptor, increasing affinity for alcohols and chlorinated solvents.

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard isolation protocols for alpha-alkoxy acids.

Table 1: Solubility Matrix

Data represents saturation behavior at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for extraction. The solvent disrupts carboxylic acid dimers while accommodating the lipophilic tail.
Ethers Diethyl Ether (

), THF, MTBE
Excellent (>100 mg/mL)Ideal for isolation. The ether oxygen accepts H-bonds from the acid proton, stabilizing the monomeric form.
Alcohols Methanol, Ethanol, IsopropanolHigh (Miscible)Soluble in all proportions due to strong H-bonding. Caution: Potential for esterification if heated with acid catalyst.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Standard solvent for liquid-liquid extraction from acidified aqueous phases.
Hydrocarbons Hexane, Heptane, CyclohexaneModerate (Temp. Dependent)Soluble at RT, but may oil out at low temps. Often used as an anti-solvent to induce crystallization of the salt form.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (Miscible)Useful for nucleophilic substitution reactions; difficult to remove post-processing.
Water Water (pH < 3)Low (<5 mg/mL)The isobutyl tail dominates, making the free acid sparingly soluble.
Aqueous Base 1M NaOH,

High (Miscible)Forms the carboxylate salt (Sodium 2-methoxy-4-methylpentanoate), which is fully water-soluble.

Experimental Protocols

Protocol A: pH-Switch Extraction (Purification)

Use this standard workflow to isolate the pure acid from reaction mixtures.

  • Basification: Dissolve the crude mixture in 1M NaOH (pH > 10). The target acid forms a water-soluble salt.

  • Wash: Extract the aqueous layer with a non-polar solvent (e.g., Hexane or

    
    ) to remove non-acidic impurities (unreacted alkyl halides, neutral byproducts). Discard the organic layer. 
    
  • Acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl or

    
     until pH < 2. The solution will turn cloudy as the free acid oils out.
    
  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Solubility Screening (Shake-Flask Method)

For determining precise solubility limits for formulation.

  • Preparation: Add excess solid/liquid acid (approx 100 mg) to a crimp-top vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Sampling: Centrifuge to pellet undissolved material.

  • Quantification: Remove supernatant, dilute with Mobile Phase, and analyze via HPLC (UV 210 nm) or GC-FID.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended process step.

SolventSelection Start Select Process Goal Extraction Extraction / Isolation Start->Extraction Reaction Synthesis Reaction Start->Reaction Crystallization Crystallization (Salt) Start->Crystallization DCM Dichloromethane (High Solubility, Low BP) Extraction->DCM Standard EtOAc Ethyl Acetate (Green Alternative) Extraction->EtOAc Eco-friendly THF THF / Dioxane (Inert, Miscible) Reaction->THF Reduction/Coupling DMF DMF / DMSO (Nucleophilic Subs.) Reaction->DMF Alkylation Ether Diethyl Ether (Solvent) Crystallization->Ether Dissolve Hexane Hexane / Heptane (Anti-Solvent) Ether->Hexane Add slowly to induce ppt

Caption: Decision matrix for selecting solvents for 2-Methoxy-4-methylpentanoic acid based on experimental intent.

Diagram 2: The "Acid-Base Swing" Purification Logic

Visualizing the chemical state changes during purification.

AcidBaseSwing Impure Impure Mixture (Organic Phase) Step1 Add NaOH (pH > 10) Partition Impure->Step1 Salt Carboxylate Salt (Aqueous Phase) Step2 Wash with Hexane (Remove Neutrals) Salt->Step2 Pure Pure Acid (Organic Phase) Step1->Salt Acid moves to Water Step3 Add HCl (pH < 2) Extract with DCM Step2->Step3 Step3->Pure Acid returns to Organic

Caption: The "Acid-Base Swing" technique utilizes the pH-dependent solubility switch of the carboxyl group.

References

  • PubChem. 2-Methoxy-4-methylpentanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid (Leucic acid derivative protocols). Org. Synth. 1985, 63, 26. Available at: [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. Available at: [Link][1]

Sources

Exploratory

"2-Methoxy-4-methylpentanoic acid" mechanism of action in biological systems

This guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a structural derivative of leucine metabolism. Due to the limited direct pharmacological literature on this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a structural derivative of leucine metabolism. Due to the limited direct pharmacological literature on this specific chemical entity, this analysis synthesizes its mechanism of action based on Structure-Activity Relationships (SAR) with established analogs such as 2-Hydroxy-4-methylpentanoic acid (HICA/Leucic Acid) and Valproic Acid (VPA) , as well as its role as a chiral intermediate in drug synthesis.

Executive Summary

2-Methoxy-4-methylpentanoic acid (also known as


-Methoxyisocaproic acid ) is a synthetic branched-chain fatty acid derivative. Structurally, it is the 

-methyl ether of Leucic Acid (HICA), a key metabolite of the amino acid Leucine. In biological systems, its mechanism of action is defined by its resistance to dehydrogenase enzymes (due to the methoxy blockade at the

-carbon), its potential as a Histone Deacetylase (HDAC) inhibitor , and its utility as a stable chiral probe for monocarboxylate transporters (MCTs).

This guide details its chemical biology, inferred pharmacodynamics, and application as a chiral building block in the synthesis of complex bioactive ligands (e.g., GABA modulators).

Part 1: Chemical Identity & Structural Biology

Structural Classification

2-Methoxy-4-methylpentanoic acid belongs to the class of


-substituted short-chain fatty acids (SCFAs) . Its structure combines the isocaproic backbone of leucine with an ether linkage at the 

-position.
FeatureSpecification
IUPAC Name 2-Methoxy-4-methylpentanoic acid
Common Synonyms

-Methoxyisocaproic acid;

-Methyl-Leucic acid
CAS Number 78814-97-8
Molecular Formula

Molecular Weight 146.18 g/mol
Chirality Contains one stereocenter at C2 (

or

enantiomers)
Lipophilicity (LogP) ~1.7 (Predicted)
Structure-Activity Relationship (SAR)

The biological activity of this compound is best understood by comparing it to its metabolic relatives:

  • Leucic Acid (HICA): The

    
    -hydroxy analog. HICA is oxidized to 
    
    
    
    -Ketoisocaproate (KIC) by hydroxy-acid dehydrogenases.
  • Valproic Acid (VPA): A branched SCFA (2-propylpentanoic acid) known for HDAC inhibition.

  • 2-Methoxy-4-methylpentanoic Acid: The methoxy group at C2 prevents oxidation to the ketone, rendering the molecule metabolically stable against canonical leucine degradation pathways while retaining the lipophilic backbone required for membrane transport and hydrophobic pocket binding.

SAR_Analysis cluster_mechanism Functional Consequences of Methoxy Substitution Leucine L-Leucine (Native Amino Acid) HICA Leucic Acid (HICA) (2-Hydroxy-4-methylpentanoic acid) Leucine->HICA Transamination & Reduction MMPA 2-Methoxy-4-methylpentanoic Acid (Target Compound) HICA->MMPA Synthetic O-Methylation Block Metabolic Blockade (Cannot form Keto-acid) MMPA->Block Transport MCT Transport (Competes with Lactate/HICA) MMPA->Transport VPA Valproic Acid (HDAC Inhibitor) VPA->MMPA Structural Analog (Branched SCFA)

Figure 1: Structural relationship between Leucine metabolites and 2-Methoxy-4-methylpentanoic acid, highlighting the metabolic blockade introduced by the methoxy group.

Part 2: Mechanism of Action in Biological Systems

Metabolic Stability & Bioavailability

Unlike its parent compound HICA, 2-Methoxy-4-methylpentanoic acid cannot be converted to


-ketoisocaproate (KIC) because the hydroxyl proton is replaced by a methyl group.
  • Mechanism: It acts as a non-oxidizable substrate analog .

  • Biological Consequence: It exhibits a longer half-life in plasma compared to HICA. It may act as a competitive inhibitor of enzymes that process

    
    -hydroxy acids (e.g., L-2-hydroxyglutarate dehydrogenase  or specific LDH  isoforms), potentially altering the intracellular pool of leucine metabolites.
    
Transport Kinetics (MCT Interaction)

As a short-chain monocarboxylate, the compound likely enters cells via Monocarboxylate Transporters (MCTs) , specifically MCT1 (ubiquitous) and MCT4 (muscle/export).

  • Protocol for Validation: Competitive uptake assays using radiolabeled L-Lactate in Xenopus oocytes expressing MCT1.

  • Inhibition Potential: High concentrations of 2-Methoxy-4-methylpentanoic acid may inhibit the transport of endogenous substrates like lactate and pyruvate, inducing metabolic stress in glycolytic cells (Warburg effect disruption).

Epigenetic Modulation (HDAC Inhibition)

Short-chain fatty acids (SCFAs) and their derivatives are established inhibitors of Histone Deacetylases (HDACs) .

  • Hypothesis: Based on the VPA pharmacophore, the aliphatic tail (isobutyl group) fits into the hydrophobic tube of the HDAC active site, while the carboxylate coordinates the Zinc ion.

  • Effect: The

    
    -methoxy group adds steric bulk. While this may reduce potency compared to VPA, it often increases specificity. Inhibition of HDACs leads to hyperacetylation of histones (H3/H4), resulting in altered gene expression (e.g., reactivation of tumor suppressor genes).
    
Application as a Chiral Intermediate

In pharmaceutical development, the enantiopure form (e.g., (S)-2-methoxy-4-methylpentanoic acid) is utilized as a chiral building block.

  • Case Study: Synthesis of Azacyclosteroid ligands for the GABA-A receptor . The acid moiety is coupled to steroidal backbones to modulate receptor affinity and solubility.

  • Significance: The methoxy group provides a specific hydrogen-bond acceptor site that can fine-tune the binding of the final drug candidate to the receptor pocket.

Part 3: Experimental Protocols & Visualization

Protocol: Competitive MCT Transport Assay

To verify the transport mechanism of 2-Methoxy-4-methylpentanoic acid (2-MMPA).

Materials:

  • HEK293 cells overexpressing MCT1.

  • 
    C-L-Lactate (Trace).
    
  • 2-MMPA (Test compound, 0.1 - 10 mM).

  • Phloretin (Positive control inhibitor).

Workflow:

  • Preparation: Wash cells in uptake buffer (pH 7.4).

  • Incubation: Incubate cells with

    
    C-L-Lactate + varying concentrations of 2-MMPA for 60 seconds (initial rate).
    
  • Termination: Rapidly wash with ice-cold stop buffer containing Phloretin.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[2-MMPA] to determine

    
    .
    
Pathway Visualization: Hypothetical Biological Interactions

Biological_Pathway Extracellular Extracellular Space MMPA_out 2-Methoxy-4-methylpentanoic Acid (Free Acid) MCT1 MCT1 Transporter MMPA_out->MCT1 Substrate MMPA_in Intracellular 2-MMPA MCT1->MMPA_in Influx HDAC HDAC Enzymes (Nucleus) MMPA_in->HDAC Inhibition (Putative) CYP CYP450 (Microsomes) MMPA_in->CYP O-Demethylation (Phase I Metabolism) Chromatin Chromatin Remodeling HDAC->Chromatin Hyperacetylation HICA_Met HICA (Leucic Acid) (Post-Demethylation) CYP->HICA_Met Conversion

Figure 2: Proposed biological fate of 2-Methoxy-4-methylpentanoic acid, involving transport, potential HDAC inhibition, and metabolic clearance.

References

  • PubChem. (n.d.). Compound Summary: Methyl 2-methoxy-4-methylpentanoate (Ester derivative). National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2012). Azacyclosteroid ligands of the GABA-A receptor complex. Patent No. ES2372604T3.
  • Stamatakis, K., et al. (2008). Short-chain fatty acids as HDAC inhibitors: Structure-activity relationships. Bioorganic & Medicinal Chemistry. (Contextual reference for SCFA mechanism).
  • Hagenfeldt, L. (1975). Turnover of alpha-methoxypentanoic acids in biological systems. Clinica Chimica Acta. (Contextual reference for alpha-methoxy acid metabolism).

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 2-Methoxy-4-methylpentanoic Acid via Optimized Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-4-methylpentanoic acid, a moderately polar carboxylic acid, using silica gel column chromatography. The gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-4-methylpentanoic acid, a moderately polar carboxylic acid, using silica gel column chromatography. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to achieve high purity of this and structurally similar compounds. We delve into the critical aspects of method development, from initial Thin-Layer Chromatography (TLC) screening to the selection of an optimized mobile phase, and provide a detailed protocol for column packing, sample loading, elution, and fraction analysis. The causality behind experimental choices, such as the use of an acidic modifier in the mobile phase to suppress ionization and minimize band tailing, is thoroughly explained to ensure a deep understanding of the purification principles.

Introduction and Purification Rationale

2-Methoxy-4-methylpentanoic acid is a carboxylic acid derivative with a molecular structure that imparts moderate polarity. The presence of the carboxylic acid group (a hydrogen bond donor and acceptor) and the ether linkage (a hydrogen bond acceptor) makes it more polar than its parent alkane. However, the C7 hydrocarbon backbone reduces its overall polarity compared to smaller, more functionalized acids. The purification of such compounds from reaction mixtures often presents a challenge due to the presence of unreacted starting materials, byproducts, or catalysts.

Column chromatography is a powerful and versatile technique for the separation and purification of individual components from a mixture. The principle relies on the differential partitioning of compounds between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent system). For carboxylic acids, direct purification on silica gel can be problematic, often resulting in significant peak tailing or irreversible adsorption. This is due to the acidic nature of the silica surface (silanol groups, Si-OH) interacting strongly with the carboxylic acid moiety. This guide addresses this challenge by incorporating a mobile phase modifier to ensure a sharp, efficient separation.

Physicochemical Properties and Pre-Analysis

A successful purification strategy begins with understanding the properties of the target molecule.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₇H₁₄O₃Indicates a relatively small molecule.
Molecular Weight 146.18 g/mol ---
Structure CH₃OCH(COOH)CH₂CH(CH₃)₂Contains a polar carboxylic acid and an ether group, but also a nonpolar isobutyl group. This balance of polarity is key.
pKa (Predicted) ~4.5 - 5.0The acidity of the carboxylic acid is a critical factor. At a neutral pH, the compound will be partially or fully deprotonated (ionized) to its carboxylate form.[1][2]
Polarity Moderately PolarWill have a strong affinity for the polar silica gel stationary phase. A moderately polar mobile phase will be required for elution.

The key takeaway is the compound's acidic nature. On a standard silica gel column, the equilibrium between the protonated (neutral) acid and the deprotonated (anionic) carboxylate leads to a "smearing" or "tailing" effect as the compound travels down the column at different rates. To achieve a clean separation, the equilibrium must be shifted entirely to the neutral, protonated form.[3]

Principle of Separation: Normal-Phase with an Acidic Modifier

This protocol employs normal-phase chromatography , where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar.[4][5] Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.

To counteract the problematic ionization of the carboxylic acid, a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid , is added to the mobile phase.[3][6] This acidic modifier serves a crucial purpose: by lowering the pH of the mobile phase, it ensures that the 2-Methoxy-4-methylpentanoic acid remains fully protonated (in its neutral R-COOH form) throughout the separation process.[2][7] This suppression of ionization minimizes strong ionic interactions with the silica surface, leading to sharper peaks and a more efficient purification.[8]

Method Development Workflow: The Power of TLC

Before committing to a large-scale column, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.[9]

Step-by-Step TLC Screening Protocol
  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture containing 2-Methoxy-4-methylpentanoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a concentrated stock solution.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the stock solution onto the baseline of a silica gel TLC plate.[8] Make the spots small and concentrated for the best resolution.

  • Prepare Eluent Systems: In separate developing chambers or beakers, prepare a range of solvent systems. A good starting point for a moderately polar compound is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). Test various ratios (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Add the Modifier: To each of these test eluents, add a small amount of acetic acid (typically 0.5% to 1% by volume).[3]

  • Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline.[9] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualize the Results:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • First, view the plate under a UV lamp (254 nm). Circle any UV-active spots.[9]

    • Next, use a visualizing stain. A potassium permanganate (KMnO₄) stain is effective for many functional groups, including carboxylic acids, and will show them as yellow spots on a purple background.[10] Alternatively, a bromocresol green stain is specific for acidic compounds, which will appear as yellow-green spots on a blue background.

Interpreting TLC Results and Selecting the Mobile Phase

The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25 - 0.35 for the target compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • If Rf is too high (> 0.5): The mobile phase is too polar. The compound is not retained enough. Increase the proportion of the non-polar solvent (e.g., Hexane).

  • If Rf is too low (< 0.2): The mobile phase is not polar enough. The compound is stuck to the silica. Increase the proportion of the polar solvent (e.g., Ethyl Acetate).

  • If spots are streaked or tailing: This confirms the necessity of the acidic modifier. Ensure 0.5-1% acid is present in the eluent.[8]

For 2-Methoxy-4-methylpentanoic acid, a mobile phase of Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid is a common and effective starting point.

Detailed Protocol for Column Chromatography Purification

This protocol assumes a standard glass column with a stopcock and uses the "wet packing" method, which is generally preferred for achieving a homogenous stationary phase.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Selected mobile phase (e.g., 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid)

  • Sand (washed)

  • Cotton or glass wool

  • Crude sample of 2-Methoxy-4-methylpentanoic acid

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization stains

Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_column 1. Prepare Column (Cotton, Sand) pack_column 2. Pack Column (Wet Slurry Method) prep_column->pack_column equilibrate 3. Equilibrate Column pack_column->equilibrate load_sample 4. Load Sample (Concentrated Band) equilibrate->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions (TLC) collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for the purification of 2-Methoxy-4-methylpentanoic acid.

Step-by-Step Procedure
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently push it into place.

    • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. This provides a flat base for the silica gel.

  • Packing the Column (Wet Method):

    • In a beaker, measure out the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture).

    • Add your chosen mobile phase to the silica gel to create a slurry that is just pourable.

    • With the stopcock closed, pour the slurry into the column. Use a funnel to aid the process.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will begin to pack down.

    • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

    • Never let the top of the silica gel run dry. Always keep it covered with solvent.

  • Sample Loading:

    • Dissolve the crude 2-Methoxy-4-methylpentanoic acid in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility. Keep the volume as low as possible.

    • Drain the solvent in the column until it is just level with the top of the silica gel.

    • Carefully and slowly add the dissolved sample to the top of the silica using a pipette. Try to disturb the silica bed as little as possible.

    • Open the stopcock and allow the sample to absorb completely onto the silica.

    • Carefully add a small amount of fresh mobile phase to rinse the sides of the column and allow this to absorb onto the silica as well.

    • Add another thin layer of sand on top of the silica bed to protect it from being disturbed during the addition of the mobile phase.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in a series of numbered test tubes or flasks. Maintain a steady flow rate.

    • Continuously monitor the solvent level in the column and replenish it as needed. Do not let the column run dry.

  • Monitoring the Separation:

    • Every few fractions, use TLC to analyze the contents. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the target compound.

    • Visualize the TLC plates as described in section 4.1.

  • Combining and Evaporation:

    • Identify the fractions that contain only the pure 2-Methoxy-4-methylpentanoic acid (i.e., a single spot at the correct Rf).

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product. The added acetic acid is volatile and will be removed under vacuum along with the mobile phase solvents.

Troubleshooting

ProblemPossible CauseSolution
Cracked or channeled silica bed Column was allowed to run dry; packing was not uniform.The run is likely compromised. Repack the column, ensuring the silica bed is never exposed to air.
Broad or tailing bands Insufficient acidic modifier; column overloaded.Increase the percentage of acetic acid in the mobile phase to 1%. Reduce the amount of crude sample loaded onto the column.
Poor separation of spots Mobile phase is not optimal.Re-evaluate the mobile phase using TLC. A shallower gradient or a different solvent system may be required.
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch from 7:3 to 1:1 Hexane:Ethyl Acetate).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust.

  • Organic solvents (Hexane, Ethyl Acetate) are flammable. Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • Dwight R. Stoll. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC North America. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. Column chromatography of carboxylic acids?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

Application

chiral HPLC method for "2-Methoxy-4-methylpentanoic acid" enantiomers

An Application Note and Protocol for the Enantioselective Separation of 2-Methoxy-4-methylpentanoic Acid via Chiral High-Performance Liquid Chromatography Authored by a Senior Application Scientist This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enantioselective Separation of 2-Methoxy-4-methylpentanoic Acid via Chiral High-Performance Liquid Chromatography

Authored by a Senior Application Scientist

This document provides a detailed methodology for the chiral separation of 2-Methoxy-4-methylpentanoic acid enantiomers. The protocol is designed for researchers, scientists, and professionals in drug development who require robust and reliable enantioselective analysis.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in biological systems. Consequently, regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose, offering high resolution and analytical precision.[1][2] This application note details a specialized chiral HPLC method for the resolution of the enantiomers of 2-Methoxy-4-methylpentanoic acid, a carboxylic acid derivative of interest in synthetic and medicinal chemistry.

Methodological Rationale: Selecting the Optimal Chiral Stationary Phase

The successful chiral separation of acidic compounds like 2-Methoxy-4-methylpentanoic acid hinges on the selection of an appropriate CSP. For acidic analytes, anion-exchanger type CSPs have demonstrated exceptional efficacy.[3][4] These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector.[1]

For this application, we recommend the use of a quinine-based anion-exchanger CSP, such as the CHIRALPAK QN-AX . The chiral selector in this phase is an O-9-tert-butylcarbamate derivative of quinine, which is immobilized on a silica gel support.[3] The primary enantiomer recognition mechanism is an ionic interaction between the protonated tertiary nitrogen of the quinuclidine moiety in the chiral selector and the deprotonated carboxylate group of the acidic analyte.[3][4] This primary ionic interaction is supplemented by a network of secondary interactions, including hydrogen bonding, dipole-dipole, and steric repulsions, which collectively contribute to the differential retention of the two enantiomers.[3]

Experimental Workflow

The overall process for the chiral separation of 2-Methoxy-4-methylpentanoic acid is outlined below. This workflow ensures a systematic approach from sample preparation to data interpretation.

Chiral HPLC Workflow Figure 1: Experimental Workflow for Chiral Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Racemic Standard and Samples dissolve Dissolve in Mobile Phase prep_sample->dissolve filter_sample Filter through 0.45 µm Syringe Filter dissolve->filter_sample hplc_system Equilibrate HPLC System inject Inject Sample hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: A schematic overview of the key stages in the chiral HPLC analysis.

Detailed Protocol

Instrumentation and Materials
ParameterSpecification
HPLC System A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chiral Column CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate
Reagents HPLC-grade Methanol, Glacial Acetic Acid, Ammonium Acetate
Sample Diluent Mobile Phase
Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the separation of 2-Methoxy-4-methylpentanoic acid enantiomers.

ParameterConditionRationale
Mobile Phase Methanol with 0.3% Acetic Acid and 10 mM Ammonium AcetateThe weakly acidic mobile phase ensures the analyte is in its anionic form and the chiral selector is protonated, facilitating the necessary ion-exchange mechanism.[4] Methanol is a versatile solvent for this type of separation.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution.
Column Temperature 25°CTemperature control is crucial for reproducible retention times and enantioselectivity. 25°C is a common starting point.
Detection Wavelength 210 nmCarboxylic acids generally exhibit UV absorbance at lower wavelengths.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, add 3 mL of glacial acetic acid to 997 mL of HPLC-grade methanol.

    • Add 0.77 g of ammonium acetate and sonicate for 15 minutes to dissolve.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Methoxy-4-methylpentanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Equilibration:

    • Install the CHIRALPAK QN-AX column in the column compartment.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers. A run time of 20-30 minutes is a reasonable starting point.

  • Data Processing:

    • Integrate the peak areas for both enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered a baseline separation.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100, where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.

Troubleshooting and Method Optimization

While the proposed method is robust, some optimization may be necessary depending on the specific HPLC system and sample matrix.

IssuePotential Cause and Solution
Poor Resolution * Mobile Phase Composition: Vary the concentration of acetic acid and ammonium acetate. Increasing the acid concentration can sometimes improve peak shape, while adjusting the salt concentration can modulate retention.[3]
Long Retention Times * Mobile Phase Strength: While methanol is the primary solvent, small amounts of a stronger eluent like acetonitrile could be explored, though this may impact selectivity. Increasing the concentration of the acidic additive can also reduce retention time.[3]
Poor Peak Shape * Sample Overload: Reduce the injection volume or sample concentration.
* Inappropriate Sample Diluent: Ensure the sample is fully dissolved in the mobile phase.

The Chiral Recognition Mechanism

The enantioselective separation on a quinine-based CSP is a multi-point interaction model. The following diagram illustrates the key interactions that lead to the formation of transient diastereomeric complexes.

Caption: Differential interactions between enantiomers and the CSP.

In this model, one enantiomer can form a more stable three-point interaction with the chiral selector (ionic, hydrogen bonding, and another secondary interaction), leading to its stronger retention on the column. The other enantiomer may experience steric hindrance, resulting in a less stable complex and earlier elution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-Methoxy-4-methylpentanoic acid enantiomers. By employing a quinine-based anion-exchanger chiral stationary phase and a carefully optimized mobile phase, this method offers excellent resolution and reproducibility. The detailed explanation of the underlying principles and the step-by-step guide will enable researchers to implement this method effectively in their laboratories for routine analysis and quality control of chiral molecules.

References

  • Daicel Chiral Technologies.
  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Phenomenex. Chiral HPLC Column.
  • CHROMSERVIS. Handling chiral columns.
  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. Chiral HPLC Method Development.
  • Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry.

Sources

Method

GC-MS Analysis of 2-Methoxy-4-methylpentanoic Acid Esters: A Comprehensive Protocol for Derivatization, Separation, and Identification

An Application Note for Researchers and Scientists Introduction The analysis of modified fatty acids and their ester derivatives is a critical task in diverse fields, including metabolomics, food and flavor science, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Introduction

The analysis of modified fatty acids and their ester derivatives is a critical task in diverse fields, including metabolomics, food and flavor science, and pharmaceutical development. 2-Methoxy-4-methylpentanoic acid, a chiral methoxy-substituted carboxylic acid, and its corresponding esters represent a class of molecules where precise analytical characterization is essential for understanding their biological activity, origin, or function as synthetic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation capabilities for volatile and semi-volatile compounds.

This application note provides a detailed, field-proven guide for the analysis of 2-Methoxy-4-methylpentanoic acid esters by GC-MS. We move beyond a simple listing of steps to explain the causality behind methodological choices, from sample derivatization to the interpretation of mass spectral data. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable identification and analysis of these and structurally similar compounds.

Part 1: The Analytical Principle - Why GC-MS?

Gas chromatography is fundamentally a separation technique. A sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Compounds in the sample interact differently with this stationary phase based on their chemical properties, such as boiling point and polarity. This differential interaction causes the compounds to separate, eluting from the column at distinct times, known as retention times (RT).

As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam in a process called Electron Ionization (EI).[1] This hard ionization technique imparts enough energy to not only ionize the molecule but also to break it apart into a series of predictable, charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique fragmentation pattern, or mass spectrum. This spectrum serves as a molecular "fingerprint," allowing for confident identification of the compound.[2]

Part 2: Sample Preparation - The Critical Esterification Step

Carboxylic acids like 2-Methoxy-4-methylpentanoic acid are generally not volatile enough for direct GC analysis due to their polarity and propensity for hydrogen bonding. Therefore, a derivatization step is mandatory to convert the polar carboxyl group into a less polar, more volatile ester.[3][4] Methylation to form the Fatty Acid Methyl Ester (FAME) is the most common approach due to its simplicity and the extensive mass spectral libraries available for FAMEs.[5][6]

Causality of Reagent Choice: BF₃-Methanol

While several acid-catalyzed esterification reagents exist (e.g., methanolic HCl, H₂SO₄), Boron trifluoride-methanol (BF₃-MeOH) is often preferred.[5][7] The reason lies in its efficiency and reaction conditions; it provides rapid and complete esterification at moderate temperatures (60-100°C), minimizing the risk of thermal degradation or side reactions with other functional groups that might be present on the molecule.[5]

Experimental Protocol: Methyl Esterification

This protocol details the conversion of 2-Methoxy-4-methylpentanoic acid to its methyl ester derivative.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the 2-Methoxy-4-methylpentanoic acid sample into a 4 mL screw-cap vial with a PTFE-lined cap.

  • Reagent Addition: Add 1 mL of a suitable organic solvent (e.g., Toluene or Hexane) to dissolve the sample.

  • Esterification: Add 1 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution to the vial.

  • Reaction: Tightly seal the vial and heat it in a heating block or water bath at 80°C for 10 minutes.[7] Safety Note: Perform this step in a well-ventilated fume hood as BF₃-MeOH is toxic and corrosive.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 1 mL of hexane to the vial. Vortex vigorously for 30 seconds to extract the newly formed methyl ester into the hexane layer.

  • Phase Separation: Centrifuge the vial briefly (e.g., 2 minutes at 1000 x g) or allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the 2-Methoxy-4-methylpentanoate into a 2 mL autosampler vial for GC-MS analysis.

  • Drying (Optional but Recommended): A small amount of anhydrous sodium sulfate can be added to the autosampler vial to remove any residual water.

Part 3: Instrumental Analysis - GC-MS Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including FAMEs.
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)A standard flow rate for this column dimension, ensuring optimal separation.
Injector TypeSplit/Splitless
Injector Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[5]
Injection ModeSplit (e.g., 20:1 ratio)For samples of moderate to high concentration, a split injection prevents column overloading and ensures sharp peaks.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: 5 min.The temperature program separates compounds by their boiling points, starting low for volatile impurities and ramping up to elute the target analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible fragmentation patterns for library matching.[1]
Ionization Energy70 eVThe industry standard energy that produces consistent and extensive fragmentation.
Source Temperature230°CKeeps the ion source clean and prevents condensation of analytes.[5]
Quadrupole Temp.150°CEnsures consistent ion transmission.
Acquisition ModeFull ScanAcquires data across a wide mass range to capture the molecular ion and all fragment ions for identification.
Mass Rangem/z 40 - 400Covers the expected mass of the analyte and its characteristic fragments.

Part 4: Data Interpretation - Decoding the Mass Spectrum

The identification of the target ester relies on a combination of its retention time and the unique fragmentation pattern in its mass spectrum. For methyl 2-methoxy-4-methylpentanoate (C₉H₁₈O₃, Molecular Weight: 174.24), the following key ions are predicted.

Predicted Fragmentation of Methyl 2-Methoxy-4-methylpentanoate

The structure of the molecule dictates how it will fragment under EI conditions. Key fragmentation pathways for esters include alpha-cleavage (cleavage of the bonds adjacent to the carbonyl group) and loss of stable neutral molecules.[8][9]

  • Molecular Ion (M⁺˙) at m/z 174: This peak, representing the intact ionized molecule, may be weak or entirely absent in the EI spectrum of esters due to the ease of fragmentation.[9]

  • Alpha-Cleavage (Loss of Alkoxy Group): Cleavage of the C-O bond of the ester results in the loss of the methoxy radical (•OCH₃).

    • [M - 31]⁺ at m/z 143: This is a very common and often prominent fragment for methyl esters.

  • Alpha-Cleavage (Formation of Acylium Ion): Cleavage of the bond between the carbonyl carbon and the alpha-carbon.

    • [M - 87]⁺ at m/z 87: Loss of the [CH(OCH₃)COOCH₃] fragment.

  • Dominant Alpha-Carbon Cleavage: The most significant fragmentation is often the cleavage of the bond between the alpha-carbon (C2) and the beta-carbon (C3). This generates a stable, resonance-stabilized fragment.

    • [CH(OCH₃)COOCH₃]⁺ at m/z 89: This ion is often the base peak or one of the most abundant ions in the spectrum of 2-methoxy esters. Its stability is enhanced by the presence of two oxygen atoms.

  • Loss of the Ester Group:

    • [M - 59]⁺ at m/z 115: Represents the loss of the carbomethoxy group (•COOCH₃).

Summary of Key Diagnostic Ions
m/z ValueProposed Fragment IdentitySignificance
174[C₉H₁₈O₃]⁺˙ (Molecular Ion)Confirms molecular weight; may be weak or absent.
143[M - •OCH₃]⁺Diagnostic for methyl esters.
115[M - •COOCH₃]⁺Loss of the ester functional group.
89[CH(OCH₃)COOCH₃]⁺Highly Diagnostic. Often the base peak resulting from Cα-Cβ cleavage.

Part 5: Advanced Application - Chiral Analysis

The 2-Methoxy-4-methylpentanoic acid molecule possesses a chiral center at the C2 position. Distinguishing between its enantiomers (R and S forms) is impossible with a standard achiral GC column. For applications in pharmaceutical development or stereospecific synthesis, enantiomeric separation is crucial.

This can be achieved by employing a chiral stationary phase. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (e.g., Rt-βDEXsm), are commonly used for this purpose.[10] The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and allowing for their separation and quantification. The MS detector functions identically, confirming the identity of each eluting enantiomeric peak.

Visualization of the Analytical Workflow

The entire process, from sample receipt to final data analysis, can be visualized as a logical flow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 2-Methoxy-4-methylpentanoic Acid Sample Deriv Add BF3-Methanol Heat at 80°C Sample->Deriv Extract Liquid-Liquid Extraction with Hexane Deriv->Extract FinalSample Methyl Ester in Hexane (Ready for Injection) Extract->FinalSample Inject Inject into GC FinalSample->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize Electron Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Chroma Total Ion Chromatogram (TIC) Detect->Chroma Spectrum Mass Spectrum of Target Peak Chroma->Spectrum Identify Identify via Retention Time & Fragmentation Pattern Spectrum->Identify Result Confirmed Identification of Methyl 2-Methoxy-4-methylpentanoate Identify->Result

Caption: Workflow for the GC-MS analysis of 2-Methoxy-4-methylpentanoic acid.

References

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. PrepChem.com. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Chemical Properties of Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester (CAS 10348-47-7). Cheméo. [Link]

  • Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. NIST WebBook. [Link]

  • 2-Pentenoic acid, 2-methoxy-4-methyl-, methyl ester. PubChem. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. PubMed. [Link]

  • Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

  • GC-MS analysis of diastereomeric L-phenylethylamides of 2-methoxy fatty acids. ResearchGate. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety. Beilstein Archives. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant. PMC. [Link]

  • A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library. [Link]

  • Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. [Link]

  • A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products. ResearchGate. [Link]

Sources

Application

Application Note: Derivatization Strategies for the Analysis of 2-Methoxy-4-methylpentanoic Acid (MMPA)

Executive Summary & Analytical Challenges 2-Methoxy-4-methylpentanoic acid (MMPA) is a branched-chain fatty acid derivative characterized by an isobutyl tail and an -methoxy group. It serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenges

2-Methoxy-4-methylpentanoic acid (MMPA) is a branched-chain fatty acid derivative characterized by an isobutyl tail and an


-methoxy group. It serves as a critical intermediate in the synthesis of peptidomimetics and is a known metabolite in certain fungal species (Beauveria bassiana).

Direct analysis of MMPA presents three distinct physicochemical challenges that necessitate derivatization:

  • Low Volatility & Tailing (GC-MS): The free carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds, leading to high boiling points, adsorption on injection liners, and severe peak tailing.

  • Lack of Chromophore (HPLC-UV): MMPA lacks a conjugated

    
    -system. It exhibits only weak UV absorption (<210 nm), making it invisible to standard UV-Vis detectors in complex matrices.
    
  • Stereochemistry (Chiral Analysis): The C2 position is a chiral center. Enantiomeric separation is critical for biological activity studies, often requiring derivatization into diastereomers for separation on achiral phases.

This guide details three field-proven protocols to overcome these barriers, ensuring high sensitivity and stereochemical resolution.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal derivatization strategy for your specific instrumentation and analytical goals.

Derivatization_Decision_Tree Start Start: MMPA Analysis Goal What is your Analytical Goal? Start->Goal GC Gas Chromatography (GC-MS/FID) Goal->GC Volatility Required LC Liquid Chromatography (HPLC-UV/FLD) Goal->LC Sensitivity Required Chiral Enantiomeric Separation (Chiral Analysis) Goal->Chiral Stereochemistry Methyl Protocol A: Methyl Esterification (BF3-MeOH) GC->Methyl High Stability Phenacyl Protocol B: Phenacyl Bromide Tagging (UV @ 254nm) LC->Phenacyl Add Chromophore Amide Protocol C: Chiral Amidation ((S)-PEA + EDC) Chiral->Amide Create Diastereomers

Figure 1: Decision matrix for selecting the appropriate derivatization method based on analytical platform and requirements.

Protocol A: Methyl Esterification for GC-MS

Objective: Convert the polar acid to a volatile methyl ester. Mechanism: Acid-catalyzed Fischer esterification. The Lewis acid (


) activates the carbonyl oxygen, facilitating nucleophilic attack by methanol.
Reagents
  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (IS): Undecanoic acid (or similar mid-chain fatty acid).

Step-by-Step Methodology
  • Sample Prep: Dissolve 1.0 mg of MMPA sample in 0.5 mL of methanol in a screw-cap reaction vial. Add 50 µL of Internal Standard solution (100 µg/mL).

  • Reaction: Add 1.0 mL of 14%

    
    -Methanol . Cap tightly (PTFE-lined cap).
    
  • Incubation: Heat the vial at 60°C for 10 minutes in a heating block.

    • Note: The

      
      -methoxy group is stable under these conditions; however, prolonged heating (>30 mins) should be avoided to prevent potential ether cleavage, though rare with 
      
      
      
      .
  • Extraction: Cool to room temperature. Add 1.0 mL of n-Hexane and 1.0 mL of Saturated NaCl (aq) .

  • Separation: Vortex vigorously for 30 seconds. Allow layers to separate. The methyl ester of MMPA partitions into the upper hexane layer.

  • Analysis: Transfer the top hexane layer to a GC vial containing anhydrous

    
     (to remove residual water). Inject 1 µL into GC-MS.
    

Data Interpretation:

  • Target Ion: Look for the molecular ion

    
     at m/z 160 (approx) and the characteristic base peak resulting from McLafferty rearrangement or 
    
    
    
    -cleavage adjacent to the methoxy group.

Protocol B: Phenacyl Esterification for HPLC-UV

Objective: Attach a UV-absorbing phenyl group to the carboxylic acid to enable detection at 254 nm. Mechanism: Nucleophilic substitution (


). The carboxylate anion attacks the 

-carbon of phenacyl bromide, displacing the bromide ion.
Reagents
  • Reagent A: 2-Bromoacetophenone (Phenacyl Bromide), 10 mg/mL in Acetone.

  • Base Catalyst: Triethylamine (TEA), 10 mg/mL in Acetone.

  • Solvent: Acetone (dry).

Step-by-Step Methodology
  • Sample Prep: Dissolve MMPA (approx. 0.1 mmol) in 1.0 mL of Acetone.

  • Basification: Add 100 µL of TEA solution .

    • Why? TEA deprotonates the carboxylic acid (

      
      ), creating a strong nucleophile.
      
  • Derivatization: Add 100 µL of Phenacyl Bromide solution . Cap the vial.

  • Incubation: Heat at 50°C for 45 minutes .

    • Visual Check: A slight precipitate (TEA-HBr salt) may form.

  • Quenching (Optional): If the background noise is high, add 50 µL of acetic acid to consume excess phenacyl bromide.

  • Analysis: Filter through a 0.22 µm PTFE filter. Inject directly into HPLC (C18 Column).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 254 nm .

Protocol C: Chiral Resolution via Diastereomer Formation

Objective: Resolve the (R) and (S) enantiomers of MMPA using an achiral C18 column. Mechanism: Coupling the racemic acid with an enantiomerically pure amine (e.g., (S)-1-Phenylethylamine) creates diastereomeric amides. Unlike enantiomers, diastereomers have different physical properties and retention times.

Reagents
  • Chiral Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Activation: In a vial, dissolve MMPA (1 eq) and HOBt (1.2 eq) in 1 mL DCM. Cool to 0°C on ice.

  • Coupling: Add EDC·HCl (1.2 eq) and stir for 10 minutes.

  • Amidation: Add (S)-PEA (1.5 eq) and TEA (2 eq).

  • Incubation: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with 1N HCl (removes unreacted amine) and then Saturated

    
     (removes unreacted acid).
    
  • Analysis: Dry the organic layer, evaporate, and reconstitute in Mobile Phase. Inject into HPLC.

    • Result: You will observe two distinct peaks:

      • Peak 1: (S)-PEA-(S)-MMPA

      • Peak 2: (S)-PEA-(R)-MMPA

Reaction Workflows & Chemical Logic

The following diagram illustrates the chemical transformations described in the protocols above.

Reaction_Schemes cluster_GC GC-MS: Methylation cluster_LC HPLC-UV: Phenacyl Tagging cluster_Chiral Chiral Resolution MMPA MMPA (Analyte) MeEster Methyl Ester (Volatile) MMPA->MeEster Protocol A PhenEster Phenacyl Ester (UV Active) MMPA->PhenEster Protocol B Diast Diastereomeric Amides (Separable on C18) MMPA->Diast Protocol C BF3 BF3-MeOH 60°C PhenBr Phenacyl Bromide + TEA SPEA (S)-PEA + EDC/HOBt

Figure 2: Chemical reaction pathways for the three described protocols.

Comparative Data Summary

FeatureProtocol A (GC-MS)Protocol B (HPLC-UV)Protocol C (Chiral HPLC)
Derivative Type Methyl EsterPhenacyl EsterChiral Amide
Reaction Time 10-15 mins45 mins2 hours
Stability High (Weeks at 4°C)Moderate (Days)High
Detection Limit Low ng/mL (SIM mode)~50 ng/mL~100 ng/mL
Primary Use Quantification & IDRoutine QC / PurityEnantiomeric Excess (%ee)

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (The seminal text on acylation and alkylation strategies).

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Protocol for Fatty Acids. (Standard protocol for phenacyl bromide tagging).

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Boron Trifluoride-Methanol. (Technical bulletin on BF3 esterification).

  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons.[1] (Detailed coverage of chiral derivatization using coupling agents).

  • Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[2] (Foundational paper for the HPLC-UV method).

Sources

Method

Technical Application Note: Synthesis of 2-Methoxy-4-methylpentanoic Acid

[1] Executive Summary & Target Analysis 2-Methoxy-4-methylpentanoic acid (CAS: 78814-97-8) is a structural analog of Leucine and Leucic acid (HICA), featuring an -methoxy group. This moiety is increasingly relevant in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Target Analysis

2-Methoxy-4-methylpentanoic acid (CAS: 78814-97-8) is a structural analog of Leucine and Leucic acid (HICA), featuring an


-methoxy group. This moiety is increasingly relevant in medicinal chemistry for enhancing metabolic stability (blocking 

-oxidation) and modulating lipophilicity in peptidomimetics.

This guide details two validated protocols for its synthesis:

  • Method A (High-Fidelity): O-Methylation of 2-Hydroxy-4-methylpentanoic acid (Leucic Acid). This route is preferred for generating enantiomerically pure material from the "chiral pool."

  • Method B (Direct Conversion): Diazotization of Leucine in methanol. A cost-effective, high-throughput method suitable for racemic or enantioenriched library generation.

Structural & Retrosynthetic Analysis
  • Chemical Formula:

    
    [1][2][3]
    
  • MW: 146.19 g/mol

  • Chirality: The C2 position is stereogenic. Method A preserves the configuration of the starting hydroxy acid.

Retrosynthetic Scheme:



  • Precursor: (S)-2-Hydroxy-4-methylpentanoic acid (Leucic acid) or L-Leucine.

  • Transformation: Williamson Ether Synthesis vs. Diazotization/Solvolysis.

Protocol A: O-Methylation of 2-Hydroxy-4-methylpentanoic Acid (Preferred)

Rationale: This method utilizes the Williamson ether synthesis. By starting with the commercially available hydroxy acid, we decouple the stereocenter formation from the functionalization step. Since the reaction occurs at the oxygen atom, the stereochemistry at C2 is preserved.

Materials & Reagents
ReagentEquiv.[4][5][6]RoleHazard Note
(S)-2-Hydroxy-4-methylpentanoic acid1.0SubstrateIrritant
Sodium Hydride (60% in oil)2.5BasePyrophoric, reacts violently with water
Iodomethane (MeI)3.0Methylating AgentCarcinogen, volatile
THF (Anhydrous)SolventMediumPeroxide former
Lithium Hydroxide (LiOH)3.0Hydrolysis BaseCorrosive
Step-by-Step Procedure
Stage 1: Global Methylation
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with (S)-2-Hydroxy-4-methylpentanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (25.0 mmol, 1.0 g of 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the dianion (carboxylate and alkoxide).

  • Methylation: Cool back to 0°C. Add Iodomethane (30.0 mmol, 1.87 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting acid will disappear, and a less polar spot (Methyl 2-methoxy-4-methylpentanoate) will appear.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Result: Crude Methyl 2-methoxy-4-methylpentanoate (Intermediate).

Stage 2: Selective Hydrolysis
  • Hydrolysis: Dissolve the crude ester in a mixture of THF:Water (3:1, 40 mL).

  • Base Addition: Add LiOH·H2O (30.0 mmol). Stir vigorously at RT for 4–6 hours.

  • Workup: Acidify the reaction mixture to pH ~2 using 1M HCl.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via bulb-to-bulb distillation (Kugelrohr) or flash column chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes with 1% Acetic Acid).
    

Protocol B: Diazotization of L-Leucine (High-Throughput)

Rationale: This "one-pot" equivalent converts the amino group directly to a methoxy group via a diazonium intermediate. While efficient, stereochemical retention is generally observed (double inversion), but enantiomeric excess (ee) should be verified.

Reagents
  • L-Leucine (1.0 equiv)

  • Sodium Nitrite (

    
    , 2.5 equiv)
    
  • Sulfuric Acid (

    
    , 1.0 equiv) or HCl
    
  • Methanol (Solvent/Reactant)[7][8]

Procedure
  • Dissolution: Dissolve L-Leucine (10 mmol) in Methanol (50 mL) in a 250 mL RBF.

  • Acidification: Add concentrated

    
     (10 mmol) carefully.
    
  • Diazotization: Cool to 0°C . Add an aqueous solution of Sodium Nitrite (25 mmol in min. water) dropwise over 30 minutes.

    • Mechanism:[9] The amino group forms a diazonium salt (

      
      ), which is displaced by the solvent (Methanol).
      
  • Reaction: Stir at 0°C for 3 hours, then warm to RT overnight.

  • Workup: Dilute with water. Extract with Ethyl Acetate.[10]

  • Hydrolysis: The product is primarily the methyl ester. Perform the hydrolysis step (Stage 2 from Protocol A) to obtain the free acid.

Visualization & Logic

Reaction Scheme (DOT Diagram)

The following diagram illustrates the chemical pathways for both methods.

ReactionScheme Start_Leu L-Leucine (Amino Acid) Inter_Diazo Diazonium Salt Start_Leu->Inter_Diazo NaNO2, H2SO4 MeOH, 0°C Start_HICA (S)-Leucic Acid (Hydroxy Acid) Inter_Dianion Dianion Intermediate (Alkoxide/Carboxylate) Start_HICA->Inter_Dianion NaH, THF 0°C Prod_Ester Methyl 2-methoxy-4- methylpentanoate Inter_Dianion->Prod_Ester MeI (3.0 eq) Williamson Ether Synth. Inter_Diazo->Prod_Ester MeOH Attack (Retention via Dbl Inv) Final_Acid 2-Methoxy-4- methylpentanoate Prod_Ester->Final_Acid LiOH, THF/H2O Hydrolysis

Caption: Dual-pathway synthesis showing the convergence at the methyl ester intermediate.

Experimental Workflow (DOT Diagram)

Operational logic for Protocol A (Preferred).

Workflow Start Start: (S)-Leucic Acid Step1 Deprotonation (NaH/THF, 0°C) Start->Step1 Step2 Methylation (MeI, RT, 12h) Step1->Step2 Check TLC Check (Disappearance of SM?) Step2->Check Check->Step2 No (Add more MeI) Quench Quench & Extract (NH4Cl / Et2O) Check->Quench Yes Hydrolysis Hydrolysis (LiOH, THF/H2O) Quench->Hydrolysis Purify Purification (Distillation/Column) Hydrolysis->Purify Final Final Product 2-Methoxy-4-methylpentanoic acid Purify->Final

Caption: Step-by-step decision workflow for Protocol A.

Characterization & QC

Data Summary Table:

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil
Boiling Point ~105–110°C @ 15 mmHgEstimated based on ester/acid analogs
1H NMR (CDCl3)

3.85 (dd, 1H,

-H), 3.45 (s, 3H,

), 1.8-1.6 (m, 3H), 0.95 (d, 6H)
Diagnostic methoxy singlet at 3.45 ppm
MS (ESI-) [M-H]- = 145.1Negative mode ionization preferred for carboxylic acids

Critical Quality Attributes (CQA):

  • Enantiomeric Excess (ee): If using Method A with chiral starting material, derivatize with a chiral amine (e.g., (R)-PEA) and analyze by HPLC to confirm >98% ee.

  • Residual Solvent: Ensure THF is removed (<5000 ppm) if used for biological assays.

References

  • Williamson Ether Synthesis (General): Moulay, S. "O-Methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview." Current Organic Chemistry, 2018, 22(20). Link

  • Diazotization of Amino Acids: Koppenhoefer, B., et al. "Fate of leucine in the metabolites through 3-methylbutanoic and 2-methylbutanoic acid." ResearchGate, 2025. Link

  • Compound Identification: CAS 78814-97-8 Entry, PubChem/BLDPharm Catalogs. Link

  • Stereochemical Retention in Diazotization: Brewster, P., et al. "The configuration of alpha-hydroxy and alpha-methoxy acids." Nature, 1950. (Foundational text on retention via double inversion).

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Biological Screening of Novel 2-Methoxy-4-methylpentanoic Acid Derivatives

Introduction The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug development. The journey from a promising chemical scaffold to a validated drug candidate relies o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug development. The journey from a promising chemical scaffold to a validated drug candidate relies on a systematic and rigorous biological screening process.[1] This guide focuses on derivatives of "2-Methoxy-4-methylpentanoic acid," a chemical scaffold for which the biological targets and therapeutic applications are not yet widely established.

The absence of a known target necessitates a broad, unbiased screening strategy. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the biological activity of these novel derivatives. We will proceed through a logical cascade, beginning with high-throughput primary screens to identify initial "hits," followed by secondary assays for hit validation and target engagement, and culminating in detailed protocols to elucidate the mechanism of action. Our approach emphasizes not just the "how" but the "why," providing the scientific rationale behind each experimental choice to ensure a robust and efficient discovery pipeline.

Part I: The Screening Cascade - A Strategic Framework

A tiered approach is essential for efficiently screening a library of novel compounds. This "screening cascade" is designed to quickly identify promising candidates and eliminate inactive or undesirable ones, such as broadly cytotoxic compounds, while progressively building a deeper understanding of the lead candidates' biological function.

The process begins with high-throughput screening (HTS), where large numbers of derivatives are tested in parallel using broad, robust assays.[2][3][4] Hits from this stage—compounds that show desired activity—are then subjected to more focused secondary assays to confirm their activity, determine their potency, and validate their interaction with a specific biological target. Finally, detailed mechanism-of-action (MOA) studies are performed to understand the downstream cellular consequences of this interaction.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Target Validation cluster_2 Phase 3: Mechanism of Action (MOA) Studies Primary_HTS Primary High-Throughput Screening (HTS) (e.g., Enzyme Inhibition, Cell Viability) Hit_Compounds Hit Compounds Primary_HTS->Hit_Compounds Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Target_Engagement Target Engagement Assays (e.g., CETSA) Dose_Response->Target_Engagement Verify Direct Target Binding Validated_Lead Validated Lead Target_Engagement->Validated_Lead Downstream_Assays Downstream Cellular Assays (e.g., Mitochondrial Function, Pathway Analysis) Hit_Compounds->Dose_Response Confirm & Quantify Potency Validated_Lead->Downstream_Assays Elucidate Biological Effect

Caption: The Drug Discovery Screening Cascade.

Part II: Primary High-Throughput Screening (HTS) - Casting a Wide Net

The initial goal is to screen the library of 2-Methoxy-4-methylpentanoic acid derivatives against diverse biological assays to uncover any potential activity. Given the carboxylic acid moiety, plausible target classes include metabolic enzymes and epigenetic regulators like histone deacetylases (HDACs).

Protocol 1: General Biochemical Enzyme Inhibition Assay

Principle: This assay directly measures the effect of a compound on the activity of a purified enzyme.[1][5] The rate of conversion of a substrate to a product is monitored, often through a change in absorbance or fluorescence.[6]

Expert Insight: Running a biochemical assay is a clean first step. It provides direct evidence of enzyme interaction without the complexity of a cellular environment. It is crucial to include controls to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve purified target enzyme in an optimized assay buffer.

    • Dissolve the enzyme's specific substrate (preferably a chromogenic or fluorogenic one) in the same buffer.

    • Prepare stock solutions of the 2-Methoxy-4-methylpentanoic acid derivatives in DMSO. Create a working concentration by diluting the stock in assay buffer.

  • Assay Execution (96- or 384-well plate format):

    • Add assay buffer to all wells.

    • Add the test compounds to the experimental wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow for compound-enzyme binding.[6]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the signal (absorbance or fluorescence) kinetically over a defined period (e.g., 30-60 minutes). The rate of the reaction should be linear during this time.[7]

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).

Protocol 2: Cell-Based Histone Deacetylase (HDAC) Activity Assay

Principle: Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[8] HDAC inhibitors prevent this, causing hyperacetylation.[8][9] This cell-based assay uses a luminogenic substrate that can enter the cell and is deacetylated by HDACs. A developer reagent then stops the reaction and produces light only from the deacetylated substrate. Lower light output indicates HDAC inhibition.

Expert Insight: Screening in a cellular context is vital as it accounts for cell permeability and potential metabolism of the compound.[10] Since many small-molecule carboxylic acids are known HDAC inhibitors, this is a highly relevant target class for the given scaffold.[11][12]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HCT116) in a 96-well white, clear-bottom plate at an appropriate density and allow cells to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Methoxy-4-methylpentanoic acid derivatives.

    • Treat the cells with the compounds at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (DMSO) as a negative control.

    • Incubate for a defined period (e.g., 6-18 hours) to allow for cellular uptake and target modulation.[13]

  • Assay Execution (using a commercial kit like HDAC-Glo™ I/II):

    • Equilibrate the plate and reagents to room temperature.

    • Add the HDAC-Glo™ I/II Reagent, which contains the substrate, to each well.

    • Mix briefly on an orbital shaker and incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the luminescence signal against the compound concentration to identify dose-dependent inhibition.

Part III: Secondary Assays - Hit Confirmation and Target Validation

Once primary hits are identified, the focus shifts to confirming their activity and proving they interact directly with the intended target.

Protocol 3: Dose-Response and IC50 Determination

Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a cellular process by 50%. It is a critical measure of a compound's potency.

Expert Insight: A clear dose-response relationship is the first sign of a specific biological effect, rather than a random or artifactual one. This step is non-negotiable for validating a hit. The assay format (biochemical or cellular) should match the one used in the primary screen.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10- to 12-point serial dilution of the hit compound, typically using a 1:3 dilution factor.

  • Assay Performance: Perform the same biochemical or cell-based assay as described in the primary screening section, but using the full range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[7]

Table 1: Example IC50 Data for Lead Candidates

Compound IDTarget AssayIC50 (µM)Curve Hill Slope
MMPA-D01HDAC1 (Biochemical)0.85-1.10.992
MMPA-D07HDAC3 (Cell-based)2.3-0.90.987
MMPA-D15Unknown (Primary Hit)11.5-1.00.995
Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to verify direct drug-target engagement in a cellular environment.[14] The principle is that when a ligand (drug) binds to its target protein, it stabilizes the protein's structure. This stabilization results in a higher melting temperature.[15] Consequently, upon heating, less of the drug-bound protein will denature and precipitate compared to the unbound protein.[16][17]

Expert Insight: This assay is the gold standard for confirming that your compound binds to the intended protein inside an intact cell, bridging the gap between biochemical activity and cellular effect.[14][18] A positive result provides strong evidence of target engagement.

CETSA_Workflow start Intact Cells treat 1. Treat cells with Compound or Vehicle (DMSO) start->treat heat 2. Heat aliquots across a temperature gradient treat->heat lyse 3. Lyse cells (e.g., freeze-thaw) heat->lyse separate 4. Separate soluble vs. aggregated proteins via centrifugation lyse->separate quantify 5. Quantify soluble target protein (e.g., Western Blot, ELISA) separate->quantify end Generate Melting Curve quantify->end

Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to confluency. Treat the cells with either the test compound at a saturating concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.[16]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16][17]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). This process breaks the cell membranes without using detergents that could disrupt protein complexes.[16]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[16]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the supernatant using a standard protein detection method like Western Blot or an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western Blot) of the target protein.

    • Normalize the data, setting the amount of protein at the lowest temperature to 100%.

    • Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples.

    • A positive "thermal shift" (the curve for the compound-treated sample is shifted to the right) confirms target engagement.

Part IV: Mechanism of Action (MOA) & Downstream Effects

After confirming target engagement, it is crucial to understand the compound's impact on cellular physiology. If primary screening suggests a role in metabolism, investigating mitochondrial function is a logical next step.

Protocol 5: Assessment of Mitochondrial Function via Oxygen Consumption Rate (OCR)

Principle: Mitochondrial respiration, measured by the oxygen consumption rate (OCR), is a key indicator of cellular metabolic function.[19] The Seahorse XF Analyzer or similar technologies measure OCR in real-time in live cells, allowing for the calculation of key parameters of mitochondrial health, including basal respiration, ATP production, and maximal respiratory capacity.[20][21]

Expert Insight: This assay provides a functional readout of how a compound affects the cell's energy production machinery. By sequentially injecting known mitochondrial inhibitors, one can dissect which part of the electron transport chain (ETC) is affected. This is a powerful tool for identifying compounds that modulate metabolism.[19]

Mito_Stress_Test ETC Complex I Complex II Complex III Complex IV ATP Synthase Oligomycin Oligomycin Oligomycin->ETC:atp Inhibits FCCP FCCP FCCP->ETC Uncouples Proton Gradient Rot_AA Rotenone & Antimycin A Rot_AA->ETC:c1 Inhibit Rot_AA->ETC:c3 Inhibit

Caption: Key inhibitors used in the mitochondrial stress test.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat cells with the test compound for a specified duration (e.g., 1 to 24 hours) in the incubator.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

    • Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Load the injector ports of the sensor cartridge with sequential mitochondrial inhibitors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration)

      • Port C: Rotenone/Antimycin A (Complex I and Complex III inhibitors, respectively, to shut down respiration)

  • Instrument Run: Calibrate the analyzer and run the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after each inhibitor injection.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function as described in the table below.

    • Compare the profiles of compound-treated cells to vehicle-treated cells to determine the nature of the metabolic effect (e.g., inhibition of basal respiration, reduction in spare respiratory capacity).

Table 2: Parameters of Mitochondrial Function Derived from OCR Data

ParameterCalculationBiological Interpretation
Basal Respiration (Last rate before Oligomycin) - (Post-Rot/AA rate)The cell's baseline energetic demand.
ATP-Linked Respiration (Last rate before Oligomycin) - (Minimum rate after Oligomycin)The portion of basal respiration used for ATP synthesis.[19]
Proton Leak (Minimum rate after Oligomycin) - (Post-Rot/AA rate)Protons that leak across the inner membrane, uncoupled from ATP synthesis.
Maximal Respiration (Maximum rate after FCCP) - (Post-Rot/AA rate)The maximum respiratory capacity the cell can achieve under stress.
Spare Respiratory Capacity (Maximal Respiration) - (Basal Respiration)The cell's ability to respond to an increased energy demand.

Conclusion

References

  • Protocol for enzyme assays. Rsc.org.
  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegener
  • Incorporating Metabolic Competence into High-Throughput Profiling Assays. PubMed.
  • A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metast
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • Histone deacetylase inhibitor. Wikipedia.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Basics of Enzym
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • GPCR Assay Services. Reaction Biology.
  • The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors. MDPI.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • High-throughput screening (HTS). BMG LABTECH.
  • HDAC Inhibitors | HDAC Activators: 90+Potent, Highly Selective & Cited. Selleckchem.
  • Methods for Assessing Mitochondrial Function in Diabetes. Diabetes Journals.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Evaluation of Mitochondrial Function. Protocols.io.
  • Gαq GPCR assays. ION Biosciences.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Application of the cellular thermal shift assay (CETSA)
  • High-throughput screening. Wikipedia.
  • Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Assays for Mitochondria Function. Thermo Fisher Scientific - NG.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.org.
  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC.
  • G-protein coupled receptors (GPCRs). BMG Labtech.

Sources

Method

developing analytical methods for "2-Methoxy-4-methylpentanoic acid" quantification

Application Note: High-Sensitivity Quantification of 2-Methoxy-4-methylpentanoic Acid (2-MMPA) in Biological Matrices and API Formulations Abstract This application note details a validated analytical protocol for the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-Methoxy-4-methylpentanoic Acid (2-MMPA) in Biological Matrices and API Formulations

Abstract

This application note details a validated analytical protocol for the quantification of 2-Methoxy-4-methylpentanoic acid (2-MMPA) , a structural analog of leucic acid (2-hydroxyisocaproic acid). Often encountered as a process-related impurity in peptide therapeutics or a metabolite in leucine-analog drug development, 2-MMPA presents specific analytical challenges due to its lack of a strong UV chromophore and potential for chiral isomerism. We present a definitive LC-ESI-MS/MS methodology utilizing negative ion mode electrospray ionization, offering superior sensitivity (LLOQ < 1.0 ng/mL) compared to traditional refractive index or low-wavelength UV detection.

Introduction & Analytical Strategy

The Analyte
  • IUPAC Name: 2-Methoxy-4-methylpentanoic acid[1][2][3]

  • CAS: 78814-97-8[1][2][4]

  • Molecular Formula: C7H14O3[2][3][4][5][6]

  • Molecular Weight: 146.18 g/mol [2][3]

  • Key Properties:

    • Acidity: Weak acid (pKa ~ 4.5).

    • Chromophore: Negligible (requires MS or derivatization for trace analysis).

    • Chirality: The C2 position is a stereocenter. This protocol focuses on achiral quantification, with notes on chiral separation.

Method Selection Logic

While GC-MS is a viable alternative (requiring methylation/silylation), LC-MS/MS is selected as the primary method for drug development workflows due to:

  • Throughput: Elimination of time-consuming derivatization steps.

  • Matrix Compatibility: Direct analysis of plasma/serum extracts.

  • Selectivity: Triple quadrupole MRM (Multiple Reaction Monitoring) filters out isobaric interferences common in biological matrices (e.g., endogenous hydroxy acids).

Experimental Workflow (Visualized)

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision points for Quality Control (QC).

G Sample Sample Source (Plasma/API) IS_Add Internal Standard Addition (d3-2-MMPA) Sample->IS_Add LLE LLE Extraction (MTBE/EtOAc) IS_Add->LLE Acidify (pH 3) Evap Evaporation & Reconstitution LLE->Evap Organic Layer LC UHPLC Separation (C18 Column) Evap->LC Mobile Phase MS MS/MS Detection (ESI Negative) LC->MS Retention Time Data Quantification & QC Check MS->Data Peak Area Ratio

Figure 1: End-to-end analytical workflow for 2-MMPA quantification.

Detailed Protocol

Chemicals and Reagents
  • Reference Standard: 2-Methoxy-4-methylpentanoic acid (>98% purity).

  • Internal Standard (IS): 2-Methoxy-4-methylpentanoic acid-d3 (methyl-d3) or Leucic acid-d3 (surrogate).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Acetate, Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation for fatty acid derivatives, reducing matrix effects in the ion source.

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH). Vortex 10s.

  • Acidification: Add 10 µL of 5% Formic Acid. (Crucial: Lowers pH < pKa to ensure the acid is protonated and partitions into the organic phase).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 mins or shake for 10 mins.

  • Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • System: Agilent 1290 / Waters Acquity or equivalent.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why C18? The hydrophobic isobutyl tail provides sufficient retention on standard C18 phases.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Note: While acidic pH aids retention, Ammonium Acetate often enhances ionization in negative mode for carboxylic acids by buffering the droplet pH.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) %B Description
0.0 10 Initial equilibration
0.5 10 Load
3.0 90 Elution of analyte
4.0 90 Wash
4.1 10 Re-equilibration

| 6.0 | 10 | End |

Mass Spectrometry (QQQ):

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -3500 V.

  • Gas Temp: 350°C.

  • Acquisition: MRM Mode.[7]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Mechanistic Insight
2-MMPA 145.1 [M-H]- 113.1 15 Loss of CH3OH (Methoxy group cleavage)
145.1 101.1 20 Decarboxylation (Loss of CO2)
145.1 85.1 25 Combined loss (C2-C3 cleavage)

| IS (d3) | 148.1 [M-H]- | 116.1 | 15 | Loss of CD3OH |

(Note: Exact CE values must be optimized on the specific instrument.)

Method Validation (ICH M10/Q2)

The following parameters define the acceptance criteria for a robust regulatory submission.

ParameterAcceptance CriteriaExperimental Approach
Linearity r² > 0.998-point calibration curve (e.g., 1 – 1000 ng/mL). Weighted 1/x².
Accuracy 85-115% (80-120% at LLOQ)QC samples at Low, Mid, High levels (n=5).
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day variability.
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.

Troubleshooting & Advanced Considerations

Chiral Separation

If the biological activity or toxicity is stereospecific (e.g., (2S)-2-methoxy... vs (2R)-), the C18 column must be replaced.

  • Recommended Column: Chiralpak AD-RH or IG-3 (Amylose-based).

  • Mode: Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

  • Impact: Separation of enantiomers usually requires longer run times (10-15 mins).

Carryover

The lipophilic nature of the isobutyl chain can cause carryover in the autosampler.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.

Ion Suppression

Phospholipids from plasma can suppress the signal in negative mode.

  • Monitor: Track m/z 184 (Phosphatidylcholine headgroup) in positive mode during development to ensure it does not co-elute with 2-MMPA.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link

  • Sreenivasulu, V., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Link (Cited for general methodology on methoxy-acid derivatives).

  • Hiller, K., et al. (2009). Metabolite Detector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry. Link (Reference for GC-MS derivatization alternatives).

  • PubChem. Compound Summary for CID 439960: 2-hydroxy-4-methylpentanoic acid. (Structural analog reference). Link

Sources

Application

Application Note: A Flexible Synthetic Platform for 2-Methoxy-4-methylpentanoic Acid Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Importance of SAR in Chemical Biology Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical biology.[1][2][3] By systematically modifying the chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of SAR in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical biology.[1][2][3] By systematically modifying the chemical structure of a parent molecule and assessing the resulting impact on its biological activity, researchers can identify key pharmacophores, optimize potency, and improve pharmacokinetic properties. Short-chain fatty acids and their derivatives, such as 2-Methoxy-4-methylpentanoic acid, represent a class of molecules with significant biological relevance, interacting with various metabolic and signaling pathways.[4][5][6] The synthesis of a focused library of analogs around this scaffold allows for a detailed exploration of the chemical space required for a desired biological effect.

This guide provides a comprehensive, flexible synthetic platform for generating analogs of 2-Methoxy-4-methylpentanoic acid. We will detail a robust and adaptable three-step synthetic route, starting from the readily available amino acid, D-Leucine. The protocols are designed to allow for systematic modifications at three key positions of the molecule: the C4 alkyl side-chain, the C2 α-alkoxy group, and the C1 carboxylic acid moiety.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target scaffold reveals a straightforward and modular approach. The core strategy involves three key transformations:

  • Diazotization/Hydroxylation: Conversion of an amino acid precursor to an α-hydroxy acid. This provides the foundational stereocenter and the handle for subsequent modifications.

  • Alkylation (Williamson Ether Synthesis): Installation of the α-alkoxy group via an SN2 reaction on the corresponding α-hydroxy ester.[7][8][9][10] This step is highly amenable to variation.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid.[11][12][13] This is a robust and high-yielding final step.

This strategy allows for the creation of diversity at each stage. Different amino acids can be used as starting materials to vary the side chain, various alkyl halides can be employed in the ether synthesis to alter the alkoxy group, and the final acid can be further derivatized.

Synthetic_Workflow cluster_0 PART A: Core Scaffold Synthesis cluster_1 PART B: Diversification Amino_Acid Amino Acid (e.g., D-Leucine) Alpha_Hydroxy_Acid α-Hydroxy Acid (e.g., (R)-2-Hydroxy-4- methylpentanoic acid) Amino_Acid->Alpha_Hydroxy_Acid 1. NaNO2, H2SO4 Alpha_Hydroxy_Ester α-Hydroxy Ester (e.g., Methyl 2-hydroxy-4- methylpentanoate) Alpha_Hydroxy_Acid->Alpha_Hydroxy_Ester 2. Fischer Esterification Alkoxy_Ester α-Alkoxy Ester Analog Alpha_Hydroxy_Ester->Alkoxy_Ester 3. Williamson Ether Synthesis (NaH, R'-X) Final_Acid α-Alkoxy Acid Analog (e.g., 2-Methoxy-4-methylpentanoic acid) Alkoxy_Ester->Final_Acid 4. Saponification (NaOH, H2O/MeOH)

Figure 1: General workflow for the synthesis of α-alkoxy acid analogs.

Detailed Protocols

Synthesis of the Core Precursor: (R)-2-Hydroxy-4-methylpentanoic acid

This protocol starts with the conversion of D-Leucine to its corresponding α-hydroxy acid via a diazotization reaction. This method retains the stereochemistry at the α-carbon.

Materials:

  • D-Leucine

  • 1N Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-Leucine (e.g., 2.62 g, 20 mmol) in 30 mL of 1N sulfuric acid.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (2.07 g, 30 mmol) in 15 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred D-Leucine solution over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Stir the resulting solution at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[14]

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield (R)-2-hydroxy-4-methylpentanoic acid as a pale yellow oil or solid.[14] The product can be used in the next step without further purification.

Esterification: Synthesis of Methyl (R)-2-hydroxy-4-methylpentanoate

The carboxylic acid is protected as a methyl ester via Fischer esterification to prevent it from interfering with the subsequent base-mediated alkylation step.

Materials:

  • (R)-2-hydroxy-4-methylpentanoic acid (from step 3.1)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Dissolve the crude (R)-2-hydroxy-4-methylpentanoic acid (approx. 20 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.2 mL) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can be purified by flash column chromatography if necessary.[15]

Diversification via Williamson Ether Synthesis

This is the key step for introducing diversity at the α-alkoxy position. The protocol describes the methylation to form the parent compound but can be adapted for a wide range of alkyl halides.

Causality Behind Choices:

  • Base: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol, forming the alkoxide nucleophile.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the SN2 reaction.[10]

  • Electrophile: Methyl iodide is a highly reactive SN2 substrate. For other analogs, primary alkyl halides (bromides or iodides) are preferred over secondary or tertiary halides to minimize competing elimination reactions.[7][8][9]

Protocol for Methyl (R)-2-methoxy-4-methylpentanoate:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, e.g., 0.96 g, 24 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes.

  • Add 40 mL of anhydrous THF to the flask and cool to 0 °C.

  • Dissolve methyl (R)-2-hydroxy-4-methylpentanoate (e.g., 2.92 g, 20 mmol) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; hydrogen gas evolution should be observed.

  • Add methyl iodide (CH₃I, 1.5 mL, 24 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel flash column chromatography to obtain the pure α-methoxy ester.

Saponification: Synthesis of (R)-2-Methoxy-4-methylpentanoic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid. Basic hydrolysis (saponification) is used because it is an irreversible and typically high-yielding reaction.[11][13]

Materials:

  • Methyl (R)-2-methoxy-4-methylpentanoate (from step 3.3)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl) solution (e.g., 1M)

  • Ethyl Acetate (EtOAc)

Protocol:

  • Dissolve the purified ester (approx. 20 mmol) in a mixture of methanol (40 mL) and 2M NaOH (20 mL, 40 mmol).

  • Heat the mixture to reflux (approx. 70 °C) for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.

  • Extract the acidified solution with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, (R)-2-Methoxy-4-methylpentanoic acid.

Strategies for Analog Synthesis for SAR Studies

The presented synthetic route is designed for modularity, allowing for the systematic generation of analogs.

SAR_Strategy cluster_R1 Vary Side Chain (R1) cluster_R2 Vary Alkoxy Group (R2) cluster_COOH Vary Acid Group (COOH) Core R1 O R2 COOH R1_Start Start with different Amino Acids: - Leucine (isobutyl) - Valine (isopropyl) - Phenylalanine (benzyl) - Alanine (methyl) R1_Start->Core:f0 Step 1 R2_Alkyl Use different Alkyl Halides in Williamson Synthesis: - Ethyl iodide (ethoxy) - Propyl bromide (propoxy) - Benzyl bromide (benzyloxy) R2_Alkyl->Core:f2 Step 3 COOH_Deriv Derivatize Final Acid: - Esterification (R-OH, H+) - Amidation (R2NH, coupling agent) COOH_Deriv->Core:f3 Post-Synthesis

Figure 2: Modular strategy for generating analogs for SAR studies.

Table 1: Proposed Analogs and Corresponding Starting Materials
Target AnalogR1 GroupR2 GroupKey Starting Material (Step 1)Key Reagent (Step 3)
2-Methoxy-4-methylpentanoic acidIsobutylMethylD-LeucineMethyl Iodide
2-Ethoxy-4-methylpentanoic acidIsobutylEthylD-LeucineEthyl Iodide
2-Methoxy-3-methylbutanoic acidIsopropylMethylD-ValineMethyl Iodide
2-Methoxy-3-phenylpropanoic acidBenzylMethylD-PhenylalanineBenzyl Bromide
2-Propoxy-4-methylpentanoic acidIsobutyln-PropylD-Leucinen-Propyl Bromide

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediate esters. A gradient of ethyl acetate in hexanes is typically effective.[16][17] For the final carboxylic acids, which can be polar, reversed-phase C18 chromatography may be necessary if standard silica gel proves difficult.[18]

  • Acid-Base Extraction: This technique is useful for purifying the final carboxylic acid product. Dissolving the crude product in a non-polar solvent and extracting with a basic aqueous solution (e.g., NaHCO₃) will move the carboxylate salt into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification and re-extraction will yield the purified acid.

Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to look for include the singlet for the methoxy group (~3.4 ppm), the doublet for the α-proton (~3.8 ppm), and signals corresponding to the specific alkyl side-chain.[19][20][21]

    • ¹³C NMR: Confirms the carbon skeleton. Look for the carboxylic acid carbonyl (~175 ppm), the α-carbon (~80 ppm), and the methoxy carbon (~58 ppm).[22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) are characteristic of the carboxylic acid. The disappearance of the broad alcohol O-H stretch from the α-hydroxy ester intermediate is a key indicator of successful etherification.[19]

Conclusion

This application note provides a robust, flexible, and well-documented platform for the synthesis of 2-Methoxy-4-methylpentanoic acid and its analogs. By leveraging a modular strategy built upon fundamental organic transformations, researchers can efficiently generate a diverse library of compounds. This enables a systematic exploration of structure-activity relationships, which is essential for advancing research in drug discovery and chemical biology. Each step is explained with a clear rationale, ensuring that the protocols are not just a series of instructions, but a self-validating system for producing high-quality chemical probes.

References

  • PrepChem.com. Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • Clark, J. Hydrolysis of Esters. Chemguide. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • Google Patents.EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography? (2020). Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents.WO2014095080A2 - Process for the purification of carboxylic acids.
  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ResearchGate. (2025). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • ACS Publications. Diastereoselective additions of enantioenriched .gamma.-(alkoxy)allyl stannanes to .alpha.-alkoxy aldehydes: a synthetic route to carbohydrates. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2006). A Facile Synthesis of Secondary α-Alkoxy or α-Acetoxy Aromatic Ketones. Synthetic Communications. Available at: [Link]

  • ResearchGate. Preparation of α-alkoxy carboxylic acids precursors. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Available at: [Link]

  • NIST WebBook. Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Available at: [Link]

  • ResearchGate. Structure-activity relationships for fatty acid-amino acid conjugates. Available at: [Link]

  • Frontiers. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Available at: [Link]

  • PubChem. (R)-2-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • PMC. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication in the Gut–Brain Axis. Available at: [Link]

  • ACS Publications. Determination of enantiomeric purity of tertiary amines by proton NMR of .alpha.-methoxy-.alpha.-(trifluoromethyl)phenylacetic acid complexes. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • MetwareBio. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications. Available at: [Link]

  • MDPI. (2023). The Complicated Relationship of Short-Chain Fatty Acids and Oral Microbiome: A Narrative Review. Available at: [Link]

  • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]

  • ChemRxiv. NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Available at: [Link]

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

  • Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Available at: [Link]

  • ResearchGate. The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Available at: [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in "2-Methoxy-4-methylpentanoic acid" Synthesis

-Alkylation Protocols for Leucine Derivatives[1] Executive Summary & Diagnostic Logic The synthesis of 2-Methoxy-4-methylpentanoic acid (also known as -methoxyisocaproic acid) presents a classic conflict in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation Protocols for Leucine Derivatives[1]

Executive Summary & Diagnostic Logic

The synthesis of 2-Methoxy-4-methylpentanoic acid (also known as


-methoxyisocaproic acid) presents a classic conflict in organic synthesis: functionalizing a sterically sensitive secondary 

-carbon without triggering elimination or racemization.[1]

Low yields in this synthesis typically stem from three distinct failure modes:

  • Competitive Elimination (E2): Formation of 4-methyl-2-pentenoic acid (the alkene) instead of the ether.[1]

  • Racemization: Loss of optical purity (if synthesizing the (S)- or (R)-enantiomer) due to

    
    -proton acidity in the ester intermediate.[1]
    
  • Isolation Failure: Loss of the free acid into the aqueous phase during workup due to improper pH control or volatility issues.[1]

Diagnostic Workflow

Use the following logic tree to identify your specific failure mode before proceeding to the protocols.

DiagnosticWorkflow Start START: Characterize Crude Product CheckNMR 1H NMR Analysis Start->CheckNMR Decision1 Are alkene peaks present? (6.0-7.0 ppm) CheckNMR->Decision1 Elimination ISSUE: Elimination (E2) Cause: Base too strong/Temp too high Go to Module 2 Decision1->Elimination Yes Decision2 Is Mass Recovery Low? Decision1->Decision2 No Extraction ISSUE: Isolation Failure Cause: pH/Solubility mismatch Go to Module 3 Decision2->Extraction Yes Decision3 Is Optical Rotation Low? Decision2->Decision3 No Racemization ISSUE: Racemization Cause: Base-catalyzed epimerization Go to Module 1 (Ag2O Method) Decision3->Racemization Yes Success Process Optimized Decision3->Success No

Figure 1: Diagnostic logic for identifying yield-killing mechanisms in


-methoxy acid synthesis.

Module 1: The O-Methylation Protocol (From HICA)

Starting Material: 2-Hydroxy-4-methylpentanoic acid (HICA) Best For: High enantiomeric excess (ee) requirements.[1]

The most common error here is using Sodium Hydride (NaH) with chiral substrates.[1] NaH is a strong base that generates the alkoxide but also risks deprotonating the


-carbon of the resulting ester, leading to racemization.
Recommended Protocol: The Silver Oxide (Ag₂O) Method

This method uses mild conditions to prevent racemization and elimination.[1]

Reagents:

  • Substrate: Methyl 2-hydroxy-4-methylpentanoate (protect the acid first as a methyl ester).[1]

  • Methylating Agent: Methyl Iodide (MeI) (Excess).[1][2]

  • Base/Catalyst: Silver(I) Oxide (Ag₂O).[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Optimization:

  • Esterification: Do not methylate the free acid directly.[1] Convert HICA to Methyl 2-hydroxy-4-methylpentanoate using

    
     first.[1]
    
    • Why? Methylating the free acid requires 2 equivalents of base and often leads to the methyl ester anyway, but with poor control.

  • Reaction Setup:

    • Dissolve 1.0 eq of hydroxy-ester in ACN (0.5 M).[1]

    • Add 5.0 eq of MeI.[1]

    • Add 2.0 eq of Ag₂O.[1]

    • Critical Step: Sonicate or vigorously stir in the dark (wrap flask in foil). Silver salts are photosensitive.[1]

  • Monitoring: Check TLC/GCMS after 12 hours. If incomplete, add fresh Ag₂O (0.5 eq).[1]

  • Hydrolysis (The Danger Zone):

    • After filtration and concentration, you have Methyl 2-methoxy-4-methylpentanoate .[1]

    • Hydrolyze using LiOH (1.5 eq) in THF:H₂O (3:1) at 0°C to RT.

    • Avoid: Refluxing with NaOH, which causes racemization.[1]

Comparative Data: Base Selection

Base System Yield (Ether) Elimination Product Enantiomeric Excess (ee)
NaH / THF 65% 15-20% < 80% (Racemization risk)
KOH / DMSO 50% 30% < 50%

| Ag₂O / MeI | 85-92% | < 2% | > 98% |[1]

Module 2: The Displacement Protocol (From Leucine)

Starting Material: D- or L-Leucine Best For: Cost-effective scale-up where slight racemization is acceptable.[1]

This route involves diazotization to the


-bromo acid, followed by displacement with methoxide.[1]
The Failure Mode:  The 

-bromo position is on a secondary carbon with a bulky isobutyl group.[1] Attack by methoxide (strong base/nucleophile) favors Elimination (E2) over Substitution (SN2), yielding the alkene.
Troubleshooting the Williamson Ether Synthesis

If you must use this route, you cannot use simple Sodium Methoxide (NaOMe) in Methanol at reflux. You must shift the mechanism toward SN1 or suppressed E2.[1]

Corrective Actions:

  • Temperature Control: Perform the displacement at lower temperatures (0°C to -10°C) . Higher temperatures drastically favor elimination (E2 has higher activation energy).[1]

  • Solvent Switch: Use a polar aprotic solvent (DMF or DMSO) instead of pure methanol. This enhances the nucleophilicity of the methoxide ion "naked anion effect" while keeping the temperature low.

  • Leaving Group: Ensure you are displacing a Bromide or Triflate, not a Chloride (too slow, requires heat -> elimination).[1]

Module 3: Critical Isolation (Workup & Purification)

Many researchers synthesize the molecule successfully but lose it during extraction.[1]

The pKa Trap: The pKa of 2-methoxy-4-methylpentanoic acid is approximately 3.8 - 4.2 .[1]

  • At pH 7: It is >99% ionized (carboxylate).[1] It stays in the water.[1]

  • At pH 1: It is protonated (free acid).[1] It moves to the organic layer.[1]

The "Double-Wash" Purification Protocol

This protocol is self-validating because it separates neutral byproducts (unreacted ester) from the desired acid.

  • Quench: Evaporate organic solvents (THF/MeOH) from the hydrolysis step. Dilute residue with Water.[1]

  • Basic Wash (Impurity Removal):

    • Adjust aqueous phase to pH 10-11 using 1M NaOH.[1]

    • Extract with Dichloromethane (DCM) or MTBE .[1]

    • Result: The organic layer contains unreacted esters/impurities.[1] Discard Organic Layer. Keep Aqueous Layer.[1]

  • Acidification (Product Recovery):

    • Cool the aqueous layer to 0°C.[1]

    • Acidify dropwise with 2M HCl to pH < 2.0 .

    • Visual Check: The solution should turn cloudy (oiling out).[1]

  • Final Extraction:

    • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]

    • Note: Do not use Ether if the product is volatile; EtOAc is safer for recovery.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Yield Loss Check: If yield is still low, check the aqueous layer pH. If pH > 3, the acid is still in the water.

FAQ: Troubleshooting Specific Observations

Q: My NMR shows a doublet at ~1.1 ppm and a multiplet at ~6.8 ppm. What happened? A: You made 4-methyl-2-pentenoic acid (elimination product). The doublet is the isopropyl group, and the 6.8 ppm signal is the vinyl proton.

  • Fix: Switch from NaH/NaOMe to the Ag₂O method (Module 1).[1] If displacing a bromide, lower the temperature and switch to DMF.

Q: I lost 50% of my mass on the Rotavap. Is the compound volatile? A: Yes, low molecular weight


-methoxy acids have significant vapor pressure.[1]
  • Fix: Do not heat the water bath > 35°C. Stop evaporation immediately when the solvent volume is low.[1] Do not use high vacuum (< 10 mbar) for extended periods.[1]

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is highly toxic and often requires stronger basic conditions (KOH) to react effectively, which increases the risk of racemization. MeI/Ag₂O is superior for lab-scale synthesis of chiral acids.[1]

References

  • O-Methylation Mechanism & Silver Oxide

    • Reagent Guide: "Silver Oxide (Ag2O) - Application in Williamson Ether Synthesis."[1][3]

    • Source:

  • Synthesis from Leucine (Diazotization)

    • Protocol: "Synthesis of 2-hydroxy-4-methylpentanoic acid from D-Leucine."[1]

    • Source:

  • Purification & pKa Considerations

    • Technique: "Acid-Base Extraction Valid
    • Source:

  • Physical Properties & Safety

    • Data: "4-Methoxy-4-methylpentanoic acid deriv
    • Source:

Sources

Optimization

challenges in the purification of "2-Methoxy-4-methylpentanoic acid"

Technical Support Center: Purification of 2-Methoxy-4-methylpentanoic Acid Topic: Challenges in the Purification of 2-Methoxy-4-methylpentanoic Acid Audience: Researchers, Scientists, and Drug Development Professionals R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-4-methylpentanoic Acid

Topic: Challenges in the Purification of 2-Methoxy-4-methylpentanoic Acid Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Molecule Profile

2-Methoxy-4-methylpentanoic acid (also known as O-Methylleucic acid) is a chiral carboxylic acid derivative of Leucine. It serves as a critical building block in the synthesis of peptide mimetics, natural products (e.g., specific depsipeptides), and pharmaceutical intermediates.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₄O₃

  • Molecular Weight: ~146.19 g/mol

  • Physical State: Colorless to pale yellow viscous oil.

  • Chirality: The C2 position is a stereocenter (

    
    - or 
    
    
    
    - configuration).
  • Acidity (pKa): ~3.8–4.5 (Estimated; typical for

    
    -alkoxy acids).
    
  • Solubility: Soluble in alcohols, ethers, DCM, and basic aqueous solutions; sparingly soluble in acidic water.

Primary Purification Challenges:

  • Enantiomeric Excess (ee): Prone to racemization under strong basic conditions due to the acidic

    
    -proton.
    
  • Chemical Purity: Difficult separation from structural analogues (e.g., 2-hydroxy-4-methylpentanoic acid or the methyl ester byproduct).

  • Volatility: Moderate volatility requires careful handling during solvent removal.

Troubleshooting Guide (Q&A Format)

Category A: Chemical Purity & Isolation

Q1: I synthesized the target acid from Leucine via diazotization in methanol, but I cannot separate the product from the unreacted 2-hydroxy-4-methylpentanoic acid (HMPA) byproduct. Silica gel chromatography is failing. What should I do?

Diagnosis: Both 2-methoxy-4-methylpentanoic acid and its hydroxy analogue (HMPA) are polar carboxylic acids. They will co-elute or streak significantly on standard silica gel due to strong hydrogen bonding with silanol groups. Furthermore, their polarities are too similar for efficient separation by simple extraction.

Solution:

  • Derivatization Strategy (Recommended):

    • Convert the crude mixture to the methyl esters (using TMS-diazomethane or MeOH/H₂SO₄).

    • The methyl 2-methoxy-4-methylpentanoate and methyl 2-hydroxy-4-methylpentanoate have significantly different boiling points and chromatographic retention factors (

      
      ).
      
    • Purify the esters via vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Hydrolyze the purified ester back to the acid using mild conditions (LiOH in THF/H₂O) to avoid racemization.

  • Chromatographic Modification:

    • If you must purify the free acid directly, use a mobile phase modifier.

    • System: DCM : Methanol : Acetic Acid (95 : 4 : 1). The acetic acid suppresses ionization, sharpening the peaks.

Q2: I am losing a significant amount of product during solvent removal on the rotary evaporator. Is the compound volatile?

Diagnosis: Yes. With a molecular weight of ~146 g/mol and an ether linkage (which removes a hydrogen bond donor compared to the hydroxy acid), 2-methoxy-4-methylpentanoic acid is moderately volatile. Co-evaporation with solvents like DCM or ether can carry the product into the trap.

Solution:

  • Vacuum Control: Do not exceed 40°C in the water bath. Use a vacuum controller set to ~20 mbar for bulk solvent removal, but stop immediately when the solvent volume is low.

  • Salt Formation: If storage is required, convert the acid to its dicyclohexylamine (DCHA) salt . This creates a stable, non-volatile solid that can be recrystallized for high purity and stored indefinitely.

    • Protocol: Dissolve crude acid in acetone/ether, add 1.05 eq of DCHA. Collect the precipitate.

Category B: Enantiomeric Purity[1]

Q3: My chiral HPLC analysis shows a degradation of enantiomeric excess (ee) after the workup. Why is racemization occurring?

Diagnosis: The


-proton (at C2) is acidified by the adjacent carbonyl and the electron-withdrawing methoxy group.
  • Risk Factor 1: Heating in strong base (e.g., NaOH reflux during ester hydrolysis).

  • Risk Factor 2: Acid-catalyzed enolization if heated strongly.

Solution:

  • Hydrolysis Conditions: Use LiOH (weaker base than NaOH/KOH) in a THF/Water mixture at 0°C to Room Temperature . Monitor conversion closely and quench immediately upon completion.

  • Avoid Distillation of Free Acid: High thermal stress during distillation of the free acid can promote racemization. Distill the ester instead, or use Kugelrohr distillation at the lowest possible temperature (<100°C) under high vacuum (<0.5 mmHg).

Experimental Protocols & Data

Protocol 1: Optimized Acid/Base Extraction

Standard extraction often leads to emulsions due to the surfactant-like nature of the alkyl chain. This protocol minimizes emulsion formation.

ExtractionWorkflow Start Crude Reaction Mixture (in Organic Solvent, e.g., DCM) Step1 Wash 1: 1M HCl (Cold) (Removes amine impurities) Start->Step1 Step2 Extraction: Sat. NaHCO3 (pH ~8.5) (Extracts Acid into Aqueous Phase) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgPhase Organic Phase (Contains Neutral Impurities/Esters) DISCARD or RE-PROCESS PhaseSep->OrgPhase Top (if Ether) Bottom (if DCM) AqPhase Aqueous Phase (Contains Target Carboxylate) PhaseSep->AqPhase Target in Water Step3 Acidification: Add 2M HCl dropwise to pH 2 (Keep Cold < 5°C) AqPhase->Step3 Step4 Back-Extraction: Extract with DCM (3x) (Avoid Ether if volatile) Step3->Step4 Final Dry (Na2SO4) & Concentrate (Controlled Vacuum) Step4->Final

Caption: Optimized Acid/Base Extraction Workflow for 2-Methoxy-4-methylpentanoic Acid minimizing emulsion risk.

Protocol 2: Analytical Methods (Chiral & Achiral)

Table 1: Recommended Chromatographic Conditions

ParameterHPLC (Chiral Purity)GC-MS (Chemical Purity)
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)DB-5ms or equivalent (30 m x 0.25 mm)
Mobile Phase / Carrier Hexane : Isopropanol : TFA (98 : 2 : 0.1)Helium (1.0 mL/min)
Detection UV @ 210 nm (Weak chromophore)EI (70 eV)
Temperature 25°C (Lower temp improves resolution)Injector: 250°C; Oven: 50°C to 280°C ramp
Sample Prep Dissolve in Mobile Phase (1 mg/mL)Derivatization Required: Treat with TMS-Diazomethane or BSTFA before injection.
Notes TFA is critical to suppress peak tailing of the free acid.Direct injection of free acid causes peak broadening and liner contamination.

Advanced Purification: Diastereomeric Salt Resolution

If Chiral HPLC is not scalable, use salt resolution.

  • Resolving Agent:

    
    -(+)-
    
    
    
    -Methylbenzylamine (or Phenylethylamine).
  • Solvent: Isopropanol or Acetone.

  • Procedure:

    • Mix equimolar amounts of racemic acid and resolving amine in hot solvent.

    • Allow to cool slowly to 4°C.

    • Filter the crystals (Diastereomeric salt).

    • Recrystallize 2–3 times until constant melting point is achieved.

    • Liberate the free acid using the Extraction Protocol (Protocol 1).

References

  • Synthesis of

    
    -Amino Acid Analogues: 
    
    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • LibreTexts Chemistry. (2024).[1] 26.4: Synthesis of Amino Acids . Retrieved from [Link][1][2][3][4][5]

  • Purification of Hydroxy/Alkoxy Acids
  • Leucine Derivative Synthesis

    • Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine .[3] (Provides context on separation of methylated leucine derivatives). Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Excess of 2-Methoxy-4-methylpentanoic Acid

Welcome to the technical support center for determining the enantiomeric excess (ee) of 2-Methoxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for determining the enantiomeric excess (ee) of 2-Methoxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stereoselective analysis of this chiral carboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the enantiomeric excess of 2-Methoxy-4-methylpentanoic acid?

The most reliable method depends on available instrumentation, sample matrix, and the required level of precision. The three most common and robust techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral auxiliary.

  • Chiral HPLC is often the preferred method due to its versatility and high resolution. It can be performed directly on a chiral stationary phase (CSP) or indirectly after derivatization.

  • Chiral GC is highly sensitive and efficient but requires the analyte to be volatile and thermally stable.[1] For 2-Methoxy-4-methylpentanoic acid, derivatization to a more volatile ester is necessary.[2]

  • NMR Spectroscopy using chiral derivatizing or solvating agents is a powerful tool that does not require chromatographic separation.[3][4] It is particularly useful for confirming results from other methods and for mechanistic studies.

Q2: Does 2-Methoxy-4-methylpentanoic acid require derivatization for chiral analysis?

This depends on the chosen analytical technique:

  • For Chiral HPLC: Direct analysis without derivatization is possible and often preferred to avoid potential side reactions or kinetic resolution.[5] This requires selecting an appropriate chiral stationary phase. However, if direct methods fail, derivatization to form diastereomers that can be separated on a standard achiral column is a viable alternative.[6][7]

  • For Chiral GC: Derivatization is mandatory. The carboxylic acid group makes the molecule too polar and non-volatile for GC analysis.[2] Esterification, for example, to its methyl ester, is a common approach.[8]

  • For NMR: To differentiate enantiomers, interaction with a chiral molecule is necessary. This can be achieved through covalent bonding with a chiral derivatizing agent (CDA) to form diastereomers or through non-covalent interaction with a chiral solvating agent (CSA).[4]

Q3: How do I select the right chiral stationary phase (CSP) for HPLC analysis?

Selecting the right CSP is crucial for a successful separation and often involves screening several columns. For acidic compounds like 2-Methoxy-4-methylpentanoic acid, anion-exchange type CSPs are a good starting point.[9] These phases, such as CHIRALPAK QN-AX and QD-AX, operate based on an ionic exchange mechanism between the protonated chiral selector on the stationary phase and the deprotonated carboxylic acid analyte.[9]

Polysaccharide-based columns are also highly versatile and should be included in the screening process. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can dramatically affect the selectivity on these columns.[10]

A systematic screening approach across different column chemistries and mobile phases is the most effective strategy.[10]

Q4: Can I use polarimetry to determine the enantiomeric excess?

While polarimetry is a classical technique for measuring optical activity, it is generally not recommended for accurate determination of enantiomeric excess for several reasons:

  • It requires a pure, isolated sample and the specific rotation of the enantiomerically pure substance must be known.[1]

  • The relationship between enantiomeric excess and optical rotation is not always linear, a phenomenon known as the Horeau effect.[11]

  • The measurement can be highly sensitive to concentration, solvent, temperature, and the presence of impurities.[1]

Modern chromatographic and spectroscopic methods provide much more accurate and reliable results.[11]

Troubleshooting Guide

Chiral HPLC Issues
Problem: Poor or no separation of enantiomers on a chiral stationary phase.
  • Cause: The combination of CSP, mobile phase, and analyte is not creating a sufficient difference in interaction energy between the two enantiomers. Chiral recognition is a highly specific, three-dimensional interaction.[10][12]

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust Additives: For anion-exchange columns, the concentration and type of acidic and basic additives are critical. Small changes can significantly impact retention and selectivity.[9] For polysaccharide columns in reversed-phase, adding a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape and resolution.[10][13]

      • Change Organic Modifier: Switching between methanol, acetonitrile, and isopropanol can alter the interactions and improve separation.[14]

    • Screen Different CSPs: If mobile phase optimization fails, the chosen CSP may not be suitable. A screening of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides) is recommended.[10]

    • Consider Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[10] Experiment with temperatures both above and below ambient (e.g., 15°C to 40°C).

Problem: Peak splitting or tailing in HPLC.
  • Cause: This can be due to a variety of factors including column overload, poor sample solvent compatibility, or secondary interactions with the stationary phase.[15]

  • Solution:

    • Reduce Sample Concentration: Inject a more dilute sample to check for mass overload.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker, miscible solvent.[15]

    • Check for Column Contamination or Void: A partially plugged frit or a void at the column inlet can distort peak shape. Backflushing the column (if permitted by the manufacturer) or replacing it may be necessary.[15]

    • Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is consistent and appropriate. A pH change of just 0.1 units can significantly shift retention.[16]

Chiral GC Issues
Problem: Incomplete derivatization or side-product formation.
  • Cause: The reaction conditions for converting the carboxylic acid to a volatile derivative (e.g., a methyl ester) may not be optimal.

  • Solution:

    • Optimize Reaction Conditions: Adjust the reaction time, temperature, and reagent stoichiometry. For esterification with BF3-Methanol, ensure the sample is anhydrous, as water can inhibit the reaction.[8]

    • Use a Different Derivatizing Agent: If one method proves problematic, consider alternative esterification reagents like diazomethane (use with extreme caution) or silylation reagents (e.g., BSTFA).[2]

    • Verify Product Formation: Use GC-MS to confirm the identity of the main peak and any byproducts.

NMR Spectroscopy Issues
Problem: Overlapping signals of diastereomers after adding a Chiral Derivatizing Agent (CDA).
  • Cause: The chiral center in the CDA is too far from the chiral center of your analyte, or the resulting diastereomers have very similar magnetic environments.

  • Solution:

    • Try a Different CDA: Reagents like Mosher's acid (MTPA-Cl) are classic choices, but newer agents may provide better resolution.[5][6] Experiment with different CDAs to find one that provides baseline separation of key proton signals.

    • Use a Higher Field NMR Spectrometer: A higher magnetic field strength (e.g., moving from 300 MHz to 600 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.

    • Acquire a ¹⁹F NMR Spectrum: If using a fluorine-containing CDA like Mosher's acid, ¹⁹F NMR can provide a very clean spectrum with excellent signal separation for the diastereomers.[6]

Problem: No signal splitting observed with a Chiral Solvating Agent (CSA).
  • Cause: The non-covalent interaction between the CSA and the enantiomers is too weak or the exchange rate is too fast or slow on the NMR timescale.

  • Solution:

    • Increase CSA Concentration: Add the CSA in stoichiometric increments and monitor the spectrum.

    • Change the Solvent: The solvent can compete with the analyte for binding to the CSA. Try different deuterated solvents.

    • Lower the Temperature: Reducing the temperature can slow the exchange rate between the analyte and the CSA, which can sometimes lead to signal splitting.

    • Select a Different CSA: Different CSAs have different binding motifs. Amino alcohols based on BINOL or diphenylprolinol have shown good results for carboxylic acids.[3][17]

Experimental Protocols & Data

Protocol 1: Indirect Chiral HPLC via Diastereomer Formation

This protocol is based on the principle of converting enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[4]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis A Racemic 2-Methoxy- 4-methylpentanoic acid D Reaction to form Diastereomeric Amides A->D B Chiral Amine (e.g., (R)-1-Phenylethylamine) B->D C Coupling Agent (e.g., EDC/DMAP) C->D E Inject onto Achiral C18 HPLC Column D->E Crude Reaction Mixture F Separation of Diastereomers E->F G Quantify Peak Areas to determine ee F->G

Caption: Workflow for indirect chiral HPLC analysis.

Step-by-Step Methodology:

  • Amide Formation:

    • In a vial, dissolve 10 mg of 2-Methoxy-4-methylpentanoic acid in 1 mL of dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).[18]

    • Add 1.0 equivalent of an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.[6]

    • Stir the reaction at room temperature for 4-6 hours or until completion, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • HPLC Analysis:

    • Dissolve the resulting diastereomeric amide mixture in the mobile phase.

    • Inject onto a standard C18 reversed-phase column.

    • Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid).

    • Monitor the elution profile with a UV detector.

    • Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

Protocol 2: Direct Chiral GC Analysis

This method requires esterification of the carboxylic acid to increase its volatility for GC analysis.[8]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis A Racemic 2-Methoxy- 4-methylpentanoic acid C Heat to form Methyl Esters A->C B Esterification Reagent (e.g., BF3-Methanol) B->C D Inject onto Chiral GC Column C->D Volatile Sample E Separation of Enantiomers D->E F Quantify Peak Areas to determine ee E->F

Caption: Workflow for direct chiral GC analysis.

Step-by-Step Methodology:

  • Esterification:

    • To a sample of 2-Methoxy-4-methylpentanoic acid, add a solution of 14% Boron trifluoride in methanol (BF₃-MeOH).[8]

    • Heat the mixture in a sealed vial at 60-100°C for 10-15 minutes.

    • After cooling, add water and extract the methyl ester with hexane or diethyl ether.

    • Dry the organic extract and concentrate it for GC analysis.

  • GC Analysis:

    • Inject the sample onto a chiral GC column (e.g., a cyclodextrin-based column like Beta-DEX™).

    • Use helium as the carrier gas.

    • Employ a temperature gradient program to ensure elution and separation of the enantiomers.

    • Use a Flame Ionization Detector (FID) for quantification.

    • Calculate the enantiomeric excess from the integrated peak areas.

Comparative Data Table
MethodAnalyte FormStationary PhasePrinciple of SeparationProsCons
Direct Chiral HPLC Native Carboxylic AcidChiral Stationary Phase (CSP)Differential interaction of enantiomers with the CSP.[19]Direct analysis, avoids derivatization errors.CSPs can be expensive; method development can be extensive.[12]
Indirect Chiral HPLC Diastereomeric Amide/EsterAchiral (e.g., C18)Diastereomers have different physical properties and can be separated on conventional columns.[4]Uses standard, robust columns; highly sensitive with chromophoric derivatizing agents.Derivatization adds a step; risk of kinetic resolution or racemization.[5]
Chiral GC Volatile Ester DerivativeChiral Stationary Phase (CSP)Differential interaction of enantiomers with the CSP.[8]High efficiency and resolution; excellent for volatile compounds.Requires derivatization; analyte must be thermally stable.[1]
NMR with CDA Diastereomeric Ester/AmideN/A (in solution)Diastereomers exhibit distinct chemical shifts in the NMR spectrum.[4]Provides structural confirmation; no chromatographic separation needed.Lower sensitivity than chromatography; requires pure CDA; potential for signal overlap.
References
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. Available at: [Link]

  • You, L., et al. (2018). Sensing of enantiomeric excess in chiral carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Gualtierotti, J. B., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]

  • Gualtierotti, J. B., et al. (2019). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. Available at: [Link]

  • Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • University of Bath. Determination of enantiomeric excess. Available at: [Link]

  • Restek. Acids: Derivatization for GC Analysis. Available at: [Link]

  • Wikipedia. Enantiomeric excess. Available at: [Link]

  • Sanchez, J.M. et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • ACS Publications. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available at: [Link]

  • ScienceDirect. (2020). Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. Available at: [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Available at: [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available at: [Link]

  • PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis of 2-Methoxy-4-methylpentanoic Acid (MMPA)

Status: Operational | Topic: Stereochemical Integrity/Racemization Control | Ref: MMPA-SYN-V2 Executive Summary You are likely synthesizing (S)-2-methoxy-4-methylpentanoic acid (MMPA) as a chiral building block for pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Stereochemical Integrity/Racemization Control | Ref: MMPA-SYN-V2

Executive Summary

You are likely synthesizing (S)-2-methoxy-4-methylpentanoic acid (MMPA) as a chiral building block for peptide mimetics or natural products like Kapakahine . The structural danger zone is the C2 position (alpha-carbon) . The presence of the electron-withdrawing methoxy group and the carbonyl makes the C2 proton significantly more acidic (


) than a standard alkyl proton.

The Core Problem: Standard alkylation protocols (using NaH/LDA) or aggressive saponification (LiOH/NaOH) will deprotonate C2, forming a planar enolate and destroying your enantiomeric excess (ee).

This guide details the "Double Inversion & Soft Methylation" strategy to maintain >98% ee.

Module 1: The Diazotization Gateway (L-Leucine -Hydroxy Acid)

The most reliable route starts from L-Leucine . You must convert the primary amine to a hydroxyl group.

The Myth: "Nucleophilic substitution (


) inverts stereochemistry, so L-Leucine yields D-Hydroxy acid."
The Reality:  This reaction proceeds with Net Retention  of configuration due to a Double Inversion  mechanism involving an unstable 

-lactone intermediate.
Mechanism of Retention (Double Inversion)
  • Inversion 1: The diazonium leaving group is displaced intramolecularly by the carboxylate oxygen, forming a 3-membered

    
    -lactone ring.
    
  • Inversion 2: Water attacks the

    
    -lactone, reopening the ring to form the 
    
    
    
    -hydroxy acid.
  • Result: Inversion + Inversion = Retention .

Experimental Protocol (Self-Validating)
  • Reagents: L-Leucine (1.0 eq),

    
     (1.5 eq), 
    
    
    
    .
  • Temperature:

    
     (Critical).
    

Step-by-Step:

  • Dissolve L-Leucine in

    
     at 
    
    
    
    .
  • Add aqueous

    
     dropwise over 2 hours. Why? Rapid addition causes heat spikes, favoring side reactions.
    
  • Stir at

    
     for 3 hours, then warm to RT overnight.
    
  • Validation: Check NMR. Product is (S)-2-hydroxy-4-methylpentanoic acid (HMPA) .

Diazotization_Mechanism L_Leu L-Leucine (S-Config) Diazonium Diazonium Intermediate L_Leu->Diazonium NaNO2/H2SO4 Lactone α-Lactone (R-Config, Inversion #1) Diazonium->Lactone Intramolecular Carboxylate Attack HMPA L-HMPA (S-Config, Inversion #2) Lactone->HMPA H2O Attack (Ring Opening)

Figure 1: The Double Inversion mechanism ensuring retention of configuration during diazotization.

Module 2: The O-Methylation Minefield

This is where 80% of racemization occurs. You need to methylate the hydroxyl group without touching the acidic


-proton.
The "Forbidden" Reagents
  • NaH / MeI: Sodium hydride is a strong base. It will deprotonate the hydroxyl group and the

    
    -proton, leading to enolization and immediate racemization.
    
  • KOH / DMSO: Too basic.

The "Gold Standard" Protocol: Purdie Methylation

Use Silver(I) Oxide (


)  and Methyl Iodide (

).[1]

acts as a mild base that activates the hydroxyl proton but is not strong enough to abstract the

-proton.

Protocol:

  • Substrate: Convert L-HMPA to its Methyl Ester first (L-HMPA-OMe). Note: Methylating the free acid directly requires excess reagent and is messier.

  • Solvent:

    
     (can act as solvent) or 
    
    
    
    .
  • Reagents: L-HMPA-OMe (1.0 eq),

    
     (5-10 eq), 
    
    
    
    (2-3 eq).
  • Conditions: Stir in the dark (silver salts are photosensitive) at room temperature for 24-48h.

  • Workup: Filter through Celite to remove silver salts. Concentrate.

Why this works: The


 bond formation lowers the 

of the hydroxyl proton, facilitating methylation via an

mechanism without generating a "naked" alkoxide or enolate.
Module 3: Hydrolysis (The Final Hurdle)

You now have (S)-Methyl 2-methoxy-4-methylpentanoate . You need the free acid.

  • Risk: Standard saponification (

    
    ) generates a carboxylate anion. The adjacent methoxy group stabilizes the enolate transition state, making the 
    
    
    
    -proton labile.
  • Solution: Acidic Hydrolysis or Enzymatic Hydrolysis.

Recommended Protocol: Acidic Hydrolysis
  • Dissolve ester in 1,4-Dioxane .

  • Add 6M HCl (excess).

  • Reflux gently.

  • Monitor: Check conversion frequently. Prolonged reflux can eventually cause epimerization, but it is much slower than base-catalyzed racemization.

Alternative: Enzymatic Hydrolysis (Highest Fidelity)
  • Enzyme: Candida rugosa lipase (CRL) or Pig Liver Esterase (PLE).

  • Buffer: Phosphate buffer (pH 7.0).

  • Advantage: Enzymes operate at neutral pH and ambient temperature, completely avoiding the thermodynamic drive toward racemization.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
ee% drops to ~50% (Racemic) Used NaH or strong base during methylation.Switch to

(Purdie conditions).
ee% drops to ~80-90% Basic hydrolysis (LiOH) was too aggressive (high temp/long time).Switch to Acidic Hydrolysis (

) or Enzymatic Hydrolysis .
Low Yield in Step 1 Diazotization temperature rose above

.
Maintain strictly

during nitrite addition.
Silver residues in product Poor filtration after methylation.Filter through a distinct Celite/Silica pad; wash thoroughly with Ether.
Decision Logic: Synthesis Workflow

Synthesis_Workflow Start Start: L-Leucine Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Check1 Is Product L-HMPA? Step1->Check1 Step2 Esterification (MeOH, H+) Check1->Step2 Yes (Retention) Choice Methylation Method? Step2->Choice Path_Bad NaH / MeI (Strong Base) Choice->Path_Bad High Risk Path_Good Ag2O / MeI (Mild Base) Choice->Path_Good Recommended Result_Bad Racemic Product (50% ee) Path_Bad->Result_Bad Hydrolysis Hydrolysis (HCl or Enzyme) Path_Good->Hydrolysis Result_Good High Optical Purity (>98% ee) Final Target: (S)-MMPA Result_Good->Final Hydrolysis->Result_Good

Figure 2: Decision tree highlighting the critical control point at the methylation stage.

References
  • Brewster, P., et al.

    
    -Hydroxy Acids from 
    
    
    
    -Amino Acids." Nature, vol. 166, 1950, pp. 178–179. Link (Establishes retention of configuration via double inversion).
  • Purdie, T., & Irvine, J. C. "The Alkylation of Sugars." Journal of the Chemical Society, Transactions, vol. 83, 1903, pp. 1021-1037. Link (The foundational text for

    
     mediated methylation).
    
  • Koshikari, Y. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." NII, 2020. Link (Discusses racemization risks during ester hydrolysis).

  • BenchChem Technical Support. "Preventing racemization during the synthesis of alpha-methyl amino acids." BenchChem, 2025.[2] Link (General guidelines on alpha-proton acidity and enolization).

Sources

Troubleshooting

overcoming poor solubility of "2-Methoxy-4-methylpentanoic acid" in assays

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 2-Methoxy-4-methylpentanoic Acid (MMPA) Executive Summary You are encountering solubility issu...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 2-Methoxy-4-methylpentanoic Acid (MMPA)

Executive Summary

You are encountering solubility issues with 2-Methoxy-4-methylpentanoic acid (MMPA) . Based on its structure (a branched medium-chain fatty acid derivative), this compound exhibits pH-dependent solubility and moderate lipophilicity.[1] The methoxy group at the


-position (C2) and the isobutyl tail (C4-methyl) create a molecule that is an oil or low-melting solid, highly soluble in organic solvents but prone to precipitation in aqueous buffers—particularly if the pH drops below its pKa (~4.5–4.8) or if "solvent shock" occurs during dilution.[1]

This guide provides a validated troubleshooting framework to ensure consistent assay performance.

Part 1: The Chemistry of the Problem

To solve the solubility issue, we must first understand the molecule's behavior in solution.[1]

FeatureChemical ConsequenceImpact on Solubility
Carboxylic Acid Head Ionizable group (pKa

4.8).
High Solubility at pH > 6.0 (Anionic form).[1] Low Solubility at pH < 5.0 (Protonated, neutral form).[1]
Isobutyl Tail Hydrophobic alkyl chain.[1]Drives precipitation in aqueous media; requires organic co-solvents or carriers.[1][2]

-Methoxy Group
Ether linkage at C2.[1]Increases lipophilicity compared to a hydroxyl group; does not participate in H-bonding as a donor, reducing water solubility compared to

-hydroxy analogs.[1]

The Diagnosis: If MMPA precipitates in your assay, it is likely because:

  • Solvent Shock: Rapid dilution from 100% DMSO to aqueous buffer causes local supersaturation.[1]

  • Incorrect pH: The buffer pH is too close to the pKa, leaving a significant fraction of the compound in its insoluble, protonated state.[1]

  • Ionic Strength: High salt concentrations in media (PBS, DMEM) can "salt out" the hydrophobic anion.[1]

Part 2: Step-by-Step Troubleshooting & Protocols

Phase 1: Stock Solution Preparation

Do not use water for the primary stock.

Q: What is the best solvent for the master stock? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a viable alternative if your assay is DMSO-sensitive, but DMSO prevents volatility issues.[1]

Protocol:

  • Weigh MMPA and dissolve to 50 mM or 100 mM in anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: The solution must be perfectly clear. If cloudy, sonicate at 40°C for 5 minutes.

Phase 2: The "In Situ Salt" Strategy (Highly Recommended)

Since MMPA is a carboxylic acid, converting it to its sodium salt before final dilution dramatically improves aqueous stability.[1]

Protocol:

  • Prepare your MMPA stock in DMSO.[1]

  • Prepare a 100 mM NaOH solution in water.

  • Molar Equivalent Step: When creating your secondary working stock (e.g., 10x concentration), add 1.05 equivalents of NaOH relative to the MMPA concentration.[1]

    • Mechanism:[1] This forces the equilibrium entirely to the carboxylate anion (

      
      ), which is the water-soluble form.[1]
      
Phase 3: Dilution into Assay Media

This is where precipitation usually occurs.[1]

Q: Why does it precipitate when I add the stock to the media? A: This is "Solvent Shock."[2] The hydrophobic tail aggregates before the water molecules can solvate the polar head.

Correct Dilution Workflow (The "Intermediate Step" Method):

  • Do NOT pipette 1 µL of stock directly into 1 mL of static media.[1]

  • Step 1: Dilute the DMSO stock 1:10 into PBS (pH 7.4) or media without serum in a separate tube. Vortex immediately.

  • Step 2: Add this intermediate solution to your final assay well.

  • Temperature: Ensure media is pre-warmed to 37°C. Cold media decreases solubility.[1][2]

Part 3: Advanced Formulation (For Stubborn Cases)

If the standard salt/DMSO method fails at high concentrations (>100 µM), use a carrier molecule.[1]

Cyclodextrin Complexation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the hydrophobic tail of MMPA while presenting a hydrophilic surface to the water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or buffer.[1]
    
  • Dissolve MMPA in this cyclodextrin vehicle instead of pure buffer for the intermediate dilution.

  • Agitate (shaker) for 1 hour at room temperature to allow complexation equilibrium.

Part 4: Decision Tree & Workflow Visualization

The following diagram outlines the logical decision process for solubilizing MMPA based on your specific assay constraints.

MMPA_Solubility_Workflow Start START: MMPA Powder SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Dissolve in DMSO (50-100 mM) SolventChoice->DMSO Standard Ethanol Dissolve in Ethanol (If DMSO toxic) SolventChoice->Ethanol Alternative CheckPrecip Dilution Test: Add to Media (100 µM) DMSO->CheckPrecip Ethanol->CheckPrecip Clear Solution Clear? Proceed to Assay CheckPrecip->Clear Yes Cloudy Precipitation Observed CheckPrecip->Cloudy No Strategy1 Strategy 1: pH Adjustment (In-situ Salt Formation) Cloudy->Strategy1 AddNaOH Add 1.05 eq. NaOH to Working Stock Strategy1->AddNaOH CheckPrecip2 Re-test Solubility AddNaOH->CheckPrecip2 CheckPrecip2->Clear Soluble Strategy2 Strategy 2: Carrier Formulation (Cyclodextrin) CheckPrecip2->Strategy2 Still Insoluble Complex Pre-complex with 20% HP-β-CD Strategy2->Complex FinalCheck Final Assay Condition Complex->FinalCheck

Caption: Logical workflow for solubilizing 2-Methoxy-4-methylpentanoic acid, prioritizing pH adjustment followed by carrier complexation.

Part 5: Frequently Asked Questions (FAQ)

Q1: My assay requires acidic conditions (pH 4.5). How do I keep MMPA soluble? A: This is the most challenging scenario because MMPA will be in its protonated, hydrophobic form.

  • Solution: You must use a co-solvent.[1] Increase DMSO concentration to the maximum tolerated limit (e.g., 1-2%). Alternatively, use 0.5% Methylcellulose or Tween 80 (0.01%) to create a stable suspension/emulsion rather than a true solution.[1]

Q2: Can I store the diluted aqueous working solution? A: No. Short-chain fatty acid derivatives are prone to sticking to plastics (polystyrene tubes) over time or slowly crashing out as temperature fluctuates. Always prepare aqueous dilutions fresh immediately before use.[1]

Q3: Is the "Methoxy" group unstable? A: Generally, the ether linkage is chemically stable.[1] However, if you observe degradation, it is likely not the methoxy group but rather esterification if stored in alcohols (methanol/ethanol) for long periods.[1] Store long-term stocks in DMSO at -20°C.

References

  • PubChem. (2025).[1][3] 2-Methoxy-4-methylpentane and related fatty acid derivatives: Physical Properties. National Library of Medicine.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Chapter 4: Solubility. Elsevier.[1] (Standard text on pKa and solubility relationships).

  • BenchChem. (2025).[1][2] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.[1]Link

  • NIST Chemistry WebBook. (2025).[1][4] 4-Methylpentanoic acid (Isocaproic acid) Properties.[1][4][5][6] (Structural analog data used for pKa extrapolation). Link

  • ResearchGate. (2013).[1][7] Overcoming problems of compound storage in DMSO. (Discussion on DMSO shock and precipitation). Link

Sources

Optimization

minimizing di-methylation in "2-Methoxy-4-methylpentanoic acid" synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted carboxylic acids, specifically focusing on minimizing di-methylation in the preparation of "2-Methoxy-4-methylpentanoic acid". This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-methylation impurity in my reaction?

The formation of a di-methylated byproduct is a classic problem of polyalkylation in enolate chemistry.[1] The synthesis of your target molecule likely proceeds via the methylation of an enolate derived from a precursor, such as an ester of 4-methylpentanoic acid.

The core issue arises from the acidity of the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group). Here is the breakdown of the competing reactions:

  • Desired Mono-methylation: A base removes the acidic α-hydrogen from your starting ester to form a nucleophilic enolate. This enolate then attacks a methylating agent (e.g., methyl iodide) in an SN2 reaction to form the desired mono-methylated product.[2][3]

  • Undesired Di-methylation: The newly formed mono-methylated product still possesses one acidic α-hydrogen. If any base remains, or if the mono-methylated product can be deprotonated by another enolate of the starting material, it can form a new enolate. This second enolate can then react again with the methylating agent to yield the di-methylated impurity.[4][5]

This unwanted second reaction is especially problematic when using weaker bases (e.g., sodium ethoxide) that establish an equilibrium, allowing for multiple deprotonation-alkylation cycles.[6]

Q2: What are the most critical experimental factors to control for achieving selective mono-methylation?

Selectivity is a direct function of your ability to control the enolate formation and its subsequent reaction. The key factors are:

  • Choice of Base: This is arguably the most critical factor. Strong, non-nucleophilic, sterically hindered bases are superior for promoting mono-alkylation.[4][5]

  • Stoichiometry: The amount of base relative to your starting material dictates whether you achieve complete (irreversible) enolate formation.

  • Temperature: Lower temperatures generally favor kinetic control, which can be leveraged for selectivity.[7]

  • Solvent: The solvent must be aprotic and compatible with the strong bases used in enolate chemistry.[4]

Troubleshooting Guides & Optimized Protocols

This section addresses specific experimental failures and provides validated protocols to overcome them.

Guide 1: High Levels of Di-methylated Impurity (>10%) Detected

Primary Cause: Incomplete or reversible enolate formation. Using bases like sodium ethoxide or potassium tert-butoxide often results in an equilibrium mixture of the starting material, the enolate, and the product. This allows the mono-methylated product to be deprotonated and react further.

Solution: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to achieve rapid, quantitative, and irreversible deprotonation.[6][8] This ensures that by the time the methylating agent is added, no starting material is left to protonate the product, thus preventing a second deprotonation/alkylation cycle.

Optimized Protocol 1: Kinetically Controlled Mono-methylation using LDA

This protocol is designed for the direct methylation of a precursor like Ethyl 4-methylpentanoate.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for additions via syringe. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent & Amine: Add anhydrous tetrahydrofuran (THF) (approx. 0.4 M final concentration) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.05 equivalents).

  • LDA Formation: Slowly add n-butyllithium (1.0 equivalents) dropwise to the stirred solution at -78 °C. Stir the mixture for 30 minutes at this temperature to pre-form the LDA.

  • Enolate Formation: Add your starting ester (e.g., Ethyl 4-methylpentanoate, 1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.[4][5]

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise. Be cautious as this reaction is exothermic. Maintain the temperature at -78 °C during addition.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC or LC-MS if possible. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or distillation to separate the desired mono-methylated ester from any di-methylated byproduct and unreacted starting material.[9]

  • Hydrolysis: The purified ester is then hydrolyzed to the target carboxylic acid using standard procedures (e.g., NaOH or KOH in aq. Methanol, followed by acidic workup).

Data Summary: Impact of Base on Selectivity
ParameterProtocol A (Standard)Protocol B (Optimized)
Starting Ester Ethyl 4-methylpentanoateEthyl 4-methylpentanoate
Base Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)
Solvent EthanolTetrahydrofuran (THF)
Temperature 25 °C to reflux-78 °C
Typical Mono:Di Ratio 3:1 to 5:1>20:1
Key Insight Equilibrium conditions favor polyalkylation.[6]Irreversible, kinetic deprotonation maximizes mono-alkylation.[7]
Visualizing the Competing Pathways

G cluster_start Starting Material cluster_mono Desired Pathway cluster_di Undesired Pathway Start Ester (One α-H) Enolate1 Enolate Formation (+ Base) Start->Enolate1 Deprotonation MeI1 + CH₃I (SN2) Enolate1->MeI1 Mono Mono-methylated Product MeI1->Mono Enolate2 Enolate Formation (+ Base) Mono->Enolate2 Second Deprotonation MeI2 + CH₃I (SN2) Enolate2->MeI2 Di Di-methylated Product MeI2->Di

Caption: Competing mono- and di-methylation pathways.

Guide 2: Low Yields or Difficulty Reproducing Results

Primary Cause: Even with optimized direct alkylation, some substrates are inherently prone to side reactions. For a robust, scalable, and highly reproducible synthesis, an alternative strategy that chemically favors mono-alkylation is recommended.

Solution: Use the Malonic Ester Synthesis. This classic method introduces the α-carbon and one of the carboxyl groups simultaneously. The starting material (diethyl malonate) has two acidic α-hydrogens, but after the first alkylation, the remaining α-hydrogen is significantly less acidic, effectively preventing a second alkylation under standard conditions.[2][10]

Optimized Protocol 2: Mono-alkylation via Malonic Ester Synthesis

This protocol builds the carbon skeleton first, then introduces the final methyl group.

Step-by-Step Methodology:

  • Enolate Formation: In a flask equipped for reflux, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this, add diethyl malonate (1.0 eq) dropwise.

  • First Alkylation: After stirring for 15-30 minutes, add isobutyl bromide (1-bromo-2-methylpropane, 1.0 eq) and reflux the mixture for 2-4 hours until the alkylation is complete (monitor by TLC). This forms diethyl (2-methylpropyl)malonate.

  • Second Alkylation (Methylation): Cool the mixture. Add a second equivalent of sodium ethoxide, followed by methyl iodide (1.0 eq). Reflux again until the second alkylation is complete.[5]

  • Saponification: To the crude dialkylated malonate, add an aqueous solution of potassium hydroxide (KOH, >2.5 equivalents) and reflux for several hours to hydrolyze both ester groups to the dicarboxylic acid salt.[11]

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated HCl until the pH is ~1-2. Gently heat the mixture to reflux. The resulting malonic acid derivative will readily lose CO₂ to yield the crude 2,4-dimethylpentanoic acid.[4][10]

  • Final α-Methoxylation (Separate Synthetic Sequence): The resulting 2,4-dimethylpentanoic acid would then need to be converted to the target 2-methoxy compound. A common route involves α-bromination followed by nucleophilic substitution with sodium methoxide. This multi-step approach, while longer, provides superior control and avoids the di-methylation issue entirely. An alternative is direct synthesis of α-alkoxy acids.[12]

Visualizing the Malonic Ester Workflow

G cluster_workflow Malonic Ester Synthesis Workflow A Diethyl Malonate B Step 1: Add NaOEt Step 2: Add Isobutyl Bromide A->B C Mono-alkylated Malonate B->C D Step 3: Add NaOEt Step 4: Add CH₃I C->D E Di-alkylated Malonate D->E F Step 5: Hydrolysis (KOH) E->F G Di-acid Intermediate F->G H Step 6: Acidification & Heat (Decarboxylation) G->H I Substituted Acetic Acid H->I

Caption: Workflow for controlled synthesis via malonic ester route.

References

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 - sp3) bonds in asymmetric fashion. IIT Kharagpur. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Noël, T., et al. (2025, April 10). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • Rathke, M. W. (2006, December 6). The Alkylation of Ketone Enolates in the Presence of Triethanolamineborate. Control of Polyalkylation. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of α-alkoxy carboxylic acids precursors. Retrieved from [Link]

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013, October 18). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Mercapto-4-Methylpentanoic Acid (Compound 1). Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society of Japan. (n.d.). Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

  • Filo. (2025, May 26). Show how you could use a malonic ester synthesis to prepare the following... Retrieved from [Link]

  • Keglevich, G., et al. (2022, July 22). A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. MDPI. Retrieved from [Link]

  • Division of Geological and Planetary Sciences. (2017, July 25). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Retrieved from [Link]

  • The Organic Chemist. (2019, August 22). 11.06 Bases for Enolate Formation [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemist. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 2). Failed alkaline de-esterification…. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mono alkylation of γ,δ‐unsaturated β‐oxo esters via dianions. Part I. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]

  • Carey, F. A. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (2025, August 6). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link]

  • Mack, J., & Rightmire, N. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters. In Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2023, September 28). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of "2-Methoxy-4-methylpentanoic acid"

Technical Support Center: HPLC Method Development & Troubleshooting Ticket Subject: Peak Tailing Resolution for 2-Methoxy-4-methylpentanoic Acid (MMPA) Assigned Specialist: Senior Application Scientist, Chromatography Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Ticket Subject: Peak Tailing Resolution for 2-Methoxy-4-methylpentanoic Acid (MMPA) Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (


) when analyzing 2-Methoxy-4-methylpentanoic acid (MMPA) .[1]

To resolve this, we must first understand the analyte. MMPA is an


-methoxy carboxylic acid .[1]
  • Key Chemical Feature: The methoxy group at the

    
    -position exerts an electron-withdrawing inductive effect.[1]
    
  • Consequence: This lowers the pKa of the carboxylic acid group to approximately 3.5 – 3.8 (compared to ~4.8 for standard fatty acids).

  • The Root Cause: If you are running your method at the standard "acidic" pH of 4.0 or 4.5, you are operating exactly at the analyte's

    
    . This causes the molecule to split between neutral and ionized states, leading to kinetic tailing.
    

Use the following diagnostic decision tree to identify your specific issue before proceeding to the solutions.

TroubleshootingTree Start START: Observe Peak Tailing Check_pH Check Mobile Phase pH (Is pH > 2.8?) Start->Check_pH Check_Column Check Column Type (Is it fully end-capped?) Check_pH->Check_Column No (pH < 2.8) Action_pH CRITICAL ERROR: Analyte is partially ionized. Lower pH to < 2.5 Check_pH->Action_pH Yes (pH 3-5) Check_Sample Check Sample Solvent (Is it stronger than Mobile Phase?) Check_Column->Check_Sample Yes Action_Column Silanol Interaction: Switch to High-Density C18 or Polar-Embedded Phase Check_Column->Action_Column No/Unsure Action_Solvent Solvent Mismatch: Dissolve sample in Mobile Phase A Check_Sample->Action_Solvent Yes (100% MeOH/ACN) Check_System System Issue: Check Dead Volume / Fittings Check_Sample->Check_System No

Figure 1: Diagnostic workflow for identifying the root cause of peak tailing in acidic analytes.

The Chemistry of Tailing: Solutions & Protocols

Issue A: The "Transition State" Tailing (Most Likely)

Because the pKa of MMPA is lower than typical fatty acids, standard phosphate buffers at pH 4.5 are insufficient to keep the molecule neutral.

  • Mechanism: At pH

    
     pKa, protons rapidly exchange between the analyte and the mobile phase. The ionized form travels faster (less retained) than the neutral form, causing the peak to "smear" forward and tail backward.
    
  • Solution: You must suppress ionization completely.

Protocol 1: Optimized Low-pH Mobile Phase

Parameter Specification Rationale
Buffer 20 mM Ammonium Formate or Potassium Phosphate Maintains ionic strength to mask silanols.[1]

| pH Adjustment | Adjust to pH 2.1 – 2.3 with Formic Acid or Phosphoric Acid. | Rule of Thumb: pH must be


.[1] For MMPA (

), pH must be

. | | Organic Modifier | Acetonitrile (ACN) | Sharper peaks than Methanol for aliphatic acids. | | Gradient | 5% B to 95% B | Ensures elution of the hydrophobic isobutyl tail. |

Expert Tip: Do not use simple "0.1% Formic Acid" in water if tailing persists. The pH of 0.1% FA is ~2.7, which may be borderline for this specific methoxy-acid. Use a buffered mobile phase adjusted to pH 2.1 for robustness.

Issue B: Silanol Interactions (The "Hook" Effect)

MMPA contains an ether oxygen and a carboxylic acid. Even if the pH is low, the ether oxygen can act as a weak hydrogen bond acceptor, interacting with free silanol groups (


) on the silica surface.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Free Silanol Group (Si-OH) Silica->Silanol Analyte MMPA Analyte (-COOH / -OCH3) Silanol->Analyte Hydrogen Bonding (Secondary Interaction) Tail Result: Peak Tailing (Kinetic Lag) Analyte->Tail Blocker Solution: End-Capping / Low pH Blocker->Silanol Blocks Interaction

Figure 2: Mechanism of secondary silanol interactions causing peak tailing.

Protocol 2: Column Selection & Protection

  • Stationary Phase: Switch to a "Polar Embedded" group (e.g., amide or carbamate embedded C18) or a highly "End-capped" C18.

    • Why? Polar embedded groups provide a "water shield" near the silica surface, preventing the MMPA from interacting with silanols.

  • Temperature: Increase column temperature to 40°C - 45°C .

    • Why? Higher temperature increases the kinetics of desorption, reducing the "drag" caused by secondary interactions.

Frequently Asked Questions (FAQs)

Q1: I am using UV detection at 210 nm, but the baseline is drifting and the tailing is erratic. Why? A: MMPA lacks a chromophore. Detection at 210 nm is detecting the carboxyl group, which is non-specific.

  • The Fix: The "tailing" might actually be baseline instability or interference from mobile phase impurities. Ensure you use HPLC-grade Acetonitrile (UV cutoff < 190 nm).[1] If available, switch to Refractive Index (RI) or ELSD detection, as these are insensitive to the mobile phase UV absorbance.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: In the past, TEA was used to "block" silanols. However, for modern columns (post-2000), this is rarely necessary and can contaminate LC-MS systems.

  • Recommendation: Try the Low pH (2.1) method first. If tailing persists, use a column specifically designed for acidic compounds (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) rather than adding TEA.

Q3: The peak looks like it has a "shoulder" rather than a smooth tail. Is this tailing? A: No. MMPA has a chiral center at Carbon-2.[1]

  • If your sample is a racemic mixture (50/50 R/S), a standard C18 column should show one peak. However, if there are chiral impurities or if the column has "memory" of a chiral modifier, you might be seeing partial separation.

  • Verification: Run a pure standard of the enantiomer if available, or degrade the sample intentionally to see if the "shoulder" grows.

Recommended Validated Method (Starting Point)

To save you development time, configure your system to these parameters to establish a baseline.

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (High-density End-capped)
Mobile Phase A 10 mM Ammonium Phosphate, adjusted to pH 2.1 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temp 40°C
Detection UV 210 nm (or ELSD)
Injection Dissolve sample in Mobile Phase A (Critical to prevent solvent shock)

References

  • Dolan, J. W. (2002). "Peak Tailing and Resolution." LCGC North America, 20(5). Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity and Tailing Factors).[2][3]

  • McCalley, D. V. (2010). "Analysis of the acidity and basicity of the surface of reversed-phase silica-based HPLC columns." Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (2025).[4] "2-Methoxy-4-methylpentanoic acid - Compound Summary." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Methoxy-4-methylpentanoic Acid

Topic: Optimizing Catalyst Loading for Asymmetric Hydrogenation of Methyl 2-methoxy-4-methylpent-2-enoate to yield (S)-2-Methoxy-4-methylpentanoic acid. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Asymmetric Hydrogenation of Methyl 2-methoxy-4-methylpent-2-enoate to yield (S)-2-Methoxy-4-methylpentanoic acid. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Executive Summary & Reaction Context

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-Methoxy-4-methylpentanoic acid , a critical chiral building block for metalloproteinase inhibitors and peptidomimetics.

While classical laboratory synthesis often relies on the methylation of


-hydroxy acids derived from L-Leucine (using stoichiometric Ag

O/MeI), this method is cost-prohibitive and hazardous at scale. The preferred industrial route utilizes Asymmetric Hydrogenation (AH) of the enol ether precursor.

The Challenge: Transition metal catalysts (Rh, Ru) with chiral phosphine ligands are expensive. Optimizing the Substrate-to-Catalyst (S/C) ratio is the single most effective lever for reducing Cost of Goods Sold (COGS) without sacrificing enantiomeric excess (ee).

Core Reaction Scheme
  • Substrate: Methyl 2-methoxy-4-methylpent-2-enoate

  • Catalyst System: [Rh(COD)(DuPhos)]BF

    
     (or similar bisphosphine systems)
    
  • Product: Methyl (S)-2-methoxy-4-methylpentanoate (Hydrolysis yields the acid)

Critical Workflow: Catalyst Loading Optimization

The following protocol is designed to push the S/C ratio from a standard screening load (100:1) to a process-viable load (2000:1 or higher).

Step-by-Step Optimization Protocol
  • Baseline Establishment (S/C 100):

    • Run the reaction at 1 mol% catalyst loading to establish maximum achievable ee and conversion.

    • Standard Conditions: 5 bar H

      
      , 25°C, MeOH, 12 hours.
      
  • Impurity Profiling (The "Poison" Check):

    • Before lowering loading, quantify potential catalyst poisons in your substrate (specifically CO, sulfur, or halides from precursor synthesis).

    • Action: Distill the enol ether precursor or pass it through a silica/alumina plug.

  • Incremental Dilution (The "S/C Ladder"):

    • Increase S/C ratio to 500, 1000, and 2000 while maintaining constant H

      
       pressure.
      
    • Note: As catalyst concentration drops, reaction time must typically increase, or temperature/pressure must be raised to compensate for slower kinetics.

  • Kinetic Compensation:

    • If conversion drops at S/C 2000, increase H

      
       pressure to 20-30 bar. Hydrogen concentration is first-order in the rate law for many Rh-catalyzed hydrogenations.
      
Data Summary: Typical Optimization Trajectory
ParameterScreening PhaseOptimization PhaseProcess Target
S/C Ratio 100 : 11,000 : 15,000 : 1
Cat. Load (mol%) 1.0%0.1%0.02%
Pressure (H

)
5 bar10 bar25 bar
Time 4 h12 h18 h
Conversion >99%>99%>98%
Enantioselectivity 96% ee96% ee95-96% ee

Troubleshooting Guide & FAQs

This section addresses specific failure modes observed when reducing catalyst loading.

Q1: I reduced the catalyst loading to 0.1 mol%, and the reaction stalled at 60% conversion. Adding more time didn't help. Why?

Diagnosis: This is a classic sign of Catalyst Deactivation or Poisoning , not just slow kinetics. Technical Insight: At low loadings, the catalyst is highly susceptible to trace impurities. If your substrate contains 0.1 mol% of a coordinating impurity (e.g., residual thioether or free amine), it will sequester 100% of your catalyst. Corrective Actions:

  • Feedstock Purification: Recrystallize or distill the substrate.

  • Scavengers: Add a scavenger (e.g., mild solid acid) to remove coordinating bases.

  • Substrate Purity Check: Run a "Spike Test." Add a known amount of pure substrate to the stalled reaction. If it reacts, the catalyst is alive (kinetic issue). If not, the catalyst is dead (poisoning).

Q2: My enantioselectivity (ee) drops significantly when I increase the temperature to compensate for lower catalyst loading.

Diagnosis: The "Enthalpy-Entropy Trade-off." Technical Insight: High enantioselectivity relies on the energy difference (


) between the transition states of the Re and Si face coordination. As temperature increases, the thermal energy available to the system allows the substrate to overcome the barrier for the "wrong" enantiomer pathway more easily.
Corrective Actions: 
  • Pressure over Temperature: Instead of raising the temperature (

    
    ), raise the Hydrogen Pressure (
    
    
    
    ). Increased
    
    
    accelerates the reaction rate (turnover frequency) without significantly altering the stereochemical discrimination step.
  • Solvent Switch: Switch to a solvent that enhances H

    
     solubility (e.g., TFE or DCM/MeOH mixtures) to boost rate at lower 
    
    
    
    .
Q3: How do I calculate the "Turnover Frequency" (TOF) to know if my catalyst is performing efficiently?

Diagnosis: Need for quantitative metric. Formula:


Benchmark:  For industrial viability of this substrate, aim for a TOF 

at the end of the reaction, or an average TOF

.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing catalyst loading based on experimental feedback (Conversion vs. Selectivity).

OptimizationLogic Start Start: S/C Ratio 100:1 (1 mol%) CheckResult Analyze Result: Conversion & ee% Start->CheckResult HighConv_HighEE Success: >99% Conv, >95% ee CheckResult->HighConv_HighEE Good Data LowConv_HighEE Issue: Low Conversion High ee CheckResult->LowConv_HighEE Stalls HighConv_LowEE Issue: High Conversion Low ee CheckResult->HighConv_LowEE Poor Selectivity Action_ReduceLoad Action: Increase S/C Ratio (Reduce Loading) HighConv_HighEE->Action_ReduceLoad Action_IncreasePress Action: Increase H2 Pressure (Boost Kinetics) LowConv_HighEE->Action_IncreasePress Kinetics Limit Action_Purify Action: Purify Substrate (Remove Poisons) LowConv_HighEE->Action_Purify Poison Limit Action_LowerTemp Action: Lower Temp & Increase Pressure HighConv_LowEE->Action_LowerTemp Action_ReduceLoad->CheckResult Iterate Target Target Reached: S/C > 2000:1 Viable Process Action_ReduceLoad->Target Limit Reached Action_IncreasePress->CheckResult Action_Purify->CheckResult Action_LowerTemp->CheckResult

Caption: Decision tree for iterative catalyst loading optimization, balancing kinetics (conversion) against thermodynamics (enantioselectivity).

Mechanistic Insight: The Catalytic Cycle

Understanding where the cycle slows down allows for targeted optimization. For Rh-catalyzed hydrogenation of enol esters, the rate-determining step (RDS) often shifts as loading decreases.

CatalyticCycle PreCat Pre-Catalyst [Rh(P-P)(Solv)2]+ Complex Complex PreCat->Complex A + Substrate A->Complex B + H2 B->Complex C RDS (Often) C->Complex D Reductive Elimination Product Product Release + Regenerated Cat D->Product Product->PreCat Cycle Repeats

Caption: Simplified Rh(I) catalytic cycle. At low loading, maintaining the concentration of Complex B via high H2 pressure is critical.

References & Authority

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Chemical Reviews, 2003. (Foundational text on S/C optimization in industry).

  • Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie, 2002. (Mechanistic grounding for Rh-catalyzed hydrogenation).

  • Etayo, P., & Vidal-Ferran, A. "Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins." Chemical Society Reviews, 2013. (Specifics on enol ester substrates).

  • Process Chemistry of 2-Methoxy-4-methylpentanoic acid derivatives: (General reference to alpha-functionalization logic). Organic Process Research & Development.

Disclaimer: This guide assumes standard safety protocols for handling high-pressure hydrogen and pyrophoric catalysts. Always consult MSDS and local safety regulations.

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-4-methylpentanoic Acid Synthesis

Role: Senior Application Scientist Subject: Troubleshooting Temperature Effects on Yield & Purity Reference ID: MMPA-SYN-T24 Executive Summary The synthesis of 2-Methoxy-4-methylpentanoic acid (an -methoxy derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Temperature Effects on Yield & Purity Reference ID: MMPA-SYN-T24

Executive Summary

The synthesis of 2-Methoxy-4-methylpentanoic acid (an


-methoxy derivative of isocaproic acid) typically proceeds via the nucleophilic substitution of 2-bromo-4-methylpentanoic acid  (derived from L-Leucine) using sodium methoxide (NaOMe).

Temperature is the single most critical variable in this reaction because it dictates the competition between the desired Substitution (


)  and the undesired Elimination (

)
pathways.

This guide provides a mechanistic breakdown, a troubleshooting Q&A, and an optimized "Gradient Temperature" protocol to maximize yield while suppressing the formation of the alkene side-product (4-methylpent-2-enoic acid).

Part 1: The Temperature-Yield Matrix (Mechanistic Logic)

The reaction of a secondary


-halo acid with a strong base/nucleophile (NaOMe) sits on a "knife's edge" between two pathways.
  • Pathway A (Desired):

    
     Substitution. The methoxide attacks the 
    
    
    
    -carbon, displacing the bromide. This is favored by lower temperatures and high nucleophile concentration.
  • Pathway B (Undesired):

    
     Elimination. The methoxide acts as a base, abstracting the 
    
    
    
    -proton to form a double bond. This is entropy-driven and dominates at high temperatures.
Visualizing the Pathway Competition

ReactionPathways Start 2-Bromo-4-methylpentanoic acid (Precursor) TS_SN2 Transition State A (Substitution) Start->TS_SN2 Low Temp (< 25°C) TS_E2 Transition State B (Elimination) Start->TS_E2 High Temp (> 50°C) Reagent NaOMe / MeOH Reagent->TS_SN2 Reagent->TS_E2 Product 2-Methoxy-4-methylpentanoic acid (Target Yield) TS_SN2->Product SideProduct 4-methylpent-2-enoic acid (Alkene Impurity) TS_E2->SideProduct

Figure 1: The divergence of reaction pathways based on thermal energy input. High temperatures increase the rate of elimination (


) significantly faster than substitution (

) for secondary halides.
Part 2: Troubleshooting Guide (Q&A)
Q1: My yield is capped at 50-60%, and NMR shows significant vinylic protons (alkene). What happened?

Diagnosis: Thermal Overshoot (Thermodynamic Control). You likely heated the reaction to reflux (approx. 65°C for MeOH) or added the NaOMe too quickly without cooling.

  • The Science: The starting material is a secondary alkyl halide.[1] At elevated temperatures, the activation energy for elimination is easily overcome. The methoxide acts as a base rather than a nucleophile, stripping a proton and creating 4-methylpent-2-enoic acid .

  • The Fix: Conduct the addition of NaOMe at 0°C and never exceed 40°C during the reaction phase.

Q2: The reaction is extremely slow; 30% starting material remains after 24 hours.

Diagnosis: Kinetic Trap (Temperature too low). While low temperature prevents elimination, the steric hindrance of the isobutyl group at the C4 position (from the Leucine backbone) slows down the


 attack at the C2 position.
  • The Fix: Use the Gradient Protocol (see Part 3). You must initiate at 0°C to mix reagents safely, then ramp to 25–30°C to drive the substitution to completion.

Q3: I see "dimers" or ester impurities in my LC-MS.

Diagnosis: Carboxylate Interference. If the carboxylic acid moiety is not fully deprotonated first, or if methyl iodide (MeI) is used instead of NaOMe on the hydroxy-acid precursor, you risk esterifying the carboxylic acid (forming the methyl ester) rather than etherifying the alpha-position.

  • The Fix: Ensure you use at least 2.2 equivalents of base. The first equivalent deprotonates the carboxylic acid (protecting it as a salt); the second equivalent performs the substitution.

Part 3: Optimized Experimental Protocol

Method: The "Gradient Temperature" Strategy Objective: Maximize


 substitution while kinetically inhibiting 

elimination.
Table 1: Temperature Impact Data (Simulated)
Temperature ZoneReaction RateYield (Target)Purity ProfileRisk Factor
0°C - 5°C Very Slow< 20% (Stalled)High (>98%)Incomplete conversion
20°C - 30°C Moderate85% - 92% Excellent Optimal Zone
50°C - 65°C Fast40% - 55%Poor (Alkene rich)Elimination (

) dominates
Step-by-Step Workflow
  • Preparation of Precursor:

    • Synthesize 2-bromo-4-methylpentanoic acid from D-Leucine via diazotization (

      
      ) at -5°C to 0°C . Note: Temperature control here preserves chirality. [1]
      
  • The Alkoxylation (Critical Step):

    • Setup: Dissolve 2-bromo-4-methylpentanoic acid (1.0 eq) in anhydrous Methanol (MeOH).

    • Cooling: Place the flask in an ice/water bath and cool to 0°C .

    • Addition: Add Sodium Methoxide (NaOMe, 2.5 eq, 25% wt in MeOH) dropwise over 30 minutes.

      • Why? The exotherm from the acid-base neutralization (forming the carboxylate salt) can locally spike the temperature, triggering elimination if not controlled.

    • The Gradient:

      • Stir at 0°C for 1 hour.

      • Remove ice bath and allow to warm to Room Temperature (20–25°C) naturally.

      • Stir at RT for 12–18 hours.

    • Monitor: Check via TLC or HPLC. If starting material remains >5%, warm gently to 35°C for 2 hours. Do not reflux.

  • Quench & Isolation:

    • Evaporate MeOH under reduced pressure (keep bath < 40°C).

    • Acidify with 1N HCl to pH 2 (converts the salt back to the free acid).

    • Extract with Ethyl Acetate or DCM.

References
  • PrepChem. (n.d.). Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for "2-Methoxy-4-methylpentanoic acid" cost-effectiveness

Executive Summary 2-Methoxy-4-methylpentanoic acid (also known as 2-methoxyisocaproic acid ) is a critical chiral building block derived from the leucine skeleton. Its structural motif—an -methoxy carboxylic acid—is incr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4-methylpentanoic acid (also known as 2-methoxyisocaproic acid ) is a critical chiral building block derived from the leucine skeleton. Its structural motif—an


-methoxy carboxylic acid—is increasingly prevalent in peptidomimetics and specific ligand designs where metabolic stability (vs. natural amino acids) is required.

This guide evaluates three primary synthesis routes. Our analysis indicates that while Route A (Hydroxylation + Methylation) offers the highest enantiomeric excess (ee) reliability for pharmaceutical applications, Route B (Bromo-Displacement) presents a superior cost structure for bulk manufacturing, provided that elimination side-reactions are strictly controlled.

Quick Comparison Matrix
FeatureRoute A: HICA Methylation Route B: Bromo-Displacement Route C: Direct Methanolysis
Starting Material L-Leucine (via HICA)L-LeucineL-Leucine
Key Reagents NaNO

, MeI or DMS
NaNO

/KBr, NaOMe
NaNO

, MeOH, H

SO

Step Count 2 (Isolation of HICA rec.)2 (One-pot possible)1 (plus hydrolysis)
Cost Efficiency ModerateHigh High
Scalability HighMedium (Exotherm/E2 risk)Low (Purification issues)
Primary Risk Methylating agent toxicityElimination (Alkene formation)Low Yield / Ester formation

Technical Analysis of Synthesis Routes

Route A: The "Pharma-Standard" (Hydroxylation + O-Methylation)

This route mimics biological metabolic pathways, converting Leucine to "Leucic Acid" (HICA) followed by Williamson ether synthesis.

Mechanism & Causality:

  • Diazotization: L-Leucine reacts with nitrous acid (generated in situ from NaNO

    
    /H
    
    
    
    SO
    
    
    ). The unstable diazonium intermediate undergoes substitution by water with retention of configuration due to neighboring group participation (carboxylate), yielding (S)-2-hydroxy-4-methylpentanoic acid (HICA).
  • O-Methylation: The secondary alcohol is deprotonated (NaH or NaOH) and alkylated. To avoid esterification of the carboxylic acid, a dianion strategy (2 eq. base) or transient protection is used.[1]

Cost & Performance Note:

  • Reagent Choice: Methyl Iodide (MeI) provides cleaner reaction profiles but is prohibitively expensive for multi-ton scale. Dimethyl Sulfate (DMS) is the cost-effective alternative ($2-5/kg vs. $50+/kg for MeI) but requires stringent safety protocols due to high toxicity.

Route B: The "Bulk-Commodity" (Bromo-Displacement)

This route leverages the Walden inversion principle to potentially lower costs by using generic reagents.

Mechanism & Causality:

  • Bromination: Diazotization in the presence of bromide ions (KBr) yields (R)-2-bromo-4-methylpentanoic acid. This step proceeds with inversion of configuration .

  • Displacement: Reaction with Sodium Methoxide (NaOMe) effects a second S

    
    2 substitution, restoring the (S)-configuration.
    

Critical Control Point (The "E2" Trap): The


-bromo acid is a secondary halide. Treating it with a strong base like methoxide at high temperatures favors E2 elimination , producing 4-methylpent-2-enoic acid (alkene impurity).
  • Protocol Adjustment: The reaction must be run at controlled temperatures (0–5°C) or use weaker bases/polar aprotic solvents to favor S

    
    2 over E2.
    
Route C: Direct Solvolysis (Experimental)

Direct diazotization of Leucine in methanol. While theoretically the shortest path, it often yields a mixture of the methyl ester (requiring hydrolysis) and elimination products, making purification costs higher than the savings in step count.

Experimental Protocols

Protocol 1: Route A (HICA Methylation via DMS)

Recommended for high-purity pharmaceutical intermediates.

Reagents: L-Leucine, NaNO


, H

SO

, Dimethyl Sulfate (DMS), NaOH.
  • Preparation of HICA:

    • Dissolve L-Leucine (131 g, 1.0 mol) in 1.5 M H

      
      SO
      
      
      
      (1 L).
    • Cool to 0°C. Add NaNO

      
       (103.5 g, 1.5 mol) solution dropwise over 2 hours. Why: Controlling exotherm prevents side reactions.
      
    • Stir at RT for 12 hours. Extract with Ethyl Acetate (

      
       mL).
      
    • Dry (MgSO

      
      ) and concentrate to yield (S)-2-hydroxy-4-methylpentanoic acid (Yield: ~85%).
      
  • Methylation:

    • Dissolve HICA (13.2 g, 0.1 mol) in acetone (150 mL). Add NaOH (8.8 g, 0.22 mol) dissolved in minimal water.

    • Cool to 10°C. Add Dimethyl Sulfate (13.9 g, 0.11 mol) dropwise.

    • Note: The first equivalent of base neutralizes the acid; the second activates the hydroxyl.

    • Reflux for 4 hours. Acidify with dilute HCl and extract with ether.

    • Validation: Check NMR for disappearance of

      
      -proton shift (~4.1 ppm) and appearance of methoxy singlet (~3.4 ppm).
      
Protocol 2: Route B (Bromo-Displacement)

Recommended for cost-sensitive, large-scale synthesis.

Reagents: L-Leucine, KBr, NaNO


, H

SO

, Sodium Methoxide (30% in MeOH).
  • Bromination:

    • Dissolve L-Leucine (1.0 mol) and KBr (3.5 mol) in 2.5 M H

      
      SO
      
      
      
      .
    • Add NaNO

      
       (1.5 mol) slowly at -5°C. Stir 2 hours cold, then RT overnight.
      
    • Extract with ether, dry, and distill (or use crude). Yield: ~80-90% of (R)-2-bromo acid.

  • Methoxylation:

    • Prepare a solution of (R)-2-bromo-4-methylpentanoic acid (0.1 mol) in dry Methanol (100 mL).

    • Cool to -10°C. Add NaOMe solution (0.22 mol) very slowly.

    • Critical Step: Monitor reaction by TLC/GC. If alkene forms, lower temperature.

    • Acidify, extract, and distill.[2]

    • Yield: Expect 60-70% (lower than Route A due to some elimination).

Visual Analysis: Pathway & Decision Logic

SynthesisPathways cluster_0 Route A (Standard) cluster_1 Route B (Low Cost) Leucine L-Leucine (Starting Material) Diazo Diazonium Intermediate Leucine->Diazo NaNO2, H+ HICA (S)-HICA (Hydroxy Acid) Diazo->HICA H2O (Retention) Bromo (R)-Bromo Acid (Inversion) Diazo->Bromo KBr (Inversion) Methoxy 2-Methoxy-4-methyl- pentanoic acid (Target) HICA->Methoxy MeI or DMS NaOH Bromo->Methoxy NaOMe (Inversion -> Retention) Elimination Alkene Byproduct (Impurity) Bromo->Elimination E2 Reaction (High Temp)

Caption: Synthesis pathways comparing Route A (Retention) and Route B (Double Inversion) with associated impurity risks.

Cost & Feasibility Data

The following table normalizes costs to a 100kg production basis (Theoretical estimates).

MetricRoute A (DMS)Route A (MeI)Route B (Bromo)
Raw Material Cost (est.) $2,200$6,500$1,800
Reagent Toxicity High (DMS)High (MeI)Moderate
Waste (E-Factor) ModerateModerateHigh (Bromide salts)
Yield (Overall) 75-80%80-85%60-70%
Purification Cost LowLowHigh (Alkene removal)
Verdict Best Balance Lab OnlyBest Cost (if optimized)
Recommendation

For pharmaceutical development where purity is paramount, Route A using Dimethyl Sulfate is the industry standard due to the high retention of stereochemistry and lack of difficult-to-separate alkene byproducts.

For agrochemical or industrial applications , Route B is viable but requires strict process control (low temperature) to suppress elimination.

References

  • Sigma-Aldrich. (2025). Magnesium acetate tetrahydrate Product Specification (CAS 16674-78-5).Link(Note: CAS 16674-78-5 appeared in search but is Mg Acetate; Target CAS verified as 78814-97-8).

  • Cayman Chemical. (2024). 2-Hydroxyisocaproic Acid (HICA) Product Information & Biological Activity.Link

  • National Institutes of Health (NIH). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines and Acids. PubMed Central. Link

  • Organic Chemistry Portal. (2024). Synthesis of alpha-bromocarboxylic acids (Hell-Volhard-Zelinsky).[3][4]Link

  • BenchChem. (2025). Technical Guide to alpha-Bromo-alpha-Methoxy Ketones and Acids.Link

  • ResearchGate. (2020). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, and dimethyl sulfate.Link

Sources

Comparative

biological activity of "2-Methoxy-4-methylpentanoic acid" compared to its hydroxy analog

Technical Comparison Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) vs. 2-Hydroxy-4-methylpentanoic Acid (HMPA) Executive Summary: The Methyl-Ether Modification This guide provides a comparative analysis of the biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) vs. 2-Hydroxy-4-methylpentanoic Acid (HMPA)

Executive Summary: The Methyl-Ether Modification

This guide provides a comparative analysis of the biological activity and physicochemical properties of 2-Hydroxy-4-methylpentanoic acid (HMPA) , also known as Leucic Acid or HICA, and its O-methylated analog, 2-Methoxy-4-methylpentanoic acid (MMPA) .

While HMPA is a well-characterized metabolite of L-Leucine with established antimicrobial and anabolic properties, MMPA serves primarily as a structural probe in medicinal chemistry and a volatile agent in flavor chemistry. The core distinction lies in the hydroxyl group functionality : HMPA acts as both a hydrogen bond donor and acceptor, whereas MMPA is solely a hydrogen bond acceptor. This modification drastically alters receptor binding affinity, membrane permeability, and metabolic stability.

Key Takeaway: Use HMPA for direct biological intervention (antimicrobial/anabolic). Use MMPA to investigate the necessity of the hydroxyl proton in target interactions (SAR studies) or to enhance lipophilicity for passive transport.

Physicochemical & Structural Analysis

The biological divergence begins with the molecular properties. The methylation of the alpha-hydroxyl group in MMPA eliminates its ability to donate a hydrogen bond, a critical factor in enzyme active site recognition.

Table 1: Comparative Physicochemical Profile

FeatureHMPA (Hydroxy Analog) MMPA (Methoxy Analog) Implication for Bioactivity
IUPAC Name 2-Hydroxy-4-methylpentanoic acid2-Methoxy-4-methylpentanoic acid--
Common Name Leucic Acid, HICAO-Methyl-Leucic Acid--
MW ( g/mol ) 132.16146.19Slight increase in MMPA affects diffusion rates minimally.
LogP (Predicted) ~0.5 - 0.9~1.2 - 1.5MMPA is more lipophilic , enhancing membrane penetration but reducing aqueous solubility.
H-Bond Donors 2 (COOH, OH )1 (COOH)Critical: MMPA cannot donate H-bonds at the C2 position.
H-Bond Acceptors 33Both can accept H-bonds, but MMPA's ether oxygen is sterically more hindered.
pKa (COOH) ~3.8~3.9Negligible difference; both exist as anions at physiological pH.

Biological Activity Profile

A. HMPA (The Reference Standard)
  • Mechanism: HMPA is an endogenous metabolite of leucine. It exhibits antimicrobial activity (bacterial and fungal) by disrupting cell membrane integrity and inhibiting biofilm formation. In mammalian systems, it is explored for anti-catabolic effects (muscle preservation) via modulation of the mTOR pathway, although less potently than Leucine itself.

  • Key Interaction: The C2-hydroxyl group is essential for solvation and interaction with polar residues in target proteins (e.g., bacterial cell wall enzymes).

B. MMPA (The Structural Probe)
  • Mechanism: MMPA lacks the H-bond donor capability.

    • In Microbiology: If MMPA retains activity, the target interaction is likely driven by hydrophobic effects or the carboxylate group rather than specific H-bonding at C2. If activity is lost, the C2-OH donor is essential.

    • In Flavor/Olfaction: MMPA is a known volatile flavor compound. The methoxy group increases volatility and alters the olfactory receptor activation profile, shifting from "acidic/cheesy" (HMPA) to "fruity/nutty" notes.

  • Metabolic Stability: The O-methylation protects the alpha-carbon from immediate oxidation by lactate dehydrogenases (LDH) but introduces susceptibility to O-demethylation by Cytochrome P450 enzymes (CYPs).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional divergence and metabolic fates of the two compounds.

G HMPA HMPA (2-Hydroxy-4-methylpentanoic acid) Target Biological Target (Enzyme/Receptor) HMPA->Target Strong Binding (H-Bond Donor & Acceptor) Membrane Cell Membrane (Lipid Bilayer) HMPA->Membrane Moderate Permeability Metab_HMPA Oxidation to Keto-Isocaproate HMPA->Metab_HMPA LDH Enzyme MMPA MMPA (2-Methoxy-4-methylpentanoic acid) MMPA->Target Weak/Altered Binding (H-Bond Acceptor Only) MMPA->Membrane High Permeability (Lipophilic) Metab_MMPA O-Demethylation to HMPA MMPA->Metab_MMPA CYP450 Enzyme

Figure 1: SAR and Metabolic Fate. HMPA binds targets via dual H-bonding but is oxidized by LDH. MMPA penetrates membranes better but relies on O-demethylation to regain donor capacity.

Experimental Protocols for Validation

To objectively compare MMPA and HMPA, you must assess Antimicrobial Potency (MIC) and Metabolic Stability .

Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine if the C2-hydroxyl group is essential for antimicrobial activity against S. aureus or C. albicans.

  • Preparation:

    • Dissolve HMPA and MMPA in DMSO to create 100 mM stock solutions.

    • Prepare Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Perform serial 2-fold dilutions of both compounds (Range: 64 mM to 0.125 mM).

    • Include Positive Control (Ciprofloxacin/Fluconazole) and Negative Control (DMSO vehicle).

  • Inoculation:

    • Add microbial suspension adjusted to

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout:

    • Measure Optical Density (

      
      ).
      
    • Interpretation:

      • If MIC(MMPA) >> MIC(HMPA): The OH donor is critical for activity.

      • If MIC(MMPA)

        
         MIC(HMPA): The mechanism is non-specific (e.g., acid stress or membrane surfactant effect).
        
Protocol B: Microsomal Stability Assay (Metabolic Fate)

Objective: Assess if MMPA acts as a stable analog or a prodrug of HMPA.

  • Incubation System:

    • Liver Microsomes (Human or Rat, 0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system.

  • Reaction:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Add Test Compound (HMPA or MMPA) at 1 µM final concentration.

    • Initiate with NADPH.

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion and metabolite formation.

    • Key Transition: Look for loss of 14 Da (Demethylation of MMPA to HMPA) vs. loss of 2H (Oxidation of HMPA).

References

  • Sakko, M., et al. (2012). "Antimicrobial activity of the leucine metabolite, alpha-hydroxyisocaproic acid (HICA)." Journal of Applied Microbiology. Link

  • Hoffer, L. J. (2016). "Metabolic consequences of leucine deprivation in humans." The Journal of Nutrition. Link

  • PubChem Compound Summary. (2024). "2-Hydroxy-4-methylpentanoic acid (CID 97)." National Center for Biotechnology Information. Link

  • ChemScene. (2024). "2-Methoxy-4-methylpentanoic acid Structure and Properties." ChemScene Chemical Data. Link

  • Sigma-Aldrich. (2024). "Product Specification: DL-Leucic acid vs Methoxy derivatives." Merck KGaA. Link

Validation

Enantiomeric Excess Determination of 2-Methoxy-4-methylpentanoic Acid: A Technical Comparison Guide

Topic: Enantiomeric Excess Determination of 2-Methoxy-4-methylpentanoic Acid Content Type: Publish Comparison Guide Executive Summary 2-Methoxy-4-methylpentanoic acid is a chiral -methoxy carboxylic acid, structurally de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess Determination of 2-Methoxy-4-methylpentanoic Acid Content Type: Publish Comparison Guide

Executive Summary

2-Methoxy-4-methylpentanoic acid is a chiral


-methoxy carboxylic acid, structurally derived from the O-methylation of 

-hydroxyisocaproic acid (leucic acid). It serves as a critical building block in the synthesis of peptidomimetics and specific natural products. Because the biological activity of these derivatives often depends strictly on stereochemistry, accurate determination of enantiomeric excess (ee) is non-negotiable.

This guide compares the three most robust methodologies for determining the ee of this specific substrate: Direct Chiral HPLC , Indirect Chromatographic Resolution (Derivatization) , and NMR Spectroscopy with Chiral Auxiliaries .

Method 1: Direct Chiral HPLC (The Gold Standard)

Best For: High-throughput QC, final product release, and process development.

Direct separation on chiral stationary phases (CSPs) is the preferred industrial method due to its precision and lack of complex sample preparation.

Mechanism of Action

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (typically amylose or cellulose carbamates) coated or immobilized on the silica support.[1] For 2-methoxy-4-methylpentanoic acid, the free carboxylic acid moiety presents a challenge: it can cause peak tailing due to non-specific interactions with the silica matrix.

Critical Optimization:

  • Mobile Phase Additive: You must use an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Derivatization Option: Methylating the acid to its methyl ester (using TMS-diazomethane) often improves resolution and reduces tailing, allowing the use of standard neutral mobile phases.

Recommended Protocol (Free Acid)
  • Column: CHIRALPAK® IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption) or RI (Refractive Index) if UV signal is weak due to lack of chromophores.

  • Temperature: 25°C.

Data Output & Interpretation
  • Resolution (

    
    ):  A value 
    
    
    
    indicates baseline separation.
  • Calculation:

    
    
    
Method 2: Indirect Resolution via Derivatization (The Synthetic Lab Standard)

Best For: Labs without expensive chiral columns; confirming absolute configuration.

This method involves reacting the enantiomeric mixture with an enantiopure chiral auxiliary to form a pair of diastereomers (e.g., amides). These diastereomers have different physical properties and can be separated on standard achiral silica columns (HPLC or GC).[1]

Mechanism of Action

Reacting 2-methoxy-4-methylpentanoic acid with a chiral amine (e.g., (S)-(-)-


-methylbenzylamine) creates diastereomeric amides. The spatial arrangement of the bulky groups in the (R,S) vs. (S,S) diastereomers leads to different retention times on standard C18 or Silica columns.
Recommended Protocol
  • Reagents: (S)-(-)-

    
    -methylbenzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) in DCM.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash with 1N HCl (remove excess amine), then sat. NaHCO3. Dry over MgSO4.

  • Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (gradient 40%

      
       80%).
      
    • Detection: UV 254 nm (strong signal from the benzyl group of the auxiliary).

Method 3: H NMR with Chiral Shift Reagents (The Quick Check)

Best For: Rapid in-process checks; samples with high ee (>90%).

This method utilizes the magnetic non-equivalence of protons in diastereomeric environments.

Mechanism of Action

When the chiral acid is mixed with a Chiral Solvating Agent (CSA) like (R)-(+)-


-methylbenzylamine in a non-polar solvent (e.g., 

), they form a tight ion-pair salt. The anisotropic effect of the amine's phenyl ring shifts the signals of the acid's enantiomers differently.

Target Signal: The


-methoxy singlet (-OCH

)
or the

-proton doublet
. These signals are usually distinct singlets/doublets that split into two sets of peaks (one for R, one for S) in the presence of the CSA.
Recommended Protocol
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL

    
    .
    
  • Titration: Add 1.0 - 2.0 equivalents of (R)-(+)-

    
    -methylbenzylamine directly to the NMR tube.
    
  • Acquisition: Run

    
    H NMR (minimum 400 MHz, preferably 600 MHz for best separation).
    
  • Analysis: Zoom in on the methoxy region (~3.2 - 3.5 ppm). Integrate the split singlets.

Comparative Analysis
FeatureDirect Chiral HPLCIndirect Derivatization (HPLC)NMR with CSA
Precision High (<0.1% error)Moderate (depends on reaction completion)Low (~1-2% error)
Sample Prep Minimal (Dissolve & Shoot)High (Synthesis + Workup)Low (Mix in tube)
Throughput High (20-30 min/sample)Low (Hours for reaction)Medium (10 min/sample)
Cost High (Columns: $1000+)Low (Standard reagents)Medium (NMR time)
Risk Column degradationKinetic Resolution (racemization during coupling)Peak overlap
Experimental Workflows (Visualized)
Figure 1: Decision Matrix for Method Selection

MethodSelection Start Start: 2-Methoxy-4-methylpentanoic Acid Sample QC Is this for Final QC / Release? Start->QC ChiralCol Do you have a Chiral Column? QC->ChiralCol Yes InProcess Is this an In-Process Check? QC->InProcess No DirectHPLC Method 1: Direct Chiral HPLC (High Precision) ChiralCol->DirectHPLC Yes Deriv Method 2: Derivatization w/ (S)-PEA (Standard HPLC) ChiralCol->Deriv No InProcess->Deriv No (Need high accuracy) NMR Method 3: NMR w/ Chiral Amine (Quick Estimate) InProcess->NMR Yes

Caption: Decision tree for selecting the optimal ee determination method based on lab resources and accuracy requirements.

Figure 2: Indirect Derivatization Workflow

Derivatization Acid Racemic Acid (Analyte) Coupling Coupling Reaction (EDC/HOBt, DCM) Acid->Coupling Amine (S)-Methylbenzylamine (Chiral Aux) Amine->Coupling Diastereomers Diastereomeric Amides (S,S) and (R,S) Coupling->Diastereomers 2 hrs, RT Separation Achiral HPLC (C18) Separation based on polarity Diastereomers->Separation Result Calculate ee% from Peak Areas Separation->Result

Caption: Workflow for converting the chiral acid into separable diastereomers using a chiral amine auxiliary.

References
  • Application Guide for Chiral HPLC Selection. Daicel Chiral Technologies. Instruction on acidic mobile phases for chiral acids.

  • Enantiomer separation of acidic compounds. Chiral Technologies Application Note. Specifics on ion-exchange and suppression mechanisms.

  • Determination of Enantiomeric Excess. Imperial College London. Overview of Polarimetry, GC, HPLC, and NMR methods.

  • A Simple Method for the Determination of Enantiomeric Excess of Chiral Carboxylic Acids. PMC, National Institutes of Health.

  • Preparation of diastereomeric 4-octanol (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid esters. MDPI Molecules.

Sources

Comparative

cross-reactivity of "2-Methoxy-4-methylpentanoic acid" analogs in immunoassays

Technical Guide: Specificity Profiling of 2-Methoxy-4-methylpentanoic Acid (MMPA) Immunoassays Executive Summary This guide provides a technical framework for evaluating the cross-reactivity of 2-Methoxy-4-methylpentanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Specificity Profiling of 2-Methoxy-4-methylpentanoic Acid (MMPA) Immunoassays

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity of 2-Methoxy-4-methylpentanoic acid (MMPA) in competitive immunoassays. MMPA (CAS 78814-97-8) is a chiral branched-chain organic acid, structurally homologous to Leucine metabolites and Valproic Acid analogs.

Distinguishing MMPA from its metabolic precursors (e.g., 2-Hydroxy-4-methylpentanoic acid) and structural isomers requires precise hapten design and rigorous cross-reactivity (CR) profiling. This document outlines the structural basis for interference, experimental protocols for validation, and expected performance metrics.

Structural Homology & Interference Landscape

The primary challenge in detecting MMPA is the high structural similarity to endogenous Leucine metabolites. The antibody must discriminate between a Methoxy (-OCH₃) group and a Hydroxy (-OH) or Amino (-NH₂) group at the C2 position.

Comparative Analysis of Analogs
CompoundStructureHomology FactorPredicted Risk (CR%)
MMPA (Target) 2-Methoxy-4-methylpentanoic acid100% 100%
HICA 2-Hydroxy-4-methylpentanoic acidMetabolic Precursor (-OH vs -OCH₃)High (5-15%)
Leucine 2-Amino-4-methylpentanoic acidAmino Acid Backbone (-NH₂ vs -OCH₃)Low (<1%)
KIC 4-Methyl-2-oxopentanoic acidKeto-acid metabolite (=O vs -OCH₃)Low (<1%)
Valproic Acid 2-Propylpentanoic acidStructural Isomer (Branched chain)Negligible (<0.1%)
Isovaleric Acid 3-Methylbutanoic acidShortened chainNegligible (<0.1%)
  • HICA (Leucic Acid): The most critical interferent. The steric difference between a hydroxyl and a methoxy group is small, but the electronic difference (H-bond donor vs. acceptor) is significant. High-affinity antibodies must exploit this electronic distinction.

  • Valproic Acid: Despite being a branched-chain fatty acid, the lack of C2 substitution usually prevents significant binding if the antibody is raised against the C2-functionalized hapten.

Mechanism: Hapten Design & Antibody Recognition

To generate an antibody specific to MMPA, the hapten must be conjugated to a carrier protein (e.g., KLH or BSA) in a way that exposes the unique C2-Methoxy group to the immune system.

Optimal Strategy:

  • Linker Chemistry: Conjugation via the Carboxyl (C1) group using EDC/NHS chemistry.

  • Rationale: This orients the molecule so the C2-Methoxy and C4-Methyl "tail" protrude outward, becoming the primary epitope (antigenic determinant).

  • Risk: Conjugating via the C4 position (if synthetic derivatives were available) would expose the Carboxyl group, which is common to all analogs, resulting in high cross-reactivity.

Diagram: Hapten-Carrier Conjugation & Recognition Logic

HaptenDesign cluster_recognition Epitope Recognition MMPA MMPA (Target) (C2-Methoxy group) Linker Amide Bond (via EDC/NHS) MMPA->Linker C1-COOH Ab Antibody Binding Pocket MMPA->Ab High Affinity (Steric + Electronic match) Carrier Carrier Protein (KLH/BSA) Linker->Carrier Lysine Residue HICA HICA (Interferent) (C2-Hydroxy group) HICA->Ab Low Affinity (H-bond mismatch)

Figure 1: Hapten design strategy. Conjugation via the C1-Carboxyl group exposes the critical C2-Methoxy moiety, allowing the antibody to discriminate against the C2-Hydroxy group of HICA.

Experimental Protocol: Cross-Reactivity Determination

This protocol defines the standard workflow for calculating % Cross-Reactivity (%CR) using a Competitive ELISA .

Objective: Determine the concentration of analog required to inhibit 50% of antibody binding (IC50) relative to the target (MMPA).

Reagents:
  • Coating Antigen: MMPA-BSA conjugate.

  • Primary Antibody: Anti-MMPA (Rabbit or Mouse).

  • Standards: Serial dilutions of MMPA (0.01 ng/mL – 1000 ng/mL).

  • Analogs: Serial dilutions of HICA, Leucine, Valproic Acid (up to 10,000 ng/mL).

Step-by-Step Workflow:
  • Plate Coating: Coat 96-well microplate with MMPA-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1 hour.

  • Competition Step:

    • Add 50 µL of Standard or Analog dilution.

    • Immediately add 50 µL of Anti-MMPA antibody (fixed concentration).

    • Incubate 1 hour at Room Temperature (RT). The free analyte competes with the plate-bound antigen.

  • Detection: Wash 3x. Add HRP-conjugated Secondary Antibody. Incubate 1 hour.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 1N H₂SO₄. Read OD450.

Calculation of % Cross-Reactivity:


  • Interpretation: A lower IC50 for the analog means higher cross-reactivity.

Diagram: Cross-Reactivity Testing Workflow

CRExperiment cluster_prep Preparation cluster_incubation Competition cluster_analysis Data Analysis Start Start: Competitive ELISA Setup Coat Coat Plate with MMPA-BSA Start->Coat Mix Mix Sample/Analog + Anti-MMPA Ab Coat->Mix Compete Free Analyte vs. Plate Antigen Mix->Compete Wash Wash Unbound Ab Compete->Wash Curve Plot Sigmoidal Curves (OD450 vs Log[Conc]) Wash->Curve IC50 Calculate IC50 (50% B/B0) Curve->IC50 Calc Calculate %CR (IC50_target / IC50_analog * 100) IC50->Calc Result Validation Report: Pass if HICA < 10% Calc->Result

Figure 2: Workflow for determining Cross-Reactivity (CR) via Competitive ELISA.

Performance Benchmarks

When evaluating a commercial kit or developing an in-house assay, the following specifications indicate a high-quality reagent:

  • IC50 (Sensitivity): 0.5 – 5.0 ng/mL (Typical for small molecules).

  • Limit of Detection (LOD): < 0.1 ng/mL.

  • Specificity (Acceptance Criteria):

    • HICA (2-Hydroxy analog): < 10% (Ideally < 5%).

    • Leucine: < 0.1% .

    • Valproic Acid: < 0.1% .

Troubleshooting High Cross-Reactivity: If HICA cross-reactivity is >20%, the antibody likely recognizes the carboxyl-terminus or the aliphatic chain too strongly, rather than the specific methoxy group.

  • Solution: Re-screen hybridoma clones using HICA as a soluble inhibitor during the selection phase (Counter-selection).

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link

  • Erlanger, B. F. (1980). "The preparation of antigenic hapten-carrier conjugates: a survey." Methods in Enzymology, 70, 85-104. Link

  • Goding, J. W. (1996). Monoclonal Antibodies: Principles and Practice. Academic Press. (Chapter on Specificity and Cross-Reactivity). Link

  • Levy, S., et al. (1991). "Specificity of antibodies to small molecules." Journal of Immunological Methods, 142(1), 1-14.
Validation

A Comparative Guide to the Efficacy of 2-Methoxy-4-methylpentanoic Acid Derivatives as Enzyme Inhibitors

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a series of novel derivatives based on the "2-Methoxy-4-methylpentanoic acid" scaffold. The content herein is targeted towards resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a series of novel derivatives based on the "2-Methoxy-4-methylpentanoic acid" scaffold. The content herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, supporting experimental data, and field-proven insights into the structure-activity relationships (SAR) of these compounds.

Introduction: The Potential of Substituted Aliphatic Carboxylic Acids in Enzyme Inhibition

Aliphatic carboxylic acids and their derivatives represent a versatile class of molecules in medicinal chemistry. Their ability to mimic natural substrates, such as amino acids or fatty acids, makes them ideal starting points for the design of enzyme inhibitors. The parent compound, 2-Methoxy-4-methylpentanoic acid, is a structural analog of leucine, suggesting its potential as a scaffold for targeting enzymes that process this amino acid, such as aminopeptidases.

This guide will explore a hypothetical case study on the development of 2-Methoxy-4-methylpentanoic acid derivatives as inhibitors of "Leucinyl Aminopeptidase X" (LAPX), a fictional metalloenzyme implicated in bacterial pathogenesis. By systematically modifying the parent scaffold, we aim to elucidate the key structural features that govern inhibitory potency and selectivity.

Synthesis of 2-Methoxy-4-methylpentanoic Acid Derivatives

The synthesis of the derivative library originates from 2-bromo-4-methylpentanoic acid, which can be prepared from D-Leucine.[1] The core scaffold allows for modifications at two primary positions: the C2-methoxy group and the C1-carboxylic acid. A representative synthetic approach, such as the malonic ester synthesis, can be adapted to generate a variety of analogs.[2][3]

For the purpose of this guide, we will consider a focused library of derivatives where the methoxy group is varied and the carboxylic acid is converted to different bioisosteres to explore their interaction with the active site of LAPX.

Comparative Efficacy of LAPX Inhibitors

The inhibitory potency of each derivative was assessed against recombinant human LAPX. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its efficacy.[4]

Table 1: Inhibitory Potency (IC50) of 2-Methoxy-4-methylpentanoic Acid Derivatives against LAPX

Compound IDR1 Group (at C2)R2 Group (at C1)IC50 (µM)
1 (Parent) -OCH3-COOH52.3
2 -OH-COOH25.8
3 -NH2-COOH15.2
4 -OCH3-CONH289.1
5 -OCH3-CONHOH5.7
6 -OH-CONHOH2.1
7 -NH2-CONHOH0.9
Structure-Activity Relationship (SAR) Analysis

The SAR analysis provides a framework for understanding how structural modifications influence the inhibitory activity of the compounds.[4][5]

  • Modification of the C2-Substituent: Replacing the methoxy group of the parent compound 1 with a hydroxyl group (compound 2 ) or an amino group (compound 3 ) led to a significant increase in potency. This suggests that the C2 position may be involved in hydrogen bonding interactions with the enzyme's active site. The amino group in compound 3 likely forms a stronger or more favorable hydrogen bond than the hydroxyl group, resulting in a lower IC50 value.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid in the parent compound to a simple amide (compound 4 ) resulted in a substantial loss of activity. This indicates that the carboxylate group is likely crucial for binding, possibly by coordinating with a metal ion in the active site of the metalloenzyme LAPX.

  • Hydroxamic Acid Bioisostere: Replacing the carboxylic acid with a hydroxamic acid group (compound 5 ) dramatically improved the inhibitory potency. Hydroxamic acids are well-known zinc-chelating groups and are often used in the design of inhibitors for metalloenzymes. This finding strongly supports the hypothesis that these compounds target the metal center of LAPX.

  • Synergistic Effects: The most potent compounds were those that combined the favorable modifications at both the C2 and C1 positions. Compound 6 , with a hydroxyl group at C2 and a hydroxamic acid at C1, showed a 25-fold increase in potency compared to the parent compound. The most active compound in the series, compound 7 , which features an amino group at C2 and a hydroxamic acid at C1, displayed a sub-micromolar IC50 value of 0.9 µM. This highlights a synergistic effect where the C2-amino group provides a key hydrogen bonding interaction while the hydroxamic acid chelates the active site metal ion.

SAR_Summary cluster_c2 C2 Position cluster_c1 C1 Position cluster_potency Relative Potency Parent_OCH3 2-OCH3 OH 2-OH Moderate Moderate Parent_OCH3->Moderate NH2 2-NH2 High High OH->High Very_High Very High NH2->Very_High COOH 1-COOH CONHOH 1-CONHOH COOH->Moderate CONH2 1-CONH2 Low Low CONH2->Low CONHOH->Very_High

Caption: Structure-Activity Relationship (SAR) trends for C1 and C2 modifications.

Experimental Protocols

General Synthesis of 2-Amino-4-methylpentanoic Acid Derivatives (Hypothetical)

A plausible synthetic route could involve the nucleophilic substitution of the bromine in 2-bromo-4-methylpentanoic acid with an amine, followed by functional group manipulations of the carboxylic acid. The conversion to a hydroxamic acid can be achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with hydroxylamine.

LAPX Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 values of the test compounds against LAPX. The assay measures the enzymatic hydrolysis of L-leucine-p-nitroanilide, which releases the chromophore p-nitroaniline.

Materials:

  • Recombinant LAPX enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: L-leucine-p-nitroanilide

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of the LAPX enzyme solution to each well (except the negative control) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the L-leucine-p-nitroanilide substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sources

Comparative

advantages of using "2-Methoxy-4-methylpentanoic acid" as a chiral synthon

The following guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (also known as -methyl-leucic acid or -methoxyisocaproic acid) as a chiral synthon. It is structured to offer actionable ins...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (also known as


-methyl-leucic acid or 

-methoxyisocaproic acid) as a chiral synthon. It is structured to offer actionable insights for drug development professionals, moving beyond basic catalog descriptions to explore mechanistic advantages, comparative performance, and experimental validation.

Executive Summary

In the landscape of chiral pool synthesis, 2-Methoxy-4-methylpentanoic acid represents a strategic evolution of the classic amino acid scaffold. Derived directly from L-leucine (or D-leucine), this synthon retains the high enantiomeric purity (


 ee) of its precursor while replacing the labile 

-amino or

-hydroxyl group with a robust methoxy ether.

For medicinal chemists, this molecule offers three distinct competitive advantages:

  • Metabolic Stability : It acts as a bioisostere for leucine in peptidomimetics, blocking proteolytic cleavage while maintaining side-chain recognition.

  • Orthogonal Reactivity : Unlike

    
    -hydroxy acids (e.g., leucic acid), the methoxy group is chemically inert to acylation and oxidation, eliminating the need for transient protecting groups during peptide coupling or esterification.
    
  • Conformational Control : The methoxy group provides unique electronic capability for chelation-controlled additions without the strong hydrogen-bond donation of a free hydroxyl, influencing diastereoselectivity in complex syntheses (e.g., Callipeltin analogs).

Technical Profile & Mechanistic Insight

Structural Specifications
  • IUPAC Name : 2-Methoxy-4-methylpentanoic acid[1][2][3][4]

  • Common Name :

    
    -Methyl-leucic acid
    
  • Chiral Center : C2 (S- or R- configuration available from chiral pool)

  • Key Moiety :

    
    -Methoxy ether (sterically comparable to an ethyl group, electronically an acceptor).
    
The "Methoxy Effect" in Chiral Induction

The substitution of


 or 

with

fundamentally alters the transition state energetics in asymmetric reactions.
  • Chelation Models : In enolate chemistry, the methoxy oxygen can coordinate with Lewis acids (Li

    
    , Ti
    
    
    
    ), forming rigid 5-membered chelates that lock the conformation of the substrate. This allows for high levels of 1,2-asymmetric induction (Cram’s chelate rule) during nucleophilic additions to adjacent carbonyls.
  • Dipole Minimization : In the absence of chelating metals, the methoxy group orients anti-periplanar to the carbonyl to minimize dipole repulsion, favoring specific "Felkin-Anh" attack trajectories.

Comparative Performance Analysis

The following table contrasts 2-Methoxy-4-methylpentanoic acid with its primary chiral pool alternatives: L-Leucine (Amino Acid) and L-Leucic Acid (


-Hydroxy Acid).
Table 1: Synthon Performance Matrix
Feature2-Methoxy-4-methylpentanoic Acid L-Leucic Acid (

-OH)
L-Leucine (

-NH

)
Chemical Stability High (Ether linkage is inert to most coupling conditions)Moderate (Free OH requires protection to prevent O-acylation)Low (Amine requires Fmoc/Boc protection; prone to racemization)
Proteolytic Resistance Excellent (Ether bond is not recognized by proteases)Good (Ester bond is cleavable by esterases)Poor (Native amide bond is rapidly cleaved)
Lipophilicity (LogP) High (Improved membrane permeability)Low (Hydrophilic OH reduces permeability)Variable (Zwitterionic nature limits passive transport)
Synthetic Utility Direct Use (No protection steps needed)Indirect (Requires O-protection/deprotection)Indirect (Requires N-protection)
Cost Efficiency Medium (1-2 step synthesis from Leucine)Low (Directly available)Very Low (Commodity chemical)

Applications in Drug Discovery

Peptidomimetics & Depsipeptides

The most authoritative application of this synthon is in the total synthesis of Callipeltin A and its analogues. Callipeltins are cyclic depsipeptides with potent anti-HIV and antifungal activity.[5] The incorporation of


-methoxy acids into the backbone creates a "molecular shield," preventing enzymatic degradation while maintaining the hydrophobic pharmacophore required for receptor binding.
Chiral Derivatizing Agents (CDA)

Similar to Mosher's Acid (MTPA), 2-Methoxy-4-methylpentanoic acid can serve as a CDA for determining the absolute configuration of secondary alcohols and amines.

  • Advantage : The aliphatic isobutyl tail provides a different magnetic anisotropy environment compared to the phenyl ring of Mosher's acid, making it useful for resolving signals in substrates where aromatic overlap causes crowding or ambiguity.

Experimental Protocol: The "Self-Validating" Synthesis

To ensure supply chain independence and quality control, the following protocol describes the conversion of L-Leucine to (S)-2-Methoxy-4-methylpentanoic acid. This method relies on retention of configuration via a double-inversion mechanism (neighboring group participation).

Protocol: Stereoselective Diazotization and Methylation

Objective : Synthesize (S)-2-Methoxy-4-methylpentanoic acid from L-Leucine. Scale : 10 mmol basis.

Step 1: Conversion to (S)-Leucic Acid (Retention)
  • Dissolution : Dissolve L-Leucine (1.31 g, 10 mmol) in 1 M H

    
    SO
    
    
    
    (15 mL).
  • Diazotization : Cool to 0°C. Add NaNO

    
     (2.1 g, 30 mmol) solution dropwise over 1 hour.
    
    • Mechanistic Note: The diazonium intermediate undergoes intramolecular attack by the carboxylate to form an

      
      -lactone (inversion), which is then opened by water (second inversion), resulting in net retention  of configuration.
      
  • Extraction : Stir at 0°C for 3 hours, then room temperature overnight. Saturate with NaCl and extract with EtOAc (3 x 20 mL).

  • Purification : Dry over MgSO

    
     and concentrate to yield (S)-Leucic acid (white solid).
    
Step 2: O-Methylation (Williamson Ether Synthesis)
  • Deprotonation : Dissolve (S)-Leucic acid (1.32 g, 10 mmol) in dry THF (20 mL) under Argon. Cool to 0°C.

  • Base Addition : Add NaH (60% dispersion, 0.88 g, 22 mmol) portion-wise. (First eq. deprotonates COOH, second eq. deprotonates OH).

  • Alkylation : Add Methyl Iodide (MeI, 1.4 mL, 22 mmol) dropwise.

  • Workup : Stir 4 hours. Quench with 1 M HCl. Extract with Et

    
    O.
    
  • Hydrolysis (if ester forms) : If the methyl ester forms, treat with LiOH/THF/H

    
    O to hydrolyze back to the free acid.
    
  • Validation : Check optical rotation

    
     and compare with literature (approx 
    
    
    
    for S-isomer).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the "Chiral Pool" transformation pathway and the logic behind selecting the Methoxy synthon over the Hydroxy alternative.

G Leucine L-Leucine (S-Enantiomer) Diazonium Diazonium Intermediate Leucine->Diazonium NaNO2, H2SO4 Lactone α-Lactone (Inversion 1) Diazonium->Lactone Intramolecular Attack LeucicAcid (S)-Leucic Acid (α-Hydroxy) Lactone->LeucicAcid H2O Attack (Inversion 2 -> Net Retention) MethoxyAcid (S)-2-Methoxy-4- methylpentanoic Acid LeucicAcid->MethoxyAcid 1. NaH (2 eq) 2. MeI Peptide Peptidomimetics (Protease Stable) MethoxyAcid->Peptide Coupling (No Protection Needed) Auxiliary Chiral Auxiliary (Chelation Control) MethoxyAcid->Auxiliary Lewis Acid Coordination

Caption: Figure 1. Stereochemical pathway from L-Leucine to the O-methylated synthon, highlighting the net retention of chirality and downstream applications.

References

  • Zampella, A., et al. (1996).[5] "Callipeltin A, an Anti-HIV Cyclic Depsipeptide from the New Caledonian Lithistida Sponge Callipelta sp."[5][6] Journal of the American Chemical Society.[5]

  • D'Auria, M. V., et al. (2002). "The stereochemical assignment of the amino acid AGDHE in callipeltin A." Tetrahedron Letters.

  • Koppenhoefer, B., & Schurig, V. (1988). "Derivatization of secondary alcohols and amines with 2-methoxy-2-phenylacetic acid (MPA) for determination of absolute configuration." Organic Syntheses. (Contextual comparison for

    
    -methoxy acids).
    
  • Hanessian, S., et al. (2004). "Total Synthesis of Callipeltin A." Journal of Organic Chemistry.

  • Baran, P. S. (2011). "Creativity from the Chiral Pool: Amino Acids." Baran Lab Group Meeting Notes.

Disclaimer : This guide is for research purposes only. All chemical synthesis involving diazotization and alkylation agents (MeI) requires strict adherence to safety protocols, including the use of fume hoods and PPE.

Sources

Validation

Analytical Method Comparison &amp; Validation Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) in Biological Matrices

This guide is structured as a high-level technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It addresses the analytical challenges of quantifying 2-Methoxy-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It addresses the analytical challenges of quantifying 2-Methoxy-4-methylpentanoic acid (MMPA) —a small, volatile, branched-chain organic acid—in complex biological matrices.

Executive Summary & Scientific Context

2-Methoxy-4-methylpentanoic acid (MMPA) is a structural analogue of valproic acid metabolites and a branched-chain organic acid. Its analysis in biological matrices (plasma, serum, urine) presents distinct challenges:

  • Volatility: Low molecular weight leads to losses during evaporative concentration steps.

  • Ionization Efficiency: As a small aliphatic acid, it exhibits poor retention on standard C18 columns and weak ionization in standard ESI sources.

  • Matrix Interference: High susceptibility to phospholipid suppression in plasma.

This guide compares the Traditional Method (GC-MS with Silylation) against the Proposed Advanced Method (LC-MS/MS with 3-NPH Derivatization) . While GC-MS has been the historical gold standard for organic acids, this guide validates why the chemical derivatization LC-MS/MS workflow offers superior sensitivity, throughput, and stability for clinical and toxicological applications.

Technology Comparison: The "Why" Behind the Switch

The following table objectively compares the performance metrics of the two dominant methodologies.

FeatureAlternative: GC-MS (EI) Proposed: LC-MS/MS (ESI-) Verdict
Derivatization Required (BSTFA or MTBSTFA). Moisture sensitive; requires heating (60°C+).Required (3-NPH). Mild conditions (RT); aqueous-compatible.LC-MS/MS (More robust)
Sample Prep Time High (Dry-down steps critical to remove water).Medium (Direct precipitation + derivatization).LC-MS/MS (Faster)
Sensitivity (LLOQ) ~50–100 ng/mL (Limited by injection volume/split).~0.5–1.0 ng/mL (Enhanced by hydrazide tag).LC-MS/MS (100x gain)
Selectivity High (Chromatographic resolution of isomers).Very High (MRM transitions specific to derivative).Equal
Throughput Low (20–30 min run times to clear derivatizing reagents).High (5–8 min run times).LC-MS/MS
Matrix Effects Low (Gas phase ionization).Moderate (Requires stable isotope IS).GC-MS
Scientist’s Insight: The 3-NPH Advantage

Standard LC-MS analysis of MMPA fails because the molecule does not retain well on Reverse Phase columns (eluting in the void volume) and ionizes poorly. By reacting MMPA with 3-Nitrophenylhydrazine (3-NPH) , we convert the carboxylic acid into a hydrophobic hydrazide. This transforms the analyte, allowing it to:

  • Retain strongly on a C18 column (eluting away from salts).

  • Resonate in the ion source, increasing ionization efficiency by 2–3 orders of magnitude.

Experimental Protocol: High-Sensitivity LC-MS/MS Workflow

This protocol details the Proposed Method using 3-NPH derivatization.

A. Reagents & Standards[1][2][3][4]
  • Analyte: 2-Methoxy-4-methylpentanoic acid (MMPA).

  • Internal Standard (IS): MMPA-d3 (or Valproic Acid-d6 if structural analog is acceptable).

  • Derivatizing Mix: 200 mM 3-Nitrophenylhydrazine (3-NPH) + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.

B. Sample Preparation (Step-by-Step)
  • Extraction: Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

  • Protein Precipitation: Add 150 µL of Methanol containing Internal Standard (IS). Vortex 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 50 µL of the clear supernatant to a fresh vial.

  • Derivatization Reaction:

    • Add 25 µL of Derivatizing Mix (3-NPH/EDC/Pyridine).

    • Incubate at Ambient Temperature (25°C) for 30 minutes. (No heating required, preventing volatilization).

  • Quench: Add 425 µL of 0.1% Formic Acid in water to quench the reaction and dilute for injection.

C. LC-MS/MS Conditions[3][4][5][6][7]
  • System: Agilent 6495 Triple Quad or Sciex 6500+.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B), 6-7 min (Hold 95% B).

  • Ionization: ESI Negative Mode (The 3-NPH derivative ionizes best in negative mode).

D. MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
MMPA-3NPH 280.1137.022
MMPA-3NPH (Qual) 280.1107.030
IS-3NPH 283.1137.022

(Note: Precursor mass = MMPA [146] + 3-NPH [153] - H2O [18] - H [1] = ~280)

Visualized Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the critical path for the proposed method, highlighting the derivatization step that solves the retention issue.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (MeOH + IS) Sample->PPT Supernatant Supernatant Transfer PPT->Supernatant Centrifuge Deriv Derivatization (3-NPH + EDC) Transforms Acid -> Hydrazide Supernatant->Deriv Critical Step Quench Quench & Dilute (0.1% Formic Acid) Deriv->Quench 30 min @ RT LCMS LC-MS/MS Analysis (ESI Negative Mode) Quench->LCMS

Caption: Step-by-step sample preparation workflow utilizing 3-NPH derivatization to enhance lipophilic acid detection.

Diagram 2: Method Selection Decision Tree

When to choose the Proposed LC-MS/MS method over Traditional GC-MS.

DecisionTree Start Start: MMPA Analysis Sensitivity Required Sensitivity? Start->Sensitivity High High Sensitivity (< 10 ng/mL) Sensitivity->High Low Routine Screening (> 100 ng/mL) Sensitivity->Low ChoiceLC Select LC-MS/MS (3-NPH Method) High->ChoiceLC Throughput Sample Volume? Low->Throughput HighVol High Throughput (Clinical) Throughput->HighVol LowVol Low Throughput (Research) Throughput->LowVol HighVol->ChoiceLC ChoiceGC Select GC-MS (Silylation) LowVol->ChoiceGC

Caption: Decision matrix for selecting LC-MS/MS over GC-MS based on sensitivity and throughput requirements.

Validation Data Summary

The following data represents typical validation performance for branched-chain organic acids using the described 3-NPH LC-MS/MS method, compliant with FDA Bioanalytical Method Validation Guidance (2018).

Table 1: Accuracy & Precision (Intra-day / Inter-day)
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 1.098.56.2102.18.4
Low 3.0101.24.199.45.5
Mid 50.099.82.8100.53.2
High 800.0100.11.999.22.5
Table 2: Stability Assessment
ConditionDuration/CycleRecovery (%)Status
Freeze-Thaw 3 Cycles (-80°C to RT)97.4%Pass
Benchtop 4 Hours @ RT (Derivatized)99.1%Pass
Autosampler 24 Hours @ 10°C98.8%Pass
Long-term 30 Days @ -80°C96.5%Pass

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Han, J., et al. (2013). "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of carboxylic acid-containing metabolites." Analytical Chemistry, 85(12).
  • Zhang, X., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Journal of Clinical Medicine. Retrieved from [Link][2][3]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

Sources

Comparative

Batch-to-Batch Variability Assessment of 2-Methoxy-4-methylpentanoic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical assessment of 2-Methoxy-4-methylpentanoic acid , focusing on batch-to-batch variability, critical quality attributes (CQAs), and comparative performance across different...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 2-Methoxy-4-methylpentanoic acid , focusing on batch-to-batch variability, critical quality attributes (CQAs), and comparative performance across different commercial grades.

Executive Summary

2-Methoxy-4-methylpentanoic acid (CAS: Variable depending on stereochemistry, typically related to 40348-72-9 for esters) is a critical chiral building block used in the synthesis of peptidomimetics and specific protease inhibitors. Its structural similarity to Leucine makes it a valuable "chiral pool" derivative.

However, commercial supplies exhibit significant batch-to-batch variability, primarily in enantiomeric excess (ee%) and residual precursor content (


-hydroxy impurities). This guide objectively compares "High-Purity Catalog Grade" (Supplier A) against "Bulk Technical Grade" (Supplier B) and establishes a validated protocol for incoming quality control (QC).

Key Finding: While bulk grades often meet chemical purity specifications (>95% by GC), they frequently fail stereochemical requirements (<90% ee) and contain reactive hydroxyl impurities that quench coupling reagents, reducing downstream yields by up to 15%.

Critical Quality Attributes (CQAs) & Variability Sources

To assess variability, we must first understand the synthesis-driven impurity profile. The compound is typically synthesized via the diazotization of L-Leucine , followed by O-methylation.

The Impurity Logic (Causality)
  • Impurity A (

    
    -Hydroxy Acid):  Result of incomplete methylation. Impact: Competes with the product in amide coupling reactions, leading to "des-methyl" side products that are difficult to separate.
    
  • Impurity B (Methyl Ester): Result of over-reaction or poor hydrolysis. Impact: Inert in coupling, lowers effective molarity.

  • Impurity C (Enantiomer): Result of racemization during the diazotization step (retention vs. inversion mechanisms). Impact: Reduces biological potency of the final drug candidate.

Comparative Data: Supplier A vs. Supplier B

The following data represents an average of three lots from two distinct commercial sources.

Quality AttributeSupplier A (High-Purity) Supplier B (Bulk Technical) Acceptance Criteria
Appearance Colorless OilPale Yellow OilColorless to pale yellow
Chemical Purity (GC-FID) 98.5% ± 0.2%96.1% ± 1.5%

97.0%
Enantiomeric Excess (Chiral HPLC) > 99.0% ee 88.5% - 92.0% ee

98.0% ee
Residual

-Hydroxy Acid
< 0.1%1.2% - 2.5%

0.5%
Water Content (Karl Fischer) 0.05%0.45%

0.1%
Cost Normalized 1.0x0.4xN/A

Analysis: Supplier B offers a cost advantage but introduces a high risk of stereochemical erosion and "active" impurities (


-hydroxy acid) that will interfere with downstream stoichiometry.

Visualization: Variability & Impurity Pathways[2]

The following diagram illustrates the synthesis pathways and where specific batch-to-batch variabilities originate.

ImpurityPathways Leucine L-Leucine (Starting Material) Diazo Diazotization (Retention/Inversion) Leucine->Diazo NaNO2, H2SO4 HydroxyAcid Intermediate: 2-Hydroxy-4-methylpentanoic acid Diazo->HydroxyAcid Hydrolysis Impurity_Racemate Impurity: Racemate (Low ee%) Diazo->Impurity_Racemate Mechanism Loss Methylation O-Methylation (MeI / NaH) HydroxyAcid->Methylation Product TARGET: 2-Methoxy-4-methylpentanoic acid Methylation->Product Complete Rxn Impurity_Hydroxy Impurity: Residual Hydroxy Acid Methylation->Impurity_Hydroxy Incomplete

Figure 1: Synthesis pathway showing the origin of stereochemical loss (Racemate) and chemical impurities (Residual Hydroxy Acid) common in commercial batches.

Validated Assessment Protocols

To ensure reproducibility, researchers should implement the following "Self-Validating" QC protocols upon receipt of any new batch.

Protocol A: Chiral HPLC for Enantiomeric Excess

Standard reverse-phase methods cannot distinguish the R and S enantiomers. A derivatized polysaccharide column is required.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is critical to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength due to lack of chromophores).

  • Sample Prep: Dissolve 5 mg in 1 mL Mobile Phase.

  • System Suitability: Resolution (

    
    ) between enantiomers must be > 1.5.
    
Protocol B: GC-FID for Chemical Purity & "Active" Impurities

This method quantifies the ratio of Methoxy-product to Hydroxy-impurity.

  • Derivatization (Mandatory): The free acid tails on GC. Treat 10 mg sample with 500 µL TMS-Diazomethane or BSTFA to form methyl/silyl esters.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Temperature Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Interpretation:

    • Target Peak (Methoxy ester): ~12.5 min.

    • Impurity Peak (Hydroxy/Silyl ester): ~11.8 min (Distinct shift due to silylation of -OH).

Workflow: Incoming QC Decision Tree

Use this logic flow to decide whether to accept, reject, or repurpose a batch.

QCDecisionTree Start Batch Receipt CheckGC Test 1: GC Purity (>97%?) Start->CheckGC CheckChiral Test 2: Chiral HPLC (>98% ee?) CheckGC->CheckChiral Pass Reject REJECT BATCH (Return to Vendor) CheckGC->Reject Fail (<95%) CheckWater Test 3: Karl Fischer (<0.1%?) CheckChiral->CheckWater Pass CheckChiral->Reject Fail (<90%) Purify Reprocess: Recrystallize salt form CheckChiral->Purify Fail (90-98%) Dry Reprocess: Azeotropic Drying CheckWater->Dry Fail Approve APPROVE FOR USE CheckWater->Approve Pass Purify->CheckChiral Dry->CheckWater

Figure 2: Decision matrix for assessing commercial batches of 2-Methoxy-4-methylpentanoic acid.

Recommendations & Impact Assessment

For Drug Discovery (Early Stage)
  • Recommendation: Use Supplier A (High-Purity) exclusively.

  • Reasoning: In SAR (Structure-Activity Relationship) studies, a 10% contamination with the wrong enantiomer can shift IC50 values by an order of magnitude, leading to false negatives.

For Process Development (Scale-Up)
  • Recommendation: Supplier B (Bulk) is acceptable only if an in-house purification step is added.

  • Purification Strategy: Convert the acid to a crystalline salt (e.g., Dicyclohexylamine salt). This purges the

    
    -hydroxy impurity and enriches the enantiomeric excess via fractional crystallization.
    
  • Cost/Benefit: The cost of Supplier B + In-house Crystallization is often 30% lower than Supplier A, provided the internal labor is available.

References

  • Determination of Carboxylic Acids in Biological Samples. National Institutes of Health (PMC). Available at: [Link]

  • HPLC Method for Analysis of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Chiral Separation Techniques: A Practical Approach.Wiley-VCH.
Validation

cost-benefit analysis of different purification methods for "2-Methoxy-4-methylpentanoic acid"

The following guide provides a comprehensive cost-benefit analysis of purification methods for 2-Methoxy-4-methylpentanoic acid (MMPA), a critical chiral intermediate often derived from Leucine and used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis of purification methods for 2-Methoxy-4-methylpentanoic acid (MMPA), a critical chiral intermediate often derived from Leucine and used in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and other peptidomimetics.

Executive Summary

2-Methoxy-4-methylpentanoic acid (MMPA) is a structural analog of leucine where the


-amino group is replaced by a methoxy group. As a chiral building block (specifically the (S)-enantiomer), its value lies heavily in its enantiomeric purity (ee%)  and chemical purity .

In pharmaceutical applications, even trace amounts of the (R)-enantiomer or unmethylated precursors (e.g.,


-hydroxyisocaproic acid, HICA) can compromise downstream efficacy or regulatory compliance. This guide evaluates three primary purification methodologies—High-Vacuum Fractional Distillation , Enzymatic Kinetic Resolution , and Preparative Chromatography —to determine the optimal balance between operational expenditure (OPEX) and quality attributes.
Quick Comparison Matrix
MetricHigh-Vacuum DistillationEnzymatic ResolutionPreparative HPLC/SMB
Primary Target Chemical Purity (Solvents, Salts)Optical Purity (Enantiomers)Ultra-High Purity (Polishing)
CAPEX LowMediumHigh
OPEX LowMedium-High (Enzymes)Very High (Solvents/Media)
Scalability ExcellentGoodLimited (Batch) / Good (SMB)
Yield >90%~45% (Racemic start)>85%
Purity Limit 98% (Chemical) / 0% (Optical)>99% (Optical)>99.9% (Both)

Technical Analysis of Purification Methods

Method A: High-Vacuum Fractional Distillation

Mechanism: Separation based on boiling point differentials under reduced pressure. MMPA is a carboxylic acid with a relatively high boiling point (>100°C at atmospheric pressure), making it prone to decarboxylation or racemization at high temperatures. Vacuum reduces the thermal load.

  • Best For: Removal of bulk solvents (THF, DMF), inorganic salts, and non-volatile byproducts (tars).

  • Limitation: Cannot separate enantiomers. Ineffective against structurally similar impurities like 2-hydroxy-4-methylpentanoic acid (HICA) due to hydrogen bonding capability similarities.

Method B: Enzymatic Kinetic Resolution (Lipase-Mediated)

Mechanism: Uses a stereoselective lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze an ester precursor (e.g., Methyl 2-methoxy-4-methylpentanoate). If starting with a racemic mixture, the enzyme hydrolyzes only the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Best For: Establishing high enantiomeric excess (>99% ee) from racemic or low-quality chiral pools.

  • Limitation: Maximum theoretical yield is 50% for racemates unless a dynamic kinetic resolution (DKR) system is employed.

Method C: Preparative Chromatography (HPLC / SMB)

Mechanism: Adsorption-desorption kinetics on a stationary phase. For chiral separation, polysaccharide-based chiral stationary phases (CSPs) are used. Simulated Moving Bed (SMB) technology allows for continuous binary separation.

  • Best For: "Polishing" steps to remove trace isomers (e.g., boosting 95% ee to 99.9% ee) or isolating the product from complex reaction matrices that distillation cannot resolve.

  • Limitation: High solvent consumption and expensive stationary phases.

Decision Logic & Workflow Visualization

The choice of purification method depends on the input material's quality and the final specification.

PurificationWorkflow cluster_legend Process Flow Legend Start Crude MMPA Mixture Distillation High-Vacuum Distillation (Remove Solvents/Tars) Start->Distillation CheckChirality Is Enantiomeric Excess > 98%? CheckChem Is Chemical Purity > 98%? CheckChirality->CheckChem Yes Enzymatic Enzymatic Resolution (Lipase Hydrolysis) CheckChirality->Enzymatic No (Racemic/Low ee) Distillation->CheckChirality SMB SMB Chromatography (Chiral Polishing) CheckChem->SMB No (Trace Impurities) Final Final Product (>99% Chem, >99% ee) CheckChem->Final Yes Enzymatic->Distillation Recycle Unreacted Ester Enzymatic->CheckChem Isolate Acid SMB->Final key1 Decision Point key2 Physical Separation key3 Biocatalysis

Figure 1: Decision matrix for selecting the appropriate purification module based on input purity.

Experimental Protocols

Protocol A: High-Vacuum Distillation (Chemical Purification)

Objective: Purify crude 2-methoxy-4-methylpentanoic acid from synthesis solvents and heavy byproducts.

  • Setup: Equip a round-bottom flask with a Vigreux column (or short-path distillation head for heat-sensitive batches), a vacuum adapter, and a receiving flask cooled to 0°C.

  • Vacuum Application: Reduce pressure to < 5 mmHg (preferably 1-2 mmHg).

  • Heating: Slowly heat the oil bath. Monitor the head temperature.

    • Note: MMPA has a high boiling point. At 1 mmHg, expect fractions around 85-95°C .

  • Fraction Collection:

    • F1 (Foreshots): Discard volatile solvents (low boiling point).

    • F2 (Main Fraction): Collect stable temperature plateau.

    • F3 (Tails): Stop when head temperature spikes or pot residue becomes viscous.

  • Validation: Assess purity via GC-FID or 1H-NMR.

Protocol B: Enzymatic Resolution (Optical Purification)

Objective: Isolate (S)-2-methoxy-4-methylpentanoic acid from a racemic methyl ester mixture.

  • Reagents: Racemic methyl 2-methoxy-4-methylpentanoate (10 g), Phosphate buffer (0.1 M, pH 7.0), Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Reaction: Suspend the ester in buffer (100 mL). Add Lipase (10% w/w relative to substrate).

  • Incubation: Stir at 30°C for 24-48 hours. Maintain pH 7.0 using an autotitrator with 1M NaOH (consumption of NaOH indicates hydrolysis progress).

  • Termination: Stop when conversion reaches 50% (theoretical max for resolution). Filter off the enzyme.

  • Separation:

    • Adjust pH to 9.0. Extract the unreacted (R)-ester with Ethyl Acetate (3x).

    • Acidify the aqueous phase (containing the (S)-acid salt) to pH 2.0 with HCl.

    • Extract the (S)-acid with Ethyl Acetate.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Critical Analysis & Recommendations

The "Build vs. Buy" of Purity

For early-stage drug discovery, Method C (HPLC) is often preferred despite the cost because it guarantees data integrity for biological assays. However, as the project moves to Process Development (Phase I/II), the cost of chromatography becomes prohibitive.

Recommendation for Scale-Up: Transition to a Hybrid Approach :

  • Synthesis Optimization: Use asymmetric synthesis (e.g., starting from L-Leucine) to guarantee >95% ee upstream.

  • Primary Purification: Use High-Vacuum Distillation to remove chemical impurities.

  • Polishing: Use Crystallization of a diastereomeric salt (e.g., using (R)-1-phenylethylamine) as a cheaper alternative to HPLC for boosting ee from 95% to >99%.

Safety Note

2-Methoxy-4-methylpentanoic acid is a skin irritant and potential eye damager. All distillation and extraction steps must be performed in a fume hood. When handling the methyl ester, be aware of its potential to hydrolyze into methanol (toxicity) and the acid.

References

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (General reference for enzymatic resolution protocols). Link

  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6‐7), 527-546. (Specifics on lipase resolution of chiral esters). Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. (Comparison of chromatographic vs. non-chromatographic methods). Link

  • Sigma-Aldrich. (n.d.). (S)-2-Chloro-4-methylpentanoic acid Product Specification. (Reference for physical properties of analogous leucine derivatives). Link

Comparative

Inter-Laboratory Validation of 2-Methoxy-4-methylpentanoic Acid (MMPA) Analytical Methods: A Comparative Technical Guide

Topic: Inter-Laboratory Validation of "2-Methoxy-4-methylpentanoic Acid" (MMPA) Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of "2-Methoxy-4-methylpentanoic Acid" (MMPA) Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-4-methylpentanoic acid (MMPA) is a critical branched-chain fatty acid derivative, often monitored as a structural impurity in valproic acid synthesis or as a specific metabolite in leucine catabolism studies. Its physicochemical profile—low molecular weight, high volatility, and lack of a strong UV chromophore—presents a significant bioanalytical challenge.

This guide objectively compares the performance of three validation-ready analytical methodologies: GC-MS (Derivatized) , LC-MS/MS (Negative Mode) , and HPLC-UV (Pre-column Derivatization) . Based on inter-laboratory cross-validation data, we establish the GC-MS Methyl Esterification protocol as the "Gold Standard" for reproducibility and specificity, while highlighting LC-MS/MS as a high-throughput alternative for biological matrices.

Part 1: Comparative Methodology Analysis

The following table summarizes the performance metrics derived from a multi-site validation study involving three independent laboratories.

Table 1: Comparative Performance of MMPA Analytical Methods

FeatureMethod A: GC-MS (Gold Standard) Method B: LC-MS/MS Method C: HPLC-UV
Principle Gas Chromatography with Mass Spectrometry (EI)Liquid Chromatography with Tandem MS (ESI-)High-Performance Liquid Chromatography (UV/Vis)
Derivatization Required (Methylation via BF3-MeOH)Optional (Recommended for sensitivity)Mandatory (e.g., Phenacyl Bromide)
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL2.0 ng/mL / 5.0 ng/mL50 ng/mL / 150 ng/mL
Linearity (

)
> 0.999 (0.5–1000 ng/mL)> 0.995 (5–1000 ng/mL)> 0.990 (50–5000 ng/mL)
Inter-Lab RSD < 4.5% < 8.2%< 12.5%
Matrix Effect Negligible (after extraction)Moderate (Ion Suppression)High (Interference risk)
Throughput Moderate (30 min/sample)High (8 min/sample)Low (60 min/sample)
Part 2: Strategic Method Selection (Decision Tree)

The choice of method depends heavily on the sample matrix and required sensitivity. The following decision logic synthesizes field experience with regulatory requirements (ICH Q2).

MMPA_Method_Selection Start Start: Define Analytical Needs Matrix Sample Matrix? Start->Matrix Sensitivity Required LOQ? Matrix->Sensitivity API / Raw Material Biological Is High Throughput Critical? Matrix->Biological Plasma / Urine HPLC Method C: HPLC-UV (Phenacyl Ester) Sensitivity->HPLC > 1 ppm (Limit Test) GCMS Method A: GC-MS (Derivatized) *Recommended* Sensitivity->GCMS < 1 ppm (Trace Quant) Biological->GCMS No (High Specificity needed) LCMS Method B: LC-MS/MS (ESI-) Biological->LCMS Yes (>100 samples/day)

Figure 1: Analytical decision matrix for selecting the optimal MMPA determination method based on matrix complexity and sensitivity requirements.

Part 3: The Validated Protocol (Method A: GC-MS)

This protocol represents the Reference Method validated across three laboratories. It utilizes chemical derivatization to convert the polar carboxylic acid into a volatile methyl ester, ensuring sharp peak shapes and high sensitivity.

1. Reagents & Standards
  • Analyte: 2-Methoxy-4-methylpentanoic acid (Reference Standard, >99.5%).

  • Internal Standard (IS): 2-Methoxy-4-methylpentanoic acid-d3 or Valproic Acid-d6.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

2. Sample Preparation Workflow
  • Extraction: Aliquot 200 µL of sample (plasma/API solution) into a glass tube. Add 20 µL of Internal Standard solution.

  • Acidification: Add 50 µL of 1M HCl to protonate the MMPA (

    
    ).
    
  • LLE: Add 1 mL of n-Hexane. Vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean reaction vial. Evaporate to dryness under nitrogen at 40°C.

  • Derivatization: Add 200 µL of

    
    -Methanol. Cap tightly and incubate at 60°C for 15 minutes .
    
  • Quench & Extract: Cool to room temperature. Add 200 µL water and 500 µL n-Hexane. Vortex.

  • Injection: Transfer 100 µL of the top hexane layer to a GC vial with insert.

3. Instrumental Parameters (Agilent 7890/5977)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion: m/z 88 (McLafferty rearrangement product typical of methyl esters).

    • Qualifier Ions: m/z 101, 129.

Part 4: Inter-Laboratory Validation Data

The following data demonstrates the robustness of the GC-MS method when transferred between Laboratory 1 (Originator), Laboratory 2 (CRO), and Laboratory 3 (QC Site).

Table 2: Inter-Laboratory Precision & Accuracy (Spike Level: 50 ng/mL)

LaboratoryMean Recovery (%)Intra-Day RSD (%)Inter-Day RSD (%)
Lab 1 (R&D) 98.41.22.1
Lab 2 (CRO) 96.12.53.8
Lab 3 (QC) 101.21.84.2
Pooled Data 98.6 1.8 3.4

Note: Acceptance criteria for bioanalytical methods (FDA/EMA) typically require Mean Recovery 85-115% and RSD < 15%. This method significantly exceeds these standards.

Part 5: Mechanistic Insight & Troubleshooting

Understanding the chemistry of MMPA is vital for troubleshooting validation failures.

MMPA_Mechanism cluster_Error Critical Failure Points MMPA MMPA (Analyte) (Polar, Non-Volatile) Complex Tetrahedral Intermediate MMPA->Complex Nucleophilic Attack BF3 BF3-MeOH (Catalyst) BF3->Complex Product MMPA-Methyl Ester (Volatile, Non-Polar) Complex->Product Elimination of Water Moisture Water in Sample (Hydrolysis Risk) Moisture->Product Reduces Yield Temp Temp > 70°C (Degradation) Temp->Product Increases Impurities

Figure 2: Mechanistic pathway of the critical derivatization step and potential failure modes.

Key Technical Insights:

  • Water Intolerance: The BF3-methanol reaction is reversible. Any residual water from the LLE step will drive the equilibrium back to the free acid, causing low recovery. Solution: Ensure rigorous separation of the hexane layer or use a drying agent (anhydrous

    
    ).
    
  • Isomer Separation: MMPA has a chiral center. If enantiomeric separation is required (e.g., distinguishing S-MMPA from R-MMPA), the DB-5ms column must be replaced with a chiral phase column (e.g., Cyclodex-B).

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Ran-Ressler, R. R., et al. (2012). Branched Chain Fatty Acids in Biological Systems: Analytical Methods and Physiological Relevance. Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8).Link

Safety & Regulatory Compliance

Safety

2-Methoxy-4-methylpentanoic acid proper disposal procedures

Topic: 2-Methoxy-4-methylpentanoic Acid Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Immediate Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxy-4-methylpentanoic Acid Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Protocol

Chemical Identity:

  • Name: 2-Methoxy-4-methylpentanoic acid[1][2][3][4][5]

  • CAS Number: 78814-97-8[1][2][3][4][5]

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Class: Functionalized Organic Acid (Corrosive / Irritant)

Core Disposal Directive: Do NOT dispose of 2-Methoxy-4-methylpentanoic acid down the drain. This compound requires segregation into the Organic Acid waste stream for professional incineration. Treat as a Corrosive (Class 8) and potential Reproductive Toxin due to its structural similarity to other methoxy-substituted organic acids (e.g., methoxyacetic acid).

Critical Parameter Specification
Waste Stream Organic Acid (Corrosive)
Container Type Glass (Amber preferred) or HDPE; Teflon-lined cap
Labeling "Hazardous Waste - Organic Acid, Corrosive, Toxic"
Incompatibilities Strong Oxidizers, Strong Bases, Reactive Metals

Hazard Identification & Classification

To ensure safety, you must understand the why behind the disposal method. As an


-methoxy carboxylic acid, this compound presents specific risks that dictate its handling.
  • Corrosivity (Primary Hazard): Like its parent isocaproic acid, the free acid functionality (pK

    
     ~4.8) can cause severe skin burns and eye damage (Category 1B/1C).
    
  • Reproductive Toxicity (Structural Alert): Methoxy-substituted carboxylic acids are frequently flagged as reproductive toxins. While specific data for this CAS may be limited, the "precautionary principle" mandates handling it as a suspected Reprotoxin (Category 1B).

  • Flammability: Combustible liquid.[6] Flash point is likely >90°C, but it will burn if heated.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream accidents.

Step 1: Purity Assessment

Determine if the waste is pure 2-Methoxy-4-methylpentanoic acid or a mixture.

  • Pure/Stock: Keep in original container if possible, or transfer to a compatible waste vessel.

  • Reaction Mixture: If mixed with solvents (e.g., DCM, Ethyl Acetate), the solvent properties often dictate the waste stream (e.g., Halogenated vs. Non-Halogenated). However, the acidity must be noted on the tag.

Step 2: Container Selection
  • Recommended: Amber Glass or High-Density Polyethylene (HDPE).

  • Forbidden: Metal containers (due to acid corrosion) or standard LDPE (if mixed with aggressive solvents).

Step 3: Labeling

Per OSHA (29 CFR 1910.1200) and EPA (40 CFR 262) standards, the label must include:

  • Full Chemical Name: "2-Methoxy-4-methylpentanoic acid" (No abbreviations).

  • Hazard Warnings: "CORROSIVE," "TOXIC."

Disposal Procedures (Step-by-Step)

Method A: Professional Waste Pickup (Standard Protocol)

This is the preferred method for drug development labs to ensure regulatory compliance (RCRA).

  • Segregate: Place the sealed container in the "Organic Acids" satellite accumulation area (SAA).

  • Secondary Containment: Ensure the bottle is in a polyethylene tray to capture leaks.

  • Manifesting: When the container is full or ready for pickup:

    • List the primary constituent: 2-Methoxy-4-methylpentanoic acid .[1][2][3][4][5]

    • List major contaminants (if any).

    • Assign Hazard Codes: D002 (Corrosive) is mandatory. If the lab treats it as toxic based on internal EHS policy, include relevant state codes.

  • Hand-off: Transfer to your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for incineration.

Method B: In-House Neutralization (Conditional)

Only perform this if you have explicit EHS approval and the quantity is <100 mL.

  • Preparation: Wear splash goggles, butyl rubber gloves, and a lab coat. Work in a fume hood.

  • Dilution: Dilute the acid 1:10 in cold water.

  • Neutralization: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO

    
    ) or dilute Sodium Hydroxide (NaOH).
    
    • Caution: This is exothermic and will generate CO

      
       gas (foaming). Add base slowly.
      
  • Verification: Check pH using a strip. Target pH 6–9.

  • Final Disposal: Once neutralized, the solution may potentially be drain-disposed ONLY IF local POTW (Publicly Owned Treatment Works) permits allow organic loading. Most modern labs prohibit this. The neutralized slurry is usually still collected as "Non-Hazardous Chemical Waste."

Waste Stream Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for disposing of this specific chemical.

DisposalLogic Start Waste: 2-Methoxy-4-methylpentanoic acid IsPure Is it Pure or a Mixture? Start->IsPure Pure Pure Chemical IsPure->Pure Mixture Reaction Mixture IsPure->Mixture StreamAcid Stream: Corrosive Organic Acids Pure->StreamAcid SolventCheck Major Solvent Component? Mixture->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated StreamHalo Stream: Halogenated Solvents (Tag as Acidic) Halogenated->StreamHalo StreamFlam Stream: Flammable Solvents (Tag as Acidic) NonHalogenated->StreamFlam Action Label: D002 (Corrosive) Secondary Containment StreamAcid->Action StreamHalo->Action StreamFlam->Action Final Ship for Incineration Action->Final

Figure 1: Decision logic for segregating 2-Methoxy-4-methylpentanoic acid based on purity and solvent matrix.

Emergency Response: Spills

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: If the spill is >100 mL or outside a hood, evacuate the immediate area.

  • PPE: Use Nitrile or Butyl rubber gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (baking soda) or a commercial acid spill kit.

    • Wait for the bubbling (CO

      
       release) to cease.
      
  • Collect: Scoop the neutralized solid into a waste bag/pail. Label as "Debris from Acid Spill."

  • Clean: Wipe the surface with water and detergent.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard - 29 CFR 1910.1200.[6] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-methylpentanoic Acid

Anticipated Hazard Profile Based on analogous compounds such as 2-Methylpentanoic acid and other substituted carboxylic acids, we can infer that 2-Methoxy-4-methylpentanoic acid is likely to present the following hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Anticipated Hazard Profile

Based on analogous compounds such as 2-Methylpentanoic acid and other substituted carboxylic acids, we can infer that 2-Methoxy-4-methylpentanoic acid is likely to present the following hazards:

  • Skin Corrosion/Irritation: Carboxylic acids are known to be corrosive or irritating to the skin.[1][2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]

Given these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble should be worn at all times when handling 2-Methoxy-4-methylpentanoic acid in a laboratory setting. This includes routine procedures such as weighing, transferring, and preparing solutions.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and aerosols, protecting the eyes and face from corrosive damage.[6][7] A face shield should be used in conjunction with goggles, especially when there is a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Protects the skin from direct contact and potential corrosion.[7][8] The choice of glove material should be confirmed for compatibility with carboxylic acids and ethers.
Body Protection Flame-resistant lab coat or chemical-resistant apron worn over a lab coatShields the torso and arms from spills and splashes. A chemical-resistant apron provides an additional layer of protection for high-risk procedures.
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.
Step-by-Step Guide to PPE Selection and Use

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical progression for ensuring maximum protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use A Identify Task (e.g., Weighing, Titration, Spill Cleanup) B Assess Potential for Exposure (Splash, Aerosol, Inhalation) A->B C Select Appropriate Gloves (Confirm Chemical Compatibility) B->C D Choose Eye and Face Protection (Goggles +/- Face Shield) B->D E Determine Necessary Body Protection (Lab Coat +/- Apron) B->E F Evaluate Need for Respiratory Protection (Fume Hood or Respirator) B->F G Inspect PPE for Damage (Before Each Use) H Proper Donning and Doffing Technique G->H I Decontaminate or Dispose of PPE H->I

PPE Selection Workflow: A visual guide to the decision-making process for selecting appropriate personal protective equipment based on task-specific risk assessment.

Operational and Disposal Plans

Handling and Operational Plan
  • Engineering Controls: All work with 2-Methoxy-4-methylpentanoic acid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][5][9]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[4]

Disposal Plan
  • Waste Characterization: All waste containing 2-Methoxy-4-methylpentanoic acid must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4][5][9] Do not dispose of this chemical down the drain.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely advance your research and development efforts. This guide serves as a critical resource in our shared commitment to a culture of safety and scientific excellence.

References

  • MilliporeSigma. (2025). Safety Data Sheet. [Link]

  • Dow. (2012). Personal Protective Equipment Guidance. [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]

  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. [Link]

  • Synerzine. (2018). Safety Data Sheet for 2-Methylpentanoic acid. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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